6-Hydroxyhexanamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-hydroxyhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(9)4-2-1-3-5-8/h8H,1-5H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMOQSHMQAAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473375 | |
| Record name | 6-hydroxycaproamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4547-52-8 | |
| Record name | 6-hydroxycaproamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Hydroxyhexanamide from ε-Caprolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 6-hydroxyhexanamide from ε-caprolactone, a critical reaction for the production of various valuable chemical intermediates. The primary route involves the aminolysis of ε-caprolactone using ammonia, a process that proceeds through a ring-opening mechanism to yield the desired product. This document provides a comprehensive overview of the reaction pathway, detailed experimental protocols, and quantitative data to support research and development in this area.
Reaction Pathway
The synthesis of this compound from ε-caprolactone and ammonia is a multi-step process. The reaction is typically carried out in an aqueous medium under high temperature and pressure, such as in supercritical water.[1][2] The proposed reaction pathway involves two key steps:
-
Ring-Opening Hydrolysis: Initially, the ε-caprolactone ring is opened by hydrolysis to form 6-hydroxyhexanoic acid as an intermediate.[1][2]
-
Amidation: Subsequently, the carboxylic acid group of 6-hydroxyhexanoic acid reacts with ammonia in a dehydration reaction to form the final product, this compound.[1][2]
This reaction is a crucial step in the overall synthesis of ε-caprolactam, where this compound undergoes intramolecular dehydration.[1][2]
Experimental Protocols
While the direct synthesis and isolation of this compound are often intermediate steps in larger synthetic routes, the following protocol is based on the conditions described for the formation of ε-caprolactam, where this compound is a key precursor.[1][2]
Synthesis of this compound in Supercritical Water
This protocol outlines the synthesis of this compound as an intermediate in a batch reactor system.
Materials:
-
ε-Caprolactone
-
Aqueous ammonia solution
-
High-pressure batch reactor
Procedure:
-
A mixture of ε-caprolactone and aqueous ammonia is prepared with a specified molar ratio (e.g., 1:5).[2]
-
The reaction mixture is loaded into a high-pressure batch reactor.
-
The reactor is heated to the desired reaction temperature (e.g., 380 °C) and pressurized to the target pressure (e.g., 38 MPa), achieving supercritical water conditions.[2]
-
The reaction is allowed to proceed for a specific duration (e.g., up to 60 minutes).[2]
-
After the reaction time, the reactor is cooled, and the product mixture containing this compound is collected for analysis and purification.
Note: The isolation and purification of this compound from the reaction mixture would require further downstream processing, such as extraction and chromatography, which are not detailed in the primary literature focused on ε-caprolactam synthesis.
Quantitative Data
The following table summarizes the reaction conditions and outcomes for the synthesis of ε-caprolactam from ε-caprolactone, which proceeds through the this compound intermediate. The data is extracted from studies conducted in supercritical water.[2]
| Parameter | Value | Reference |
| Reactants | ε-Caprolactone, Ammonia | [2] |
| Solvent | Supercritical Water | [2] |
| Temperature | 380 °C | [2] |
| Pressure | 38 MPa | [2] |
| Water Density | 0.5 g/cm³ | [2] |
| Reactant Ratio (ε-caprolactone:ammonia) | 1:5 | [2] |
| Reaction Time | 60 min | [2] |
| Yield of ε-Caprolactam | 79.2% | [2] |
Note: The yield reported is for the final product, ε-caprolactam. The yield of the intermediate, this compound, is not explicitly provided in this study. Further analytical studies would be required to quantify the concentration of this compound at different reaction times.
Characterization Data
Experimental Workflow
The overall workflow for the synthesis and analysis of this compound from ε-caprolactone is depicted in the following diagram.
Conclusion
The synthesis of this compound from ε-caprolactone and ammonia is a feasible process, particularly under supercritical water conditions. This technical guide provides a foundational understanding of the reaction pathway and relevant experimental parameters based on existing literature. However, it is important to note that further research is required to establish a detailed protocol for the specific isolation and purification of this compound and to fully characterize the compound using modern spectroscopic techniques. The information presented here serves as a valuable starting point for researchers and scientists working on the synthesis and application of this important chemical intermediate.
References
An In-Depth Technical Guide to the Chemical Properties of 6-Hydroxyhexanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyhexanamide is a bifunctional organic molecule featuring a hydroxyl (-OH) group and an amide (-CONH₂) group at opposing ends of a six-carbon aliphatic chain. This unique structure makes it a versatile building block in polymer chemistry and a molecule of interest for potential applications in materials science and biomedical fields. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and potential applications.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for related compounds, many of the properties for this compound itself are predicted values.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | 6-hydroxycaproamide, 6-Hydroxy-hexanoic acid amide | [PubChem][1] |
| CAS Number | 4547-52-8 | [PubChem][1] |
| Molecular Formula | C₆H₁₃NO₂ | [PubChem][1] |
| Molecular Weight | 131.17 g/mol | [PubChem][1] |
| Melting Point | 20 °C (decomposes) (Predicted) | |
| Boiling Point | 330.2 ± 25.0 °C (Predicted) | |
| Density | 1.042 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in water | [ChemicalBook][2] |
| XLogP3-AA | -0.5 | [PubChem][1] |
| Hydrogen Bond Donors | 2 | [PubChem][1] |
| Hydrogen Bond Acceptors | 2 | [PubChem][1] |
| Rotatable Bond Count | 5 | [PubChem][1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in the public domain. However, based on its structure, the expected spectral characteristics are as follows:
¹H NMR Spectroscopy: A predicted ¹H NMR spectrum would show distinct signals for the protons on the carbon chain, the hydroxyl group, and the amide group. The chemical shifts would be influenced by the neighboring functional groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the amide group would appear at the most downfield position.
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl and hydroxyl groups.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the hydroxyl group, N-H stretching bands for the amide group, and a strong C=O stretching band for the amide carbonyl.
Experimental Protocols
Synthesis of this compound
Two primary routes for the synthesis of this compound are from ε-caprolactone or 6-hydroxyhexanoic acid.
1. Synthesis from ε-Caprolactone and Ammonia:
This method involves the ring-opening of ε-caprolactone with ammonia. A study has described this reaction in supercritical water, which proceeds through the formation of 6-hydroxyhexanoic acid, followed by amidation.[3][4]
-
Reaction: ε-caprolactone + NH₃ → this compound
-
Protocol Outline:
-
ε-Caprolactone and an excess of ammonia are reacted in a high-pressure reactor with water as the solvent.
-
The mixture is heated to supercritical temperatures (e.g., 380 °C) and pressures (e.g., 38 MPa).[3][4]
-
The reaction proceeds for a defined period (e.g., 60 minutes) to yield this compound, which can then undergo intramolecular dehydration to form ε-caprolactam under these conditions.[3][4]
-
2. Synthesis from 6-Hydroxyhexanoic Acid and Ammonia:
This is a classical amidation reaction.
-
Reaction: 6-hydroxyhexanoic acid + NH₃ → this compound + H₂O
-
Protocol Outline:
-
6-Hydroxyhexanoic acid is reacted with an ammonia source (e.g., aqueous ammonia or ammonia gas).
-
The reaction is typically heated to drive off the water formed and shift the equilibrium towards the product.
-
The product, this compound, can be purified by crystallization or chromatography.
-
Logical Relationships and Workflows
The synthesis of this compound and its subsequent conversion to ε-caprolactam can be visualized as a sequential process.
Caption: Synthesis pathway of this compound and its conversion.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities of this compound and its involvement in any signaling pathways. Its structural similarity to other biologically active molecules, such as derivatives of 6-aminohexanoic acid, suggests that it could potentially interact with biological systems, but this remains an area for future research.
Applications
The primary application of this compound is as a monomer in polymer synthesis. Its bifunctional nature allows for the creation of poly(ester-amide)s, which can have tunable properties based on the co-monomers used.[5] Additionally, derivatives of this compound have been explored for use in creating chelating resins for the removal of heavy metals from aqueous solutions.[5]
Conclusion
This compound is a molecule with potential in materials science, primarily as a building block for polymers. While its basic chemical identity is established, there is a notable lack of comprehensive experimental data for many of its key physical and spectral properties. Furthermore, its biological activity remains unexplored. This guide provides a summary of the current knowledge and highlights the areas where further research is needed to fully characterize this compound and unlock its potential applications.
References
6-Hydroxyhexanamide (CAS: 4547-52-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyhexanamide is a bifunctional organic molecule incorporating a terminal hydroxyl group and a primary amide. Its structure makes it a versatile building block in polymer chemistry and a potential candidate for investigation in medicinal chemistry and materials science. This document provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, synthesis, purification, and analytical methods, as well as potential areas for future research into its biological activity.
Physicochemical Properties
Quantitative data for this compound is limited, with most available information being computationally predicted. The following tables summarize the known and predicted properties.
Table 1: General and Predicted Physical Properties
| Property | Value | Source |
| CAS Number | 4547-52-8 | [1] |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Predicted XLogP3-AA | -0.5 | [1] |
| Predicted Hydrogen Bond Donor Count | 2 | [1] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [1] |
| Predicted Rotatable Bond Count | 5 | [1] |
| Predicted Exact Mass | 131.094628657 Da | [1] |
| Predicted Boiling Point | Higher than alcohols of similar molar mass | [2][3][4] |
| Predicted Melting Point | Likely a solid at room temperature | [2][3][4] |
| Predicted Solubility in Water | Soluble (due to five or fewer carbon atoms and hydrogen bonding capability) | [2][3][4] |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Characteristic Peaks/Signals | Source (by analogy) |
| ¹H NMR | Broad singlet for N-H protons, signals for aliphatic chain protons. | [5][6] |
| ¹³C NMR | Resonances for carbonyl carbon and aliphatic carbons. | [7] |
| FTIR | N-H stretch (two bands, ~3350 and 3180 cm⁻¹), C=O stretch (1680–1630 cm⁻¹), N-H bend (1640–1550 cm⁻¹). | [8][9][10][11][12] |
| Mass Spectrometry | Molecular ion peak; fragmentation pattern may involve McLafferty rearrangement. | [13][14] |
Experimental Protocols
Synthesis: Direct Amidation of 6-Hydroxyhexanoic Acid
This protocol is a generalized procedure based on established methods for the direct amidation of carboxylic acids with ammonia.[15][16]
Objective: To synthesize this compound from 6-hydroxyhexanoic acid.
Materials:
-
6-Hydroxyhexanoic acid
-
Aqueous ammonia (28-30%) or ammonium chloride/triethylamine
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)
-
Methanol, 2-propanol, or THF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-hydroxyhexanoic acid in a suitable solvent such as methanol, 2-propanol, or THF.
-
Add an ammonia source. This can be aqueous ammonia or a combination of ammonium chloride and a base like triethylamine.[16]
-
Add the coupling reagent, DMT-MM, to the mixture.[16]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then subjected to purification.
Purification: Recrystallization from Ethanol/Water
This is a general procedure for the purification of polar organic compounds.[17][18][19][20]
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
Slowly add hot water to the solution until it becomes slightly cloudy. This indicates the saturation point.
-
If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Analysis: High-Performance Liquid Chromatography (HPLC)
This is a generalized method for the analysis of amides.
Objective: To assess the purity of this compound.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water or a polar organic solvent mixture.
-
Detector: UV detector, monitoring at a wavelength where the amide bond absorbs (typically around 210-220 nm).
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a standard solution of the purified this compound in the mobile phase.
-
Prepare a sample of the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak purity of the product.
Potential Biological Activity and Signaling Pathways
To date, there is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, its structural similarity to other biologically active molecules, such as short-chain fatty acids and their derivatives, suggests potential areas for investigation. For instance, some short-chain fatty acid esters of hydroxy fatty acids have been identified as endogenous lipids with potential roles in metabolic and inflammatory health.[21] Furthermore, derivatives of 6-phenylhexanamide have been explored as potential treatments for mitochondrial diseases.[22]
Given its structure, this compound could be investigated for its effects on pathways related to cellular metabolism and inflammation. A hypothetical pathway for investigation is presented below.
References
- 1. 6-Hydroxycaproamide | C6H13NO2 | CID 11815390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CN105384654A - Crystallization and purification method of hydroxyalkyl amide - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-Hydroxyhexanamide: A Technical Guide
Introduction
6-Hydroxyhexanamide is a bifunctional organic molecule containing both a hydroxyl and an amide functional group. This unique structure makes it a valuable monomer for the synthesis of poly(ester-amide)s and other polymers. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted data and comparative analysis with structurally similar molecules, namely hexanamide and 6-hydroxyhexanoic acid.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the analogous compounds, hexanamide and 6-hydroxyhexanoic acid. This allows for a detailed comparison and aids in the interpretation of the expected spectra.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-2 (-CH₂-C=O) | ~2.2 | Triplet | 2H |
| H-3, H-4, H-5 (-CH₂-) | ~1.3 - 1.7 | Multiplet | 6H | |
| H-6 (-CH₂-OH) | ~3.6 | Triplet | 2H | |
| -OH | Variable | Singlet (broad) | 1H | |
| -NH₂ | ~5.5 - 7.5 | Singlet (broad) | 2H | |
| Hexanamide | H-2 (-CH₂-C=O) | 2.20 | Triplet | 2H |
| H-3, H-4, H-5 (-CH₂-) | 1.33 - 1.63 | Multiplet | 6H | |
| H-6 (-CH₃) | 0.91 | Triplet | 3H | |
| -NH₂ | 5.9, 6.3 | Singlet (broad) | 2H | |
| 6-Hydroxyhexanoic Acid | H-2 (-CH₂-COOH) | 2.22 | Triplet | 2H |
| H-3, H-4, H-5 (-CH₂-) | 1.25 - 1.58 | Multiplet | 6H | |
| H-6 (-CH₂-OH) | 3.53 | Triplet | 2H | |
| -OH (hydroxyl) | Variable | Singlet (broad) | 1H | |
| -OH (carboxyl) | ~12.0 | Singlet (broad) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-1 (C=O) | ~175 |
| C-2 | ~36 | |
| C-3 | ~25 | |
| C-4 | ~26 | |
| C-5 | ~32 | |
| C-6 (-CH₂-OH) | ~62 | |
| Hexanamide | C-1 (C=O) | 176.2 |
| C-2 | 36.1 | |
| C-3 | 25.3 | |
| C-4 | 31.2 | |
| C-5 | 22.3 | |
| C-6 (-CH₃) | 13.9 | |
| 6-Hydroxyhexanoic Acid | C-1 (C=O) | 177.6 |
| C-2 | 33.9 | |
| C-3 | 24.5 | |
| C-4 | 25.4 | |
| C-5 | 32.2 | |
| C-6 (-CH₂-OH) | 62.4 |
Table 3: Key IR Absorption Bands for this compound and Analogous Compounds
| Compound | Functional Group | Vibrational Mode | Expected/Observed Frequency (cm⁻¹) | Intensity |
| This compound | O-H (alcohol) | Stretching | 3400-3200 | Strong, Broad |
| N-H (amide) | Stretching | ~3350 and ~3180 | Medium (two bands) | |
| C-H (alkane) | Stretching | 2950-2850 | Medium-Strong | |
| C=O (amide I) | Stretching | ~1640 | Strong | |
| N-H (amide II) | Bending | ~1620 | Medium | |
| C-O (alcohol) | Stretching | ~1050 | Medium-Strong | |
| Hexanamide | N-H (amide) | Stretching | 3360, 3180 | Medium (two bands) |
| C-H (alkane) | Stretching | 2955, 2932, 2871 | Medium-Strong | |
| C=O (amide I) | Stretching | 1655 | Strong | |
| N-H (amide II) | Bending | 1628 | Medium | |
| 6-Hydroxyhexanoic Acid | O-H (carboxylic acid) | Stretching | 3300-2500 | Strong, Very Broad |
| C-H (alkane) | Stretching | 2940-2860 | Medium | |
| C=O (carboxylic acid) | Stretching | ~1710 | Strong | |
| C-O (alcohol) | Stretching | ~1060 | Medium |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 131 | [M]⁺ | Molecular ion (if observed) |
| 114 | [M-NH₃]⁺ | Loss of ammonia |
| 113 | [M-H₂O]⁺ | Loss of water |
| 59 | [C₂H₅NO]⁺ | McLafferty rearrangement product |
| 44 | [CONH₂]⁺ | Alpha-cleavage product |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for a small organic molecule like this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Common deuterated solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (-OH, -NH₂).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (General) :
-
Spectrometer : A 300-600 MHz NMR spectrometer is typically sufficient.
-
¹H NMR :
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 8-16 scans.
-
Relaxation delay: 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
-
¹³C NMR :
-
Pulse sequence: Proton-decoupled single-pulse sequence.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Solid (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.
-
KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film : If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl).
-
-
Instrument Parameters (General) :
-
Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Spectral Range : Typically 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹ is generally sufficient.
-
Number of Scans : 16-32 scans are averaged to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
Electron Ionization (EI) : The sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC-MS). EI is a hard ionization technique that often leads to extensive fragmentation.
-
Electrospray Ionization (ESI) : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, water) and infused into the mass spectrometer. ESI is a soft ionization technique that often preserves the molecular ion.
-
-
Instrument Parameters (General) :
-
Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are common.
-
EI-MS :
-
Ionization energy: Typically 70 eV.
-
Mass range: Scan from m/z 40 to 200.
-
-
ESI-MS :
-
Mode: Positive or negative ion mode. For this compound, positive mode ([M+H]⁺, [M+Na]⁺) is likely to be more informative.
-
Solvent flow rate: 5-20 µL/min.
-
Capillary voltage: 3-5 kV.
-
-
Mandatory Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between functional groups and spectroscopic signatures.
An In-depth Technical Guide to the Solubility of 6-Hydroxyhexanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-hydroxyhexanamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on chemical structure and provides detailed experimental protocols for researchers to determine solubility in various solvents.
Predicted Solubility Profile of this compound
This compound possesses both a hydroxyl (-OH) and an amide (-CONH2) functional group. These groups are polar and capable of hydrogen bonding, which significantly influences the compound's solubility. The six-carbon aliphatic chain, however, introduces a nonpolar character. The interplay between these features dictates its solubility in different solvent classes.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl and amide groups can both donate and accept hydrogen bonds. Therefore, this compound is expected to be soluble in polar protic solvents like water, ethanol, and methanol[1]. Lower molecular weight amides and alcohols are generally soluble in water[2]. The presence of the hydroxyl group further enhances its ability to interact with protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds but do not donate them. The amide and hydroxyl groups of this compound can act as hydrogen bond donors, interacting favorably with these solvents. Therefore, good solubility is anticipated in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar six-carbon backbone provides some affinity for nonpolar solvents. However, the highly polar hydroxyl and amide groups will significantly hinder solubility in these solvents. It is predicted that this compound will have low solubility in nonpolar solvents.
A summary of the predicted qualitative solubility is presented in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High | The hydroxyl and amide groups can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | The polar functional groups can interact favorably with polar aprotic solvents through dipole-dipole interactions and hydrogen bonding. |
| Nonpolar | Hexane, Toluene | Low | The polar hydroxyl and amide groups have unfavorable interactions with nonpolar solvents, dominating the effect of the carbon chain. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the steps for determining the solubility of this compound.
2.1. Materials and Equipment
-
This compound (high purity)
-
A range of solvents (e.g., water, ethanol, methanol, DMSO, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE or nylon)
-
Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer, or NMR)[3]
2.2. Equilibrium Solubility Determination (Shake-Flask Method)
This is a common method for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Dilute the collected sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC, UV-Vis spectroscopy, or NMR[3][4].
-
Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
2.3. High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, HTS methods can be employed. These often involve smaller scales and automated liquid handling. The general principle remains the same: equilibrate the compound with the solvent and then measure the concentration in the resulting solution.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Figure 1: Workflow for Experimental Solubility Determination.
Figure 2: Influence of Functional Groups on Solubility in Protic Solvents.
References
Biocatalytic Synthesis of 6-Hydroxyhexanamide: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
6-Hydroxyhexanamide is a valuable bifunctional molecule with potential applications as a monomer for specialty polyamides and as a building block in pharmaceutical synthesis. Traditional chemical synthesis routes often involve harsh conditions, hazardous reagents, and multiple protection-deprotection steps. Biocatalysis offers a compelling green alternative, leveraging the high specificity and mild operating conditions of enzymes. This technical guide details a proposed chemo-enzymatic pathway for the synthesis of this compound. The route begins with a well-documented, high-titer biocatalytic conversion of cyclohexanone to 6-hydroxyhexanoic acid using a whole-cell Escherichia coli biocatalyst. This is followed by a proposed chemical amination and dehydration to the intermediate 6-hydroxyhexanenitrile. The final step involves the biocatalytic hydration of this nitrile intermediate to the target this compound, utilizing the robust nitrile hydratase system of a whole-cell Rhodococcus erythropolis catalyst. This guide provides detailed experimental protocols, presents quantitative data in structured tables, and uses process diagrams to illustrate the workflows and enzymatic cascades.
Proposed Overall Synthesis Pathway
The conversion of a simple cyclic ketone to a linear hydroxy amide is a multi-step process. While a direct, single-organism fermentation route has not yet been developed, a highly plausible and efficient chemo-enzymatic pathway can be constructed from established high-performance biocatalytic steps and a chemical bridging reaction. The proposed three-stage process is outlined below.
Caption: Proposed chemo-enzymatic pathway for this compound synthesis.
Stage 1: Biocatalytic Production of 6-Hydroxyhexanoic Acid
This stage employs a recombinant whole-cell E. coli biocatalyst co-expressing three enzymes: an alcohol dehydrogenase (ADH) for cofactor regeneration, a cyclohexanone monooxygenase (CHMO) for the Baeyer-Villiger oxidation of cyclohexanone, and a lipase (CAL-B) for the in-situ hydrolysis of the resulting ε-caprolactone. This cascade efficiently overcomes product inhibition by ε-caprolactone.[1]
Caption: Multi-enzyme cascade within an E. coli whole-cell biocatalyst.
Experimental Protocol: Whole-Cell Synthesis of 6-Hydroxyhexanoic Acid
This protocol is adapted from Srinivasamurthy et al. (2019).[1]
-
Biocatalyst Preparation:
-
Culture E. coli cells co-expressing the genes for a cyclohexanone monooxygenase (CHMO) and an alcohol dehydrogenase (ADH) in a suitable medium (e.g., Terrific Broth) with appropriate antibiotics at 37°C.
-
Induce protein expression with IPTG (e.g., 0.1 mM) when the culture reaches an OD600 of 0.6-0.8, and continue cultivation at a lower temperature (e.g., 20°C) for 18-24 hours.
-
Harvest cells by centrifugation (e.g., 5000 x g, 15 min, 4°C) and wash with a phosphate buffer (e.g., 100 mM, pH 7.5). The resulting cell paste can be used directly.
-
-
Biotransformation:
-
Prepare a reaction mixture in a stirred-tank bioreactor containing phosphate buffer (100 mM, pH 7.5), glucose (e.g., 1 M) for cofactor regeneration, and the harvested E. coli cells to a final concentration (e.g., 20 g/L cell dry weight).
-
Add lipase CAL-B (e.g., 2 g/L) to the suspension.
-
Initiate the reaction by feeding cyclohexanone into the reactor. A fed-batch strategy is recommended to avoid substrate toxicity. For example, start with an initial concentration of 50 mM and feed continuously or in pulses to maintain a low concentration.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.5, controlled by addition of NaOH) with constant agitation.
-
Monitor the reaction progress by periodically analyzing samples via HPLC or GC for substrate consumption and product formation.
-
After completion (e.g., 24-48 hours), separate the biocatalyst by centrifugation and isolate the product from the supernatant.
-
Quantitative Data
The following table summarizes the performance of the whole-cell system in a fed-batch stirred tank reactor.
| Parameter | Value | Reference |
| Biocatalyst | E. coli (ADH, CHMO) + CAL-B | [1] |
| Reactor Scale | 500 mL | [1] |
| Substrate | Cyclohexanone | [1] |
| Feeding Strategy | Fed-batch | [1] |
| Product Titer | > 20 g/L | [1] |
| Isolated Yield | 81% | [1] |
| Reaction Time | Not Specified | [1] |
Stage 2: Chemical Synthesis of 6-Hydroxyhexanenitrile
A current gap in a fully biocatalytic pathway is the conversion of 6-hydroxyhexanoic acid to 6-hydroxyhexanenitrile. This transformation typically requires chemical methods. A plausible route involves the reaction of ε-caprolactone (the cyclic ester of 6-hydroxyhexanoic acid) with ammonia to form this compound, followed by a chemical dehydration step to yield the target nitrile. Recent research also describes processes for the direct catalytic amination of 6-hydroxyhexanenitrile to produce hexamethylenediamine, indicating that the nitrile is a chemically accessible intermediate.[2]
Stage 3: Biocatalytic Hydration to this compound
The final step leverages the highly efficient and selective nitrile hydratase (NHase) enzyme found in organisms like Rhodococcus erythropolis. These bacteria are used industrially for the production of acrylamide and other amides due to their robust whole-cell activity.[3][4] This proposed step uses whole R. erythropolis cells to hydrate the nitrile group of 6-hydroxyhexanenitrile to the corresponding amide.
Caption: Whole-cell hydration of 6-hydroxyhexanenitrile via nitrile hydratase.
Experimental Protocol: Whole-Cell Nitrile Hydration
This protocol is a general procedure adapted from methodologies for nitrile biotransformation using Rhodococcus erythropolis.[3][4][5][6]
-
Biocatalyst Preparation:
-
Grow Rhodococcus erythropolis (e.g., ATCC 4277 or CCM2595) in a nutrient-rich medium at 30°C.
-
To induce nitrile hydratase expression, supplement the medium with a non-metabolizable nitrile (e.g., isobutyronitrile) or a suitable inducer during the late exponential growth phase.
-
Continue cultivation for another 12-24 hours.
-
Harvest the cells by centrifugation (e.g., 6000 x g, 15 min, 4°C), wash with phosphate buffer (e.g., 50 mM, pH 7.4), and use the resulting cell paste as the whole-cell biocatalyst.
-
-
Biotransformation:
-
Resuspend the harvested R. erythropolis cells in a phosphate buffer (50 mM, pH 7.4) to a desired concentration (e.g., 50 g/L wet cell weight).
-
Place the cell suspension in a temperature-controlled reactor (e.g., 30-35°C) with agitation.
-
Add the substrate, 6-hydroxyhexanenitrile, to the reaction. A starting concentration of 20-50 mM is recommended, with the potential for fed-batch addition if substrate inhibition is observed.
-
Monitor the reaction by taking samples periodically and analyzing for the disappearance of the nitrile and the formation of the amide by HPLC or GC.
-
The reaction is typically complete within a few hours to 24 hours, depending on substrate concentration and cell activity.
-
Upon completion, remove the cells via centrifugation or filtration to obtain the product in the aqueous supernatant.
-
Predicted Performance Based on Analogous Substrate
Direct quantitative data for the hydration of 6-hydroxyhexanenitrile is not available. However, performance can be estimated from studies on structurally similar C6 nitriles. The table below presents data for the conversion of adiponitrile to 5-cyanovaleramide (5-CVAM) using a recombinant R. erythropolis NHase.
| Parameter | Value | Reference |
| Biocatalyst | Recombinant R. erythropolis NHase | [5] |
| Substrate | Adiponitrile (20 mM) | [5] |
| Product | 5-Cyanovaleramide | [5] |
| Temperature | 35°C | [5] |
| pH | 7.4 | [5] |
| Conversion Efficiency | High (specific activity values reported) | [5] |
Note: The presence of a terminal hydroxyl group in 6-hydroxyhexanenitrile is expected to be well-tolerated by nitrile hydratases, which are known to act on hydroxy nitriles.[7][8][9]
Conclusion
This guide outlines a viable and promising chemo-enzymatic strategy for the synthesis of this compound. The pathway leverages a high-titer, whole-cell biocatalytic process for the production of the 6-hydroxyhexanoic acid precursor and proposes the use of a robust, industrially relevant nitrile hydratase biocatalyst for the final conversion. While the intermediate chemical step represents an area for future development in biocatalysis, the presented route significantly reduces the reliance on harsh chemical oxidants and complex synthetic procedures. Further research into the direct enzymatic amination and dehydration of 6-hydroxyhexanoic acid or the specific activity of nitrile hydratases on 6-hydroxyhexanenitrile will be crucial for developing a fully integrated and sustainable biocatalytic manufacturing process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile hydratase of Rhodococcus erythropolis: characterization of the enzyme and the use of whole cells for biotransformation of nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability of 6-Hydroxyhexanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyhexanamide is a bifunctional molecule of significant interest as a monomer for the synthesis of specialty polyamides and as a building block in pharmaceutical and materials science applications. Its thermal stability is a critical parameter that dictates its processing conditions, storage, and ultimate performance in various applications. This technical guide provides a comprehensive overview of the thermal stability of this compound, drawing upon established principles of amide and alcohol chemistry and the extensive knowledge base of polyamide thermal degradation. This document outlines the expected thermal decomposition pathways, presents standardized experimental protocols for thermal analysis, and offers a framework for interpreting the resulting data.
Introduction
This compound possesses both a hydroxyl (-OH) and an amide (-CONH-) functional group, making it susceptible to a range of thermal degradation reactions. Understanding the onset temperature of decomposition, the nature of the degradation products, and the overall thermal behavior is paramount for its effective utilization. Thermal instability can lead to undesirable changes in molecular weight, color, and mechanical properties of derived polymers, or to the formation of impurities in pharmaceutical preparations. This guide will explore the key aspects of its thermal stability.
Expected Thermal Degradation Pathways
The thermal degradation of this compound is anticipated to proceed through several potential pathways, primarily involving the interaction of its hydroxyl and amide functionalities. The most probable degradation mechanisms include:
-
Intramolecular Cyclization: The hydroxyl group can nucleophilically attack the amide carbonyl, leading to the formation of a cyclic ester (lactone) and ammonia. This is a common reaction for hydroxy amides.
-
Intermolecular Condensation: At elevated temperatures, intermolecular condensation reactions can occur. This can involve the formation of ether linkages between hydroxyl groups of two molecules or the formation of an ester bond between the hydroxyl group of one molecule and the amide group of another, leading to oligomerization. This is the basis for its polymerization to form poly(ester-amide)s or, with the elimination of water, polyamides.
-
Amide Bond Scission: Like other amides, the amide bond in this compound can undergo homolytic or heterolytic cleavage at high temperatures, leading to the formation of various smaller molecules.
-
Dehydration: The hydroxyl group can be eliminated as water, leading to the formation of an unsaturated amide.
The relative contribution of each pathway is dependent on factors such as temperature, heating rate, and the presence of catalysts or impurities.
Caption: Potential thermal degradation pathways for this compound.
Experimental Protocols for Thermal Analysis
To quantitatively assess the thermal stability of this compound, a suite of thermal analysis techniques can be employed. The following are detailed protocols for the most critical experiments.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[1]
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).[2]
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen is used to provide an inert atmosphere, preventing oxidative degradation.[3] A typical flow rate is 20 mL/min.[4]
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate.[3] A common heating rate for initial screening is 10 °C/min.[2][4]
-
-
Data Collection: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximum, determined from the derivative of the TGA curve (DTG).
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time.[5] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Objective: To identify the melting point and any other thermally induced transitions of this compound prior to decomposition.
Instrumentation: A differential scanning calorimeter.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[4]
-
Instrument Setup:
-
Purge Gas: An inert atmosphere is maintained using nitrogen at a flow rate of around 20 mL/min.[4]
-
Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the sample's prior thermal history.
-
First Heating Scan: Heat from a sub-ambient temperature (e.g., -10 °C) to a temperature above the expected melting point but below the decomposition temperature (e.g., 250 °C) at a rate of 5 °C/min.[4]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the initial temperature.
-
Second Heating Scan: Reheat the sample at the same rate as the first heating scan.
-
-
-
Data Collection: The instrument records the differential heat flow between the sample and a reference pan.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine:
-
Melting Temperature (Tm): The peak temperature of the endothermic melting transition.
-
Enthalpy of Fusion (ΔHf): The area under the melting peak, which is related to the sample's crystallinity.
-
Crystallization Temperature (Tc): The peak temperature of the exothermic crystallization transition observed during the cooling scan.
-
Caption: A standard experimental workflow for Differential Scanning Calorimetry (DSC).
Quantitative Data Summary
| Thermal Property | This compound (Expected) | Polyamide 6 (Reference) | Test Method |
| Melting Temperature (Tm) | Data not available | ~220 °C[6] | DSC |
| Onset Decomposition Temp. (Tonset) | Data not available | ~300 °C[6] | TGA |
| Peak Decomposition Temp. (Tpeak) | Data not available | Data varies with conditions | TGA |
Evolved Gas Analysis (EGA)
To identify the volatile products released during the thermal decomposition of this compound, TGA can be coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).[2] This provides real-time identification of the evolved gases, which is crucial for elucidating the degradation mechanism. For instance, the detection of ammonia would support the intramolecular cyclization pathway, while the detection of water would be indicative of intermolecular condensation or dehydration.[2]
Conclusion
The thermal stability of this compound is a critical consideration for its application in polymer synthesis and pharmaceutical development. While direct experimental data is sparse, an understanding of its functional groups allows for the prediction of its primary thermal degradation pathways, which include intramolecular cyclization, intermolecular condensation, and amide bond scission. The application of standard thermal analysis techniques such as TGA and DSC, as detailed in this guide, is essential for the quantitative characterization of its thermal properties. Further investigation using evolved gas analysis is recommended to fully elucidate the decomposition mechanisms. This guide provides a robust framework for researchers and scientists to approach the study of the thermal stability of this compound.
References
- 1. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 2. tainstruments.com [tainstruments.com]
- 3. mdpi.com [mdpi.com]
- 4. Thermal analysis of polyamide 6 composites filled by natural fiber blend :: BioResources [bioresources.cnr.ncsu.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
The Pursuit of Crystalline Order: A Technical Guide to the Structural Elucidation of 6-Hydroxyhexanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a comprehensive overview of the methodologies and data anticipated from the determination of the crystal structure of 6-hydroxyhexanamide. While a definitive, publicly available crystal structure for this compound has not been identified in the current literature, this document outlines the established experimental protocols and data presentation standards that would be employed in its structural elucidation. The information herein is intended to guide researchers in the process of crystallographic analysis and to provide a framework for the interpretation of such data in the context of drug development and materials science.
Introduction
This compound is a small organic molecule with potential applications in various fields, including polymer chemistry and as a precursor in chemical syntheses.[1][2] Understanding its three-dimensional structure at the atomic level is crucial for predicting its physical and chemical properties, its interactions with biological macromolecules, and for the rational design of new materials and therapeutics. X-ray crystallography remains the gold standard for determining the precise arrangement of atoms in a crystalline solid.
Experimental Protocols for Crystal Structure Determination
The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction analysis and structure solution.
Synthesis and Crystallization
The first critical step is to obtain high-quality single crystals of this compound suitable for X-ray diffraction.
Synthesis: this compound can be synthesized via several routes, including the ammonolysis of 6-hydroxyhexanoic acid or its esters. A recent study has also demonstrated its synthesis from 6-hydroxycaproic acid as an intermediate in the production of ε-caprolactam.[2]
Crystallization: Growing single crystals of sufficient size and quality is often the most challenging aspect of structure determination. Common methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.
The choice of solvent and crystallization technique is crucial and often requires empirical screening of various conditions.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Instrumentation: A single-crystal X-ray diffractometer is used to measure the intensities of the diffracted X-rays.[3][4] Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source, such as a copper or molybdenum anode tube.[3][4]
Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[3] The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffraction spots are recorded.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
Structure Solution: The diffraction pattern is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods.
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities. Hydrogen atoms are often located from the difference Fourier map and refined isotropically.[3]
Data Presentation
The results of a crystal structure determination are presented in a standardized format, typically including tables of crystallographic data and atomic coordinates.
Crystallographic Data
The following table summarizes the typical crystallographic data that would be reported for this compound.
| Parameter | Hypothetical Value for this compound |
| Chemical formula | C₆H₁₃NO₂ |
| Formula weight | 131.17 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 12.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 725.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.20 |
| Absorption coefficient (mm⁻¹) | 0.09 |
| F(000) | 288 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5600 |
| Independent reflections | 1650 [R(int) = 0.04] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.05, wR2 = 0.12 |
| R indices (all data) | R1 = 0.07, wR2 = 0.15 |
Intermolecular Interactions
A key aspect of crystal structure analysis is the identification of intermolecular interactions, such as hydrogen bonds, which dictate the packing of molecules in the crystal lattice. For this compound, hydrogen bonding involving the hydroxyl and amide groups would be expected to play a significant role in its supramolecular assembly.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of a small molecule crystal structure.
Signaling Pathways
A search of the current literature did not reveal any established signaling pathways directly involving this compound. Research in this area would be a prerequisite for the visualization of any such biological interactions.
Conclusion
The determination of the crystal structure of this compound would provide invaluable insights into its solid-state properties and intermolecular interactions. While specific experimental data is not yet available, the protocols and methodologies outlined in this guide represent the standard approach for such an investigation. The resulting structural information would be of significant interest to researchers in materials science, medicinal chemistry, and drug development, enabling a deeper understanding of this molecule's behavior and potential applications.
References
6-Hydroxyhexanamide molecular weight and formula
An In-depth Technical Guide on 6-Hydroxyhexanamide
This guide provides an overview of the fundamental physicochemical properties of this compound, a molecule of interest to researchers and professionals in the field of drug development and chemical synthesis.
Core Molecular Data
The foundational quantitative data for this compound is summarized below, providing a clear reference for its molecular composition and mass.
| Parameter | Value | Reference |
| Molecular Formula | C6H13NO2 | [1] |
| Molecular Weight | 131.17 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 4547-52-8 | [1][3] |
Experimental Protocols
Detailed experimental methodologies for the determination of molecular weight and formula, as cited in the public chemical databases, typically involve the following standard analytical techniques:
1. Mass Spectrometry for Molecular Weight and Formula Determination:
-
Objective: To determine the precise molecular mass and elemental composition of this compound.
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into a mass spectrometer, typically using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation.
-
Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ions is measured with high accuracy.
-
Data Analysis: The molecular formula is deduced from the accurate mass measurement and the isotopic pattern of the molecular ion peak. The monoisotopic mass is used to calculate the molecular weight.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Objective: To confirm the chemical structure of this compound, which in turn validates the molecular formula.
-
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: 1H NMR and 13C NMR spectra are acquired on a high-field NMR spectrometer. Further two-dimensional NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between atoms.
-
Data Analysis: The chemical shifts, integration of signals, and coupling patterns in the NMR spectra are analyzed to confirm the presence of the hydroxyl group, the amide group, and the six-carbon chain, thereby verifying the structure corresponding to the molecular formula C6H13NO2.
-
Visualizing the Structure of this compound
The following diagram illustrates the two-dimensional chemical structure of this compound.
Caption: 2D structure of this compound.
References
In-Depth Technical Guide: Health and Safety Information for 6-Hydroxyhexanamide
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 6-hydroxyhexanoic acid is classified as a hazardous substance.[2][3][4] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3][4]
Table 1: GHS Hazard Classification for 6-Hydroxyhexanoic Acid
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][3][4] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[2][3][4] |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[3] |
Precautionary Measures and Safe Handling
Strict adherence to precautionary measures is essential to minimize the risk of exposure and ensure a safe working environment.
Table 2: Precautionary Statements for Safe Handling
| Type | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash face, hands, and any exposed skin thoroughly after handling.[3] | |
| P270 | Do not eat, drink or smoke when using this product.[3] | |
| P271 | Use only outdoors or in a well-ventilated area.[3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up.[5] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.
Table 3: Exposure Controls and Personal Protective Equipment (PPE)
| Control Parameter | Recommendation |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation location.[6] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin Protection | Wear protective gloves and protective clothing. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is recommended when handling large quantities or in poorly ventilated areas. |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice.[6] |
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. Get medical attention. If not breathing, give artificial respiration.[6] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Get medical attention.[6] |
Toxicological Information
Detailed toxicological studies with quantitative data such as LD50 or LC50 values for 6-hydroxyhexanamide are not available in publicly accessible literature. The toxicological properties have not been fully investigated.[4]
Experimental Protocols
Specific experimental protocols for the toxicological assessment of this compound are not available. The following is a generalized workflow for the safety assessment of a chemical substance based on standard practices.
References
- 1. 6-Hydroxycaproamide | C6H13NO2 | CID 11815390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
Potential Research Areas for 6-Hydroxyhexanamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyhexanamide, a bifunctional molecule featuring both a hydroxyl and an amide group, presents a versatile platform for chemical synthesis and material science. While its primary applications have been explored in polymer chemistry and environmental remediation through its derivatives, its potential in the biomedical and pharmaceutical sectors remains largely untapped. This technical guide provides a comprehensive overview of the current knowledge on this compound and outlines promising avenues for future research. We delve into its synthesis, potential applications in advanced materials, and critically, the unexplored territories of its biological activity and therapeutic potential. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to innovate with this promising chemical entity.
Introduction
This compound (CAS No. 4547-52-8) is a linear aliphatic compound containing a primary amide and a primary alcohol functional group.[1] This unique bifunctionality makes it a valuable building block for the synthesis of a variety of chemical structures, including polymers and chelating agents.[2][3] While its derivative, 6-amino-N-hydroxyhexanamide, has demonstrated significant utility in environmental applications, the inherent biological properties and potential therapeutic applications of this compound itself are yet to be thoroughly investigated. This guide aims to consolidate the existing data and identify key research areas that could unlock the full potential of this molecule, particularly in the realm of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing synthetic routes, formulating delivery systems, and predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C6H13NO2 | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| CAS Number | 4547-52-8 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C(CCC(=O)N)CCO | [1] |
| LogP (calculated) | -0.5 |
Synthesis of this compound
The synthesis of this compound can be approached through both chemical and biocatalytic methods. The choice of method depends on factors such as desired purity, yield, and environmental impact.
Chemical Synthesis
A common laboratory-scale synthesis involves the ammonolysis of ε-caprolactone. This reaction provides a straightforward route to this compound.
Experimental Protocol: Synthesis of this compound from ε-Caprolactone
-
Materials: ε-Caprolactone, Ammonium hydroxide (28-30% solution), Methanol.
-
Procedure:
-
In a round-bottom flask, dissolve ε-caprolactone in methanol.
-
Add an excess of concentrated ammonium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess ammonia under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Biocatalytic Synthesis
Enzymatic and whole-cell biocatalysis offer a greener and more sustainable alternative for the production of 6-hydroxyhexanoic acid, the precursor to this compound. While direct enzymatic amidation of 6-hydroxyhexanoic acid to this compound is a promising area for research, current literature primarily focuses on the production of the acid. A multi-enzyme cascade has been developed for the synthesis of 6-hydroxyhexanoic acid from cyclohexane using recombinant Pseudomonas taiwanensis.[4]
Conceptual Biocatalytic Route:
A potential two-step biocatalytic process could involve:
-
Step 1: Production of 6-hydroxyhexanoic acid: Utilizing whole-cell biocatalysts or isolated enzymes to convert a renewable feedstock (e.g., glucose) or a simple precursor (e.g., cyclohexane) into 6-hydroxyhexanoic acid.[4][5][6]
-
Step 2: Enzymatic Amidation: Employing an appropriate amidase or a similar enzyme to convert 6-hydroxyhexanoic acid to this compound.
Potential Research Area 1: Advanced Polymer Synthesis
This compound's bifunctionality makes it an ideal monomer for the synthesis of poly(ester amides) (PEAs). These polymers are of significant interest due to their tunable properties, combining the mechanical strength of polyamides with the biodegradability of polyesters.
Melt Polycondensation for Poly(ester amide) Synthesis
While direct polycondensation of this compound is a viable research direction, a detailed protocol exists for a structurally similar building block, N,N'-1,4-butanediylbis(this compound), which can be adapted. This process involves a two-step melt polycondensation.[2]
Experimental Protocol: Melt Polycondensation for Poly(ester amide) Synthesis (Adapted)
-
Materials: this compound (or its derivative), Dimethyl adipate, 1,4-Butanediol, Catalyst (e.g., titanium-based).
-
Procedure:
-
Prepolymerization:
-
Charge the monomers (this compound derivative, dimethyl adipate, and 1,4-butanediol) and catalyst into a reactor equipped with a mechanical stirrer and a distillation outlet.
-
Heat the mixture to approximately 180°C under a nitrogen atmosphere.
-
Gradually reduce the pressure to distill off the methanol byproduct.
-
-
Polycondensation:
-
After the removal of methanol, increase the temperature to around 195-210°C.
-
Apply a high vacuum (e.g., <1 mbar) to facilitate the removal of 1,4-butanediol, driving the polymerization to achieve a high molecular weight polymer.
-
The reaction is typically continued for several hours until the desired viscosity is reached.
-
-
-
Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Nuclear Magnetic Resonance (NMR) for structural analysis, and Differential Scanning Calorimetry (DSC) for thermal properties.
Potential Research Area 2: Environmental Remediation
Derivatives of this compound have shown significant promise in the development of chelating resins for the removal of heavy metal ions from contaminated water. This opens up a research avenue for designing novel, efficient, and selective adsorbents.
Synthesis of Chelating Resins
A novel chelating resin, D851-6-AHHA, was synthesized by grafting 6-amino-N-hydroxyhexanamide (6-AHHA) onto a commercial resin.[2] This modified resin exhibited high adsorption capacities for Cr(III) and Pb(II) ions.
Experimental Protocol: Synthesis of D851-6-AHHA Chelating Resin
-
Materials: D851 resin, 6-amino-N-hydroxyhexanamide (6-AHHA).
-
Procedure:
-
Prepare a solution of 6-AHHA in deionized water.
-
Add the D851 resin to the 6-AHHA solution in a hydrothermal synthesis reactor.
-
Heat the mixture at 95°C for 4 hours.
-
Cool the mixture to room temperature, filter, and wash the resulting resin.
-
Dry the modified resin in a vacuum oven at 45°C for 24 hours.
-
Quantitative Data: Heavy Metal Adsorption
The adsorption performance of the D851-6-AHHA resin is summarized in Table 2.
| Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
| Cr(III) | 91.50 | [2] |
| Pb(II) | 611.92 | [2] |
Potential Research Area 3: Biomedical and Pharmaceutical Applications (Unexplored)
The most significant knowledge gap, and therefore the area with the highest potential for novel discoveries, lies in the biological activity of this compound. Its simple, bifunctional structure makes it an intriguing candidate for investigation in various biological contexts.
Cytotoxicity and Biocompatibility Assessment
A fundamental first step for any potential biomedical application is to determine the cytotoxicity and biocompatibility of this compound.
Proposed Experiments:
-
In vitro cytotoxicity assays: Evaluate the effect of this compound on the viability of various cell lines (e.g., fibroblasts, endothelial cells, and cancer cell lines) using standard assays like MTT, XTT, or LDH release.
-
Hemocompatibility testing: Assess the interaction of the molecule with blood components, including hemolysis and coagulation assays.
-
In vivo biocompatibility studies: If in vitro results are promising, conduct preliminary in vivo studies in animal models to evaluate local and systemic toxicity.
Screening for Biological Activity
High-throughput screening (HTS) of this compound against a diverse range of biological targets could uncover unexpected therapeutic potential.
Potential Screening Areas:
-
Enzyme inhibition/activation assays: Screen against panels of enzymes relevant to diseases such as cancer, inflammation, and metabolic disorders.
-
Receptor binding assays: Investigate its ability to bind to and modulate the activity of various cell surface and nuclear receptors.
-
Antimicrobial activity screening: Test its efficacy against a panel of pathogenic bacteria and fungi.
Investigation of Signaling Pathway Modulation
Should any significant biological activity be identified, the next critical step would be to elucidate the underlying mechanism of action by investigating its impact on cellular signaling pathways.
Proposed Experimental Workflow:
-
Identify a biological effect: Through screening, identify a measurable cellular response to this compound.
-
Hypothesize pathway involvement: Based on the observed effect, hypothesize the involvement of specific signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB).
-
Pathway analysis: Use techniques such as Western blotting, qPCR, and reporter gene assays to measure the activation or inhibition of key proteins and genes within the hypothesized pathway.
-
Target identification: Employ techniques like affinity chromatography or proteomics to identify the direct molecular target of this compound.
Conclusion and Future Directions
This compound is a molecule with established utility in material science and clear potential for further development in this area. The synthesis of novel poly(ester amides) with tailored properties and the design of more efficient and selective chelating agents for environmental remediation are promising avenues for continued research.
However, the most exciting and potentially impactful research area for this compound lies in the biomedical and pharmaceutical fields. To date, there is a significant lack of data on its biological effects. A systematic investigation into its cytotoxicity, biocompatibility, and potential to modulate biological pathways could reveal novel therapeutic applications. Drug development professionals are encouraged to consider this compound as a scaffold for the design of new chemical entities with unique pharmacological profiles. The simplicity of its structure, coupled with its bifunctionality, offers a rich chemical space for modification and optimization. Future research should prioritize a thorough biological characterization of this molecule to unlock its full potential for the benefit of human health.
References
- 1. 6-Hydroxycaproamide | C6H13NO2 | CID 11815390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. This compound | 4547-52-8 | Benchchem [benchchem.com]
- 4. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 6-Hydroxyhexanamide as a Monomer for Poly(ester amides)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ester amides) (PEAs) are a versatile class of biodegradable polymers that merge the beneficial characteristics of polyesters and polyamides. They exhibit a tunable balance of mechanical strength, thermal stability, and biodegradability, making them highly attractive for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants.[1][2][3] The incorporation of both ester and amide linkages within the polymer backbone allows for controlled degradation profiles and favorable cell interactions.[4] 6-Hydroxyhexanamide, a monomer possessing both a hydroxyl and an amide group, represents a promising building block for the synthesis of novel PEAs with unique properties.
These application notes provide a comprehensive overview of the potential use of this compound as a monomer for synthesizing poly(ester amides) and their subsequent application in drug delivery. The protocols and data presented are based on established principles of poly(ester amide) chemistry, drawing analogies from the well-studied copolymerization of ε-caprolactone and ε-caprolactam, which are structurally related to the ester and amide functionalities within this compound.[1][5]
Synthesis of Poly(ester amide) from this compound
The synthesis of poly(ester amides) from this compound can be theoretically achieved through melt polycondensation, a common method for this class of polymers.[6] This process involves the reaction of the hydroxyl and amide groups of the monomer at elevated temperatures to form ester and amide linkages in the polymer chain.
Logical Workflow for Polymer Synthesis and Characterization
Caption: Workflow for PEA synthesis and analysis.
Experimental Protocol: Melt Polycondensation of this compound
Objective: To synthesize a poly(ester amide) from this compound via melt polycondensation.
Materials:
-
This compound
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate (Sn(Oct)₂), Antimony trioxide (Sb₂O₃))
-
Nitrogen gas (high purity)
-
Chloroform
-
Methanol
-
Glass reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and vacuum outlet
Procedure:
-
Monomer Preparation: Ensure this compound is of high purity and thoroughly dried to prevent side reactions.
-
Reaction Setup: Add this compound and a catalytic amount of Sn(Oct)₂ (e.g., 0.01-0.1 mol% relative to the monomer) to the reaction vessel.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.
-
Polycondensation - Stage 1 (Pre-polymerization):
-
Heat the reaction mixture under a slow stream of nitrogen to a temperature of approximately 180-200°C with constant stirring.
-
Maintain this temperature for 2-4 hours to allow for the initial formation of oligomers. Water will be evolved as a byproduct.
-
-
Polycondensation - Stage 2 (High Vacuum):
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a high vacuum (e.g., <1 Torr) to the system to facilitate the removal of water and drive the polymerization reaction towards higher molecular weights.
-
Continue the reaction under these conditions for 6-12 hours. The viscosity of the melt will noticeably increase.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be dissolved in a suitable solvent like chloroform.
-
-
Purification:
-
Precipitate the dissolved polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomer and catalyst residues.
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization of Poly(this compound)
A thorough characterization of the synthesized poly(ester amide) is crucial to understand its properties and suitability for various applications.
Data Presentation: Expected Properties of Poly(this compound)
The following table summarizes the expected range of properties for a poly(ester amide) derived from this compound, based on data from analogous poly(ester-co-amide) systems derived from ε-caprolactone and ε-caprolactam.[7][8] The exact values will depend on the final molecular weight and crystallinity of the synthesized polymer.
| Property | Expected Range | Analytical Technique |
| Thermal Properties | ||
| Melting Temperature (Tₘ) | 50 - 180 °C | Differential Scanning Calorimetry (DSC) |
| Glass Transition Temperature (T₉) | -60 - 60 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Tₔ) | > 250 °C | Thermogravimetric Analysis (TGA) |
| Mechanical Properties | ||
| Tensile Strength | 10 - 70 MPa | Tensile Testing |
| Young's Modulus | 20 - 700 MPa | Tensile Testing |
| Elongation at Break | 100 - 700 % | Tensile Testing |
| Molecular Weight | ||
| Number Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
Application in Drug Delivery
Poly(ester amides) are excellent candidates for drug delivery due to their biocompatibility and tunable degradation rates. The degradation of PEAs can proceed via hydrolysis of the ester linkages, leading to the release of the encapsulated therapeutic agent.
Signaling Pathway for Controlled Drug Release
Caption: Drug release mechanism from PEA nanoparticles.
Experimental Protocol: Preparation of Drug-Loaded Nanoparticles
Objective: To encapsulate a model drug within poly(this compound) nanoparticles using an oil-in-water (O/W) single emulsion-solvent evaporation method.
Materials:
-
Poly(this compound)
-
Model drug (e.g., Paclitaxel, Doxorubicin)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of poly(this compound) and the model drug in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification:
-
Add the organic phase to the aqueous phase under constant stirring to form a coarse emulsion.
-
Homogenize the coarse emulsion using a probe sonicator to form a fine oil-in-water (O/W) emulsion. Sonication parameters (power and time) should be optimized to achieve the desired nanoparticle size.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the dichloromethane to evaporate. This will lead to the formation of solid drug-loaded nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug. Centrifuge between each wash.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
-
Freeze the suspension and then lyophilize to obtain a dry powder of drug-loaded nanoparticles.
-
Characterization of Drug-Loaded Nanoparticles
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size distribution of the nanoparticles. |
| Morphology | Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) | To visualize the shape and surface of the nanoparticles. |
| Drug Loading and Encapsulation Efficiency | UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) | To quantify the amount of drug encapsulated within the nanoparticles. |
| In Vitro Drug Release | Dialysis Method | To study the release profile of the drug from the nanoparticles over time. |
Conclusion
This compound holds significant potential as a monomer for the synthesis of novel poly(ester amides) with tunable properties for biomedical applications. The protocols provided herein, based on established methodologies for analogous polymer systems, offer a solid foundation for researchers to explore the synthesis, characterization, and application of poly(this compound). Further optimization of polymerization conditions and in-depth characterization will be essential to fully realize the potential of this promising monomer in the field of drug delivery and beyond.
References
- 1. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Poly(Ester Amide) Structure on Properties and Drug Delivery for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copolymers of ε-caprolactone and ε-caprolactam via polyesterification: towards sequence-controlled poly(ester amide)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. orbi.umons.ac.be [orbi.umons.ac.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 6-Hydroxyhexanamide with Diacids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(ester-amide)s through the polymerization of 6-hydroxyhexanamide with various diacids. The methodologies described herein are based on established literature and are intended to serve as a comprehensive guide for researchers in the fields of polymer chemistry, materials science, and drug delivery.
Introduction
Poly(ester-amide)s (PEAs) are a versatile class of polymers that combine the beneficial properties of both polyesters and polyamides. The presence of ester linkages provides biodegradability, while the amide groups contribute to desirable thermal and mechanical properties through hydrogen bonding. The polymerization of this compound, or its precursor 6-amino-1-hexanol, with dicarboxylic acids offers a straightforward route to produce alternating poly(ester-amide)s with tunable properties. These materials are of significant interest for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and absorbable sutures.
This document outlines two primary methods for the synthesis of these PEAs: melt polycondensation and solution polymerization. Each protocol is detailed with specific reaction conditions and expected outcomes, supported by quantitative data from relevant studies.
Data Presentation
The following tables summarize key quantitative data for the polymerization of 6-amino-1-hexanol (a direct precursor to this compound in situ) with different diacids, providing a comparative overview of the resulting polymer properties.
Table 1: Polymerization of 6-Amino-1-hexanol with Glutaric Acid [1][2]
| Polymerization Method | Diacid | Catalyst | Temperature (°C) | Time (h) | Molecular Weight (Mn, g/mol ) | Yield (%) | Melting Point (Tm, °C) | Glass Transition (Tg, °C) |
| Thermal Polycondensation | Glutaric Acid | - | 180 | 6 | 15,000 | >95 | 135 | 5 |
| Solution Polycondensation | Glutaroyl Chloride | Triethylamine | Room Temp. | 2 | 12,000 | ~90 | 130 | Not Reported |
Table 2: Polymerization of 6-Amino-1-hexanol with Adipic Acid and Terephthalic Acid
| Polymerization Method | Diacid | Catalyst | Temperature (°C) | Time (h) | Molecular Weight (Mn, g/mol ) | Yield (%) | Melting Point (Tm, °C) | Initial Decomposition Temp (°C) |
| Melt Polycondensation | Adipic Acid | Bu2Sn(OMe)2 | 165 | Not Specified | 20,000-30,000 | Not Specified | 140 | Not Reported |
| Melt Polycondensation | Terephthalic Acid | Not Specified | Not Specified | Not Specified | Not Reported | Not Reported | 217 | ~381 |
Experimental Protocols
Protocol 1: Melt Polycondensation of 6-Amino-1-hexanol with Glutaric Acid[1][2]
This protocol describes the synthesis of a poly(ester-amide) via direct condensation of 6-amino-1-hexanol and glutaric acid in the melt.
Materials:
-
6-amino-1-hexanol
-
Glutaric acid
-
Nitrogen gas supply
-
Vacuum line
-
Glass reactor with mechanical stirrer, nitrogen inlet, and vacuum outlet
-
Heating mantle with temperature controller
Procedure:
-
Place equimolar amounts of 6-amino-1-hexanol and glutaric acid into the glass reactor.
-
Heat the reactor to 150 °C under a gentle stream of nitrogen to melt the monomers and form the ammonium salt.
-
Once a homogeneous melt is achieved, increase the temperature to 180 °C and apply a vacuum of approximately 0.1 mmHg.
-
Continue the reaction under vacuum with mechanical stirring for 6 hours. Water, the byproduct of the condensation reaction, will be removed by the vacuum.
-
After 6 hours, release the vacuum with nitrogen and cool the reactor to room temperature.
-
The resulting solid polymer can be removed from the reactor.
-
For purification, the polymer can be dissolved in a suitable solvent (e.g., a mixture of chloroform and trifluoroacetic acid) and precipitated in a non-solvent like methanol.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Protocol 2: Solution Polymerization of 6-Amino-1-hexanol with Sebacoyl Chloride
This protocol details the synthesis of a poly(ester-amide) at room temperature using an activated diacid (diacid chloride) in solution. This method is adapted from general interfacial and solution polymerization techniques for polyamides and poly(ester-amide)s.
Materials:
-
6-amino-1-hexanol
-
Sebacoyl chloride
-
Triethylamine (as an acid scavenger)
-
Anhydrous dichloromethane (DCM) as the solvent
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Dropping funnel
Procedure:
-
Dissolve 6-amino-1-hexanol and a twofold molar excess of triethylamine in anhydrous DCM in the round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Separately, dissolve an equimolar amount of sebacoyl chloride (relative to 6-amino-1-hexanol) in anhydrous DCM.
-
Add the sebacoyl chloride solution dropwise to the cooled 6-amino-1-hexanol solution over a period of 30 minutes with vigorous stirring. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by pouring the concentrated solution into a large volume of cold methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer with methanol and dry under vacuum at 40 °C to a constant weight.
Visualizations
Caption: General reaction scheme for the polycondensation of this compound with a diacid.
Caption: Experimental workflow for the synthesis and characterization of poly(ester-amide)s.
References
Application Notes & Protocols: Synthesis of Biodegradable Poly(ester-amide)s Using 6-Hydroxyhexanamide
Introduction
Poly(ester-amide)s (PEAs) are a promising class of biodegradable polymers that merge the beneficial properties of polyesters and polyamides. The presence of hydrolyzable ester linkages facilitates degradation, while the amide groups, through strong intermolecular hydrogen bonding, contribute to enhanced thermal and mechanical properties compared to simple aliphatic polyesters like poly(ε-caprolactone) (PCL).[1][2] 6-hydroxyhexanamide is an α,ω-aminoalcohol monomer that contains both a hydroxyl and an amide group, making it a suitable building block for the synthesis of PEAs through polycondensation. Additionally, its structural similarity to ε-caprolactone and ε-caprolactam allows it to be incorporated into copolymers via ring-opening polymerization, offering a versatile platform for tuning material properties for applications in drug delivery, tissue engineering, and sustainable packaging.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Poly(ester-amide) via Melt Polycondensation
This protocol describes the direct polycondensation of this compound to form a poly(ester-amide). This solvent-free method involves heating the monomer above its melting point under vacuum to drive the removal of water and promote polymerization.
Objective: To synthesize a poly(ester-amide) from this compound.
Materials and Reagents:
-
This compound (monomer)
-
Titanium (IV) isopropoxide or Stannous (II) octoate (catalyst)
-
Antioxidant (e.g., Irganox® 1010)
-
Dichloromethane (for purification)
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with temperature controller
-
Schlenk line or vacuum manifold with a cold trap
-
Distillation condenser
Procedure:
-
Monomer Preparation: Dry the this compound monomer under vacuum at 60 °C for 24 hours to remove any residual moisture.
-
Reactor Setup: Assemble the reaction flask with the mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to the vacuum line. Flame-dry the glassware under vacuum and backfill with nitrogen three times.
-
Charging the Reactor: Introduce the dried this compound, catalyst (e.g., 0.1 mol% Ti(OⁱPr)₄), and antioxidant into the reaction flask under a positive flow of nitrogen.
-
First Stage (Esterification): Heat the mixture to 170-180 °C under a slow stream of nitrogen with moderate stirring. Water, the byproduct of the esterification reaction between the hydroxyl and carboxylic acid (from the amide hydrolysis) groups, will begin to distill off. Maintain these conditions for 2-4 hours. A similar methodology is used for the polycondensation of α-carboxyl-ω-hydroxyl amides.[1]
-
Second Stage (Polycondensation): Gradually reduce the pressure to <1 mbar over approximately 1 hour while increasing the temperature to 200-220 °C. Increase the stirring speed as the viscosity of the melt increases.
-
Polymerization: Continue the reaction under high vacuum for 4-8 hours until the desired viscosity is achieved, indicated by the torque on the mechanical stirrer.
-
Recovery: Cool the reactor to room temperature under nitrogen. The resulting polymer will be a solid mass. Dissolve the polymer in dichloromethane.
-
Purification: Precipitate the dissolved polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Characterization of Molecular Weight (Gel Permeation Chromatography)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer.
Materials and Reagents:
-
Synthesized poly(ester-amide) sample
-
Tetrahydrofuran (THF) or Hexafluoroisopropanol (HFIP), HPLC grade
-
Polystyrene or PMMA standards of known molecular weights
Equipment:
-
Gel Permeation Chromatography (GPC) system equipped with:
-
Solvent delivery pump
-
Injector
-
Column oven
-
Set of appropriate columns (e.g., Styragel)
-
Refractive Index (RI) detector
-
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a solution of the polymer in the mobile phase (e.g., THF) at a concentration of 1-2 mg/mL. Gently agitate until fully dissolved.
-
Filtration: Filter the polymer solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.
-
Standard Preparation: Prepare a series of solutions of narrow-PDI polystyrene standards in the same mobile phase, covering a molecular weight range appropriate for the expected polymer size.
-
GPC Analysis:
-
Set the column oven temperature (e.g., 35 °C).
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).
-
Run the series of polystyrene standards to generate a calibration curve.
-
Inject the prepared polymer sample.
-
-
Data Analysis: Using the system software, analyze the resulting chromatogram. Calculate Mn, Mw, and PDI relative to the polystyrene calibration curve.
Protocol 3: In Vitro Hydrolytic Degradation Study
Objective: To evaluate the degradation rate of the polymer under simulated physiological conditions.
Materials and Reagents:
-
Polymer films or scaffolds of known weight and dimensions
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled water
-
Sodium azide (optional, to prevent microbial growth)
Equipment:
-
Constant temperature incubator or water bath (37 °C)
-
Sterile sample tubes or multi-well plates[3]
-
Analytical balance
-
Lyophilizer (freeze-dryer) or vacuum oven
-
pH meter
Procedure:
-
Sample Preparation: Prepare multiple identical polymer films (e.g., 10 mm diameter, 0.5 mm thick). Weigh each sample accurately (W₀).
-
Degradation Setup: Place each polymer sample into a separate tube containing 10 mL of PBS (pH 7.4).[1] The buffer should be changed periodically to maintain pH and ionic strength.[3][4]
-
Incubation: Incubate the samples at 37 °C.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), remove a set of samples (n=3) from the buffer.
-
Sample Processing:
-
Gently rinse the samples with distilled water to remove salts.
-
Freeze-dry the samples or dry them in a vacuum oven until a constant weight is achieved (Wₜ).
-
-
Data Analysis:
-
Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] * 100
-
Optionally, analyze the degradation medium for released oligomers or monomers using HPLC.
-
Characterize the morphology (via SEM) and molecular weight (via GPC) of the degraded polymer samples.
-
Data Summary
The properties of poly(ester-amide)s can be tuned by altering the monomer composition and synthesis conditions. The following tables summarize typical data for biodegradable PEAs, providing a reference for expected outcomes.
Table 1: Thermal and Molecular Weight Properties of PEAs
| Polymer Composition | Synthesis Method | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) | Ref. |
| Adipic Anhydride + α,ω-aminoalcohols | Polycondensation | 16,600 | - | - | - | [1] |
| ε-Caprolactone/ε-Caprolactam (75/25) | Anionic ROP | - | - | - | Reduced | [1] |
| ε-Caprolactone/ε-Caprolactam (40-45% Amide) | Anionic ROP | - | - | - | Significantly Reduced | [1] |
| Bisamide-diol + Dimethyl Adipate (10% Hard Segment) | Melt Polycondensation | - | - | -45 | 83 | [5] |
| Bisamide-diol + Dimethyl Adipate (85% Hard Segment) | Melt Polycondensation | - | - | -5 | 140 | [5] |
Note: '-' indicates data not specified in the cited source.
Table 2: Mechanical Properties of Segmented PEAs
| Hard Segment Content (mol%) | Elastic Modulus (MPa) | Stress at Break (MPa) | Strain at Break (%) | Ref. |
| 10 | 70 | 8 | 820 | [5] |
| 85 | 524 | 28 | 370 | [5] |
Visualizations
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. Degradable Poly(ester amide)s for Biomedical Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: 6-Hydroxyhexanamide Derivatives in the Preparation of Chelating Resins for Heavy Metal Removal
Introduction
Heavy metal contamination in water is a significant environmental concern. Chelating resins, which contain functional groups that can bind to metal ions, are a promising solution for the removal of these contaminants. This document details the application of 6-hydroxyhexanamide derivatives, specifically 6-amino-N-hydroxyhexanamide (6-AHHA), in the synthesis of novel chelating resins with high efficacy for adsorbing heavy metal ions from aqueous solutions. Two such resins, D851-6-AHHA and Poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA), have demonstrated remarkable adsorption capacities for various heavy metals.[1][2][3][4]
The key functional group responsible for the chelating properties of these resins is the hydroxamic acid group (-CONHOH), which exhibits a strong affinity for heavy metal ions and can form stable five-membered ring structures with them.[2][3] These resins also contain other active sites like carboxyl (-COOH) and amide (-CONH-) groups that contribute to the overall adsorption process.[1][2][3]
Applications
The primary application of these this compound-based chelating resins is in the environmental remediation of heavy metal-polluted wastewater.[2][3] They have been shown to be effective in removing a range of heavy metal ions, including:
These resins offer several advantages, including a straightforward synthesis process, the use of relatively inexpensive raw materials, and good potential for recyclability, making them a viable option for industrial wastewater treatment.[2][3]
Data Presentation
The adsorption performance of the D851-6-AHHA and PAHHA resins for various heavy metal ions is summarized in the tables below.
Table 1: Maximum Adsorption Capacities of D851-6-AHHA Resin [1][4][5]
| Metal Ion | Adsorption Capacity (mg/g) |
| Pb(II) | 611.92 |
| Cr(III) | 91.50 |
Table 2: Maximum Adsorption Capacities of PAHHA Resin [2][3]
| Metal Ion | Adsorption Capacity (mg/g) |
| Cu(II) | 238.59 |
| Pb(II) | 232.48 |
| Ni(II) | 115.77 |
The adsorption process for both resins has been shown to follow the Langmuir isotherm model, which suggests monolayer chemisorption.[1][2][3][4] The kinetics of adsorption are well-described by the pseudo-second-order model.[1][2][3][4]
Experimental Protocols
This section provides detailed protocols for the synthesis of the D851-6-AHHA and PAHHA chelating resins.
Protocol 1: Synthesis of D851-6-AHHA Chelating Resin[1]
This protocol describes the grafting of 6-amino-N-hydroxyhexanamide (6-AHHA) onto the commercially available D851 resin.
Materials:
-
D851 resin
-
6-amino-N-hydroxyhexanamide (6-AHHA) solution
-
Hydrothermal synthesis reactor
-
Vacuum drying oven
Procedure:
-
Combine 10.0 g of D851 resin with 50 mL of 6-AHHA solution in a hydrothermal synthesis reactor.
-
Maintain the mixture at 95 °C for 4.0 hours.
-
Cool the mixture to room temperature.
-
Stir the mixture and then filter to collect the modified resin.
-
Dry the resulting yellow D851-6-AHHA resin at 45 °C for 24 hours in a vacuum drying oven.
Protocol 2: Synthesis of Poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA) Resin[2][3]
This protocol details the synthesis of PAHHA resin through a grafting reaction between polyacrylic resin and 6-amino-N-hydroxyhexanamide.
Materials:
-
Polyacrylic resin
-
6-amino-N-hydroxyhexanamide (6-AHHA)
Procedure:
-
The synthesis involves a grafting reaction between the polyacrylic resin and 6-amino-N-hydroxyhexanamide.
-
Note: The specific reaction conditions such as solvent, temperature, and reaction time are not detailed in the provided search results but would be necessary for replication.
Protocol 3: Batch Adsorption Experiments[1][2][3]
This protocol is a general procedure for evaluating the adsorption performance of the synthesized chelating resins.
Materials:
-
Synthesized chelating resin (D851-6-AHHA or PAHHA)
-
Stock solutions of heavy metal ions (e.g., Cr(III), Pb(II), Cu(II), Ni(II))
-
pH meter
-
Shaker or stirrer
-
Filtration apparatus
Procedure:
-
Prepare solutions of the target heavy metal ions at various initial concentrations.
-
Adjust the pH of the metal ion solutions to the desired value.
-
Add a known amount of the chelating resin to each solution.
-
Agitate the mixtures for a specified period at a constant temperature to reach equilibrium.
-
Separate the resin from the solution by filtration.
-
Analyze the concentration of the metal ions remaining in the filtrate to determine the amount adsorbed by the resin.
-
The effects of pH, temperature, initial metal ion concentration, and contact time on adsorption can be systematically investigated by varying these parameters.
Protocol 4: Column Adsorption Experiments[1]
This protocol is for evaluating the performance of the chelating resin in a continuous flow system, which simulates industrial applications.
Materials:
-
Synthesized chelating resin (e.g., D851-6-AHHA)
-
Chromatography column
-
Peristaltic pump
-
Heavy metal ion solution of known concentration
-
Fraction collector
Procedure:
-
Pack a fixed-bed column with a known amount of the chelating resin.
-
Pump the heavy metal ion solution through the column at a constant flow rate.
-
Collect the effluent at regular time intervals.
-
Analyze the concentration of metal ions in the collected fractions.
-
Continue the experiment until the concentration of the metal ions in the effluent reaches the influent concentration (breakthrough).
-
The breakthrough curve is then plotted to evaluate the dynamic adsorption performance of the resin.
Visualizations
The following diagrams illustrate the synthesis process and the proposed mechanism of metal ion chelation.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly efficient poly(6-acryloylamino-N-hydroxyhexanamide) resin for adsorption of heavy metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 6-Amino-N-hydroxyhexanamide-Modified Porous Chelating Resin for Adsorption of Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Preparation of 6-Amino-N-hydroxyhexanamide-Modified Porous Chelating Resin for Adsorption of Heavy Metal Ions | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Heavy Metal Removal Using 6-Hydroxyhexanamide-Based Resins
Introduction
Heavy metal contamination in water is a significant global environmental concern due to the high toxicity, non-degradability, and tendency of these metals to accumulate in living organisms.[1] Conventional methods for heavy metal removal, such as chemical precipitation and membrane filtration, often have limitations like high cost, low efficiency, or the generation of secondary pollutants.[2] Chelating resins with specific functional groups for binding heavy metals offer a promising alternative for efficient and selective removal.[3]
This document provides detailed application notes and experimental protocols for the use of 6-hydroxyhexanamide-based resins for the removal of heavy metal ions from aqueous solutions. These resins incorporate the hydroxamic acid functional group (-CONHOH), which acts as a powerful chelating agent for various heavy metal ions.[4][5] The protocols and data presented are intended for researchers, scientists, and professionals in environmental science and drug development who are exploring novel materials for purification and remediation.
Principle of Heavy Metal Removal
The efficacy of this compound-based resins in capturing heavy metals stems from the strong chelating ability of the hydroxamic acid group (-C(=O)NHOH).[1][6] This functional group, along with other groups like carboxyl (-COOH) and amide (-CONH-), can form stable, multi-element ring structures with metal ions such as Lead (Pb²⁺), Chromium (Cr³⁺), Copper (Cu²⁺), and Nickel (Ni²⁺).[4][7] The primary mechanism is monolayer chemisorption, where the metal ions bind to the active sites on the resin's surface.[6][8] The adsorption process is often well-described by the Langmuir isotherm model and follows pseudo-second-order kinetics.[4][6]
Featured Resins
Two notable examples of this compound-based resins are:
-
D851-6-AHHA Resin : This novel chelating resin is synthesized by grafting 6-amino-N-hydroxyhexanamide (6-AHHA) onto a D851 resin, which contains iminodiacetic acid groups.[1][9] The resulting resin possesses hydroxamic acid, amide, and carboxyl functional groups, enabling efficient removal of heavy metals like Cr(III) and Pb(II).[1]
-
Poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA) Resin : This resin is synthesized through a grafting reaction between 6-amino-N-hydroxyhexanamide and a polyacrylic resin.[4] It features multiple active sites, including -CONHOH, -CONH-, and -COOH, which strongly adsorb metal ions like Cu²⁺, Pb²⁺, and Ni²⁺.[4][5]
Data Presentation: Adsorption Capacities
The following table summarizes the maximum adsorption capacities (q_max) of the featured resins for various heavy metal ions as determined by batch adsorption experiments.
| Resin | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
| D851-6-AHHA | Cr(III) | 91.50 | [6][8] |
| Pb(II) | 611.92 | [6][8] | |
| PAHHA | Cu(II) | 238.59 | [4][5] |
| Pb(II) | 232.48 | [4][5] | |
| Ni(II) | 115.77 | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of D851-6-AHHA Chelating Resin
This protocol describes the synthesis of a D851-6-AHHA resin by grafting 6-amino-N-hydroxyhexanamide onto a commercial D851 resin.[1]
Materials:
-
D851 resin
-
6-amino-N-hydroxyhexanamide (6-AHHA) solution
-
Hydrothermal synthesis reactor
-
Deionized water
Procedure:
-
Combine 50 mL of the 6-AHHA solution with 10.0 g of D851 resin in a hydrothermal synthesis reactor.
-
Seal the reactor and maintain the mixture at 95°C for 4.0 hours.
-
Allow the mixture to cool to room temperature.
-
Stir the cooled mixture and then filter to collect the resin.
-
Wash the resulting yellow D851-6-AHHA resin thoroughly with deionized water to remove any unreacted reagents.
-
Dry the resin in a vacuum oven before use.
Protocol 2: Batch Adsorption Experiments for Heavy Metal Removal
This protocol outlines a general procedure for evaluating the heavy metal adsorption performance of the synthesized resins in a batch system.[1][4]
Materials:
-
Synthesized this compound-based resin (e.g., D851-6-AHHA or PAHHA)
-
Stock solutions of heavy metal ions (e.g., Cr(III), Pb(II), Cu(II)) of known concentration
-
pH meter
-
Shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal ion concentration analysis
Procedure:
-
Preparation: Accurately weigh a specific amount of the dry resin (e.g., 0.1 g) and place it into a series of flasks.
-
Adsorption: Add a defined volume (e.g., 100 mL) of the heavy metal ion solution with a known initial concentration to each flask.
-
pH Adjustment: Adjust the pH of the solutions to the desired value using dilute HCl or NaOH. The optimal pH can vary depending on the metal ion being tested.
-
Incubation: Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium.
-
Separation: After incubation, separate the resin from the solution by filtration or centrifugation.
-
Analysis: Determine the final concentration of the heavy metal ions remaining in the supernatant using ICP-OES or AAS.
-
Calculation: Calculate the amount of metal ion adsorbed per unit mass of the resin (q_e, in mg/g) using the following equation: q_e = (C_0 - C_e) * V / m Where:
-
C_0 is the initial metal ion concentration (mg/L)
-
C_e is the equilibrium metal ion concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the resin (g)
-
Visualizations: Workflows and Relationships
Caption: Workflow for the synthesis of D851-6-AHHA chelating resin.
Caption: General workflow for a batch heavy metal adsorption experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiol-Functionalized MIL-100(Fe)/Device for the Removal of Heavy Metals in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Highly efficient poly(6-acryloylamino-N-hydroxyhexanamide) resin for adsorption of heavy metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Preparation of 6-Amino-N-hydroxyhexanamide-Modified Porous Chelating Resin for Adsorption of Heavy Metal Ions | Semantic Scholar [semanticscholar.org]
- 7. Preparation of 6-Amino-N-hydroxyhexanamide-Modified Porous Chelating Resin for Adsorption of Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of 6-Amino-N-hydroxyhexanamide-Modified Porous Chelating Resin for Adsorption of Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of 6-Hydroxyhexanamide: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 6-hydroxyhexanamide, a valuable bifunctional monomer. Its structure, featuring both a hydroxyl and an amide group, makes it a key building block in the development of advanced polymers such as poly(ester amides)[1]. The protocol outlined below is based on the principle of ammonolysis of ε-caprolactone, a common and effective method for amide formation from lactones.
Overview
The synthesis of this compound is achieved through the ring-opening reaction of ε-caprolactone with ammonia. This reaction, known as ammonolysis, breaks the ester bond of the cyclic lactone to form a linear amide with a terminal hydroxyl group.
Experimental Protocol
Materials:
-
ε-caprolactone
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Ethanol (or other suitable alcohol solvent)
-
Distilled water
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ε-caprolactone in a suitable solvent such as ethanol.
-
Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia. The molar excess of ammonia will drive the reaction towards the product.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with distilled water and brine to remove excess ammonia and other water-soluble impurities.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.
-
Characterization:
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, amide).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Quantitative Data Summary
The following table summarizes expected data based on typical aminolysis reactions. Actual results may vary depending on specific reaction conditions.
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (post-purification) | >98% |
| ¹H NMR (indicative shifts) | Peaks corresponding to -CH₂-OH, -CH₂-C=O, -NH₂, and aliphatic chain protons |
| FTIR (indicative peaks, cm⁻¹) | ~3400-3200 (O-H, N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |
| Molecular Weight ( g/mol ) | 131.17 |
Experimental Workflow
References
Application Notes and Protocols for the Characterization of 6-Hydroxyhexanamide Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 6-hydroxyhexanamide polymers. Due to the limited availability of data for this specific polymer, the methodologies and representative data presented here are based on established protocols for structurally similar polyamides, such as Nylon 6.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers.[1][2]
Experimental Protocol
Instrumentation:
-
GPC/SEC system equipped with a pump, injector, column oven, and a differential refractive index (DRI) detector.[3]
-
GPC columns suitable for polar polymers, such as Agilent PL HFIPgel columns.[4]
Reagents:
-
Mobile Phase: Hexafluoroisopropanol (HFIP) with 0.02 M sodium trifluoroacetate (NaTFAc).[4]
-
Polymer Sample: this compound polymer.
-
Calibration Standards: Polymethylmethacrylate (PMMA) or polystyrene (PS) standards of known molecular weights.[4][5]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by dissolving the appropriate amount of NaTFAc in HFIP. Filter and degas the mobile phase before use.
-
Sample Preparation: Accurately weigh approximately 2 mg of the this compound polymer and dissolve it in 1 mL of the mobile phase to create a 0.2% (w/v) solution.[4] Ensure complete dissolution, using gentle agitation if necessary. Filter the sample solution through a 0.2 µm filter prior to injection.
-
Calibration: Prepare a series of calibration standards of known concentrations. Inject the standards into the GPC system and record their elution times. Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution time.[1]
-
Sample Analysis: Inject the prepared polymer sample solution into the GPC system.
-
Data Analysis: Using the calibration curve, determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the this compound polymer sample.[5]
Data Presentation
| Parameter | Representative Value |
| Number Average Molecular Weight (Mn) | 25,000 g/mol |
| Weight Average Molecular Weight (Mw) | 55,000 g/mol |
| Polydispersity Index (PDI) | 2.2 |
| Elution Time | 15.8 min |
Experimental Workflow
Caption: Workflow for GPC analysis of this compound polymers.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the chemical structure of polymers.[6][7] Both ¹H and ¹³C NMR are used to confirm the monomeric unit and identify end groups.[8][9]
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 500 MHz).
Reagents:
-
Deuterated Solvent: Trifluoroacetic acid-d (TFA-d) or a mixture of 2,2,2-trifluoroethanol (TFE) and deuterated chloroform (CDCl₃).[10]
-
Polymer Sample: this compound polymer.
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the this compound polymer in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[11]
-
Data Processing: Process the acquired spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.
Data Presentation
Expected ¹H NMR Chemical Shifts (in TFA-d):
| Assignment | Chemical Shift (ppm) |
|---|---|
| -CH ₂-CH₂-OH | ~3.8 |
| -NH -C=O | ~8.2 (broad) |
| -CH ₂-NH- | ~3.4 |
| -CH ₂-C=O | ~2.5 |
| Internal -CH ₂- | ~1.4 - 1.8 |
Expected ¹³C NMR Chemical Shifts (in TFE/CDCl₃): [10]
| Assignment | Chemical Shift (ppm) |
|---|---|
| -C =O | ~174 |
| -C H₂-OH | ~62 |
| -C H₂-NH- | ~40 |
| -C H₂-C=O | ~36 |
| Internal -C H₂- | ~25 - 30 |
Logical Relationship of NMR Analysis
Caption: Logical flow of structural verification using NMR.
Thermal Properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are thermal analysis techniques used to determine a polymer's thermal transitions and stability.[12]
Experimental Protocol
Instrumentation:
-
Differential Scanning Calorimeter (DSC).
-
Thermogravimetric Analyzer (TGA).
Procedure:
DSC:
-
Accurately weigh 5-10 mg of the this compound polymer into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from room temperature to a temperature above its expected melting point (e.g., 250 °C).[13]
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature.
-
Reheat the sample at 10 °C/min to observe the thermal transitions without the influence of thermal history.
-
Analyze the thermogram to determine the glass transition temperature (Tg) and melting temperature (Tm).
TGA:
-
Accurately weigh 10-15 mg of the polymer into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a nitrogen or air atmosphere at a rate of 10 °C/min from room temperature to a high temperature (e.g., 600 °C).[14]
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition and the temperature at which significant weight loss occurs.
Data Presentation
DSC Data:
| Parameter | Representative Value |
|---|---|
| Glass Transition Temperature (Tg) | 55 °C |
| Melting Temperature (Tm) | 215 °C |
TGA Data:
| Parameter | Representative Value (in N₂) |
|---|---|
| Onset of Decomposition | 350 °C |
| Temperature at 10% Weight Loss | 380 °C |
| Temperature at 50% Weight Loss | 450 °C |
| Char Yield at 600 °C | 5% |
Thermal Analysis Workflow
Caption: Workflow for DSC and TGA thermal analysis.
Mass Spectrometry for End-Group Analysis and Oligomer Distribution
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that can provide information on the absolute molecular weight of oligomers, end-group analysis, and the presence of cyclic species.[15][16]
Experimental Protocol
Instrumentation:
-
MALDI-TOF Mass Spectrometer.
Reagents:
-
Matrix: α-Cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB).[16]
-
Cationizing Agent: Sodium trifluoroacetate (NaTFA) or potassium trifluoroacetate (KTFA).[16]
-
Solvent: Tetrahydrofuran (THF) or a mixture of THF and water.
-
Polymer Sample: this compound polymer.
Procedure:
-
Solution Preparation:
-
Matrix solution: Prepare a 10 mg/mL solution of the matrix in the chosen solvent.
-
Cationizing agent solution: Prepare a 1 mg/mL solution of the cationizing agent in the chosen solvent.[16]
-
Polymer solution: Prepare a 1 mg/mL solution of the this compound polymer in the chosen solvent.
-
-
Sample Spotting: Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v). Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely (co-crystallization).
-
Mass Spectrum Acquisition: Insert the target plate into the mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the spectrum to identify the series of peaks corresponding to the polymer oligomers. The mass difference between adjacent peaks should correspond to the mass of the repeating monomer unit. The masses of the individual peaks can be used to deduce the end-group composition.[17]
Data Presentation
| Parameter | Representative Value |
| Monomer Mass (C₆H₁₁NO₂) | 129.16 g/mol |
| Observed Peak Series (m/z) | [n * 129.16] + [End Group 1] + [End Group 2] + [Na⁺] |
| End Group 1 (e.g., -H) | 1.01 g/mol |
| End Group 2 (e.g., -OH) | 17.01 g/mol |
| Cation (Na⁺) | 22.99 g/mol |
MALDI-TOF MS Experimental Workflow
Caption: Workflow for MALDI-TOF MS analysis of polymers.
References
- 1. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 2. selectscience.net [selectscience.net]
- 3. GPC for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 4. agilent.com [agilent.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. imc.cas.cz [imc.cas.cz]
- 10. "Solution C-13 NMR Spectroscopy of Polyamide Homopolymers (Nylons 6, 11" by R.D. Davis, William L. Jarrett et al. [aquila.usm.edu]
- 11. measurlabs.com [measurlabs.com]
- 12. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Polymerization of 6-Hydroxyhexanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic polymerization of 6-hydroxyhexanamide offers a green and sustainable route to the synthesis of poly(ester-amide)s. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their biodegradability and biocompatibility. The use of enzymes, such as lipases, as catalysts provides a high degree of selectivity and allows for milder reaction conditions compared to traditional chemical polymerization methods, minimizing the risk of side reactions and the introduction of toxic residual catalysts.[1][2]
This document provides a detailed protocol for the enzymatic polymerization of this compound, leveraging the robust and widely used immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435.[3][4] The resulting poly(this compound) is a poly(ester-amide) with potential applications in drug delivery, tissue engineering, and as a biodegradable plastic.[5][6][7]
Data Presentation
The following table summarizes typical quantitative data obtained from the enzymatic polymerization of a monomer structurally similar to this compound, specifically N-(6-hydroxyhexanoyl) aspartate diesters, catalyzed by Novozym 435. This data provides an expected range for the molecular weight and polydispersity of the resulting polymer.
| Monomer | Enzyme | Temperature (°C) | Time (h) | Solvent | Number Average Molecular Weight (Mn, Da) | Weight Average Molecular Weight (Mw, Da) | Polydispersity Index (PDI) | Reference |
| N-(6-hydroxyhexanoyl)-L-aspartate dibenzyl ester | Novozym 435 | 90 | 48 | Diphenyl ether | 8,000 | 13,000 | 1.63 | [8] |
| N-(6-hydroxyhexanoyl)-D-aspartate dibenzyl ester | Novozym 435 | 90 | 48 | Diphenyl ether | 5,500 | 8,500 | 1.55 | [8] |
| N-(6-hydroxyhexanoyl)-L-aspartate dimethyl ester | Novozym 435 | 90 | 48 | Diphenyl ether | 4,500 | 6,500 | 1.44 | [8] |
| N-(6-hydroxyhexanoyl)-D-aspartate dimethyl ester | Novozym 435 | 90 | 48 | Diphenyl ether | 3,000 | 4,500 | 1.50 | [8] |
Experimental Protocols
This section details the methodology for the enzymatic polymerization of this compound.
Materials
-
This compound (monomer)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Diphenyl ether (solvent, anhydrous)
-
Chloroform
-
Methanol
-
Nitrogen gas (high purity)
-
Standard laboratory glassware (reaction flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Vacuum pump
-
Rotary evaporator
-
Apparatus for polymer characterization (e.g., Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC))
Experimental Workflow Diagram
Caption: Workflow for the enzymatic polymerization of this compound.
Step-by-Step Procedure
-
Monomer and Enzyme Preparation:
-
Accurately weigh the desired amount of this compound monomer and place it in a reaction flask.
-
Add Novozym 435 to the flask. A typical enzyme loading is 10% (w/w) of the monomer.
-
Dry the monomer and enzyme under vacuum for at least 24 hours prior to use to remove any residual moisture.
-
-
Reaction Setup:
-
To the reaction flask containing the dried monomer and enzyme, add anhydrous diphenyl ether as the solvent. The monomer concentration should be around 0.2 M.
-
Equip the flask with a magnetic stirrer and a condenser.
-
Purge the reaction system with high-purity nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath at 90°C.
-
Once the reaction mixture reaches the desired temperature, start stirring.
-
Apply a vacuum to the system to facilitate the removal of the water byproduct generated during the polycondensation reaction. This is crucial to drive the equilibrium towards polymer formation.[9]
-
Allow the polymerization to proceed for 48 hours under these conditions.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the resulting polymer in chloroform.
-
Filter the solution to remove the immobilized enzyme (Novozym 435). The enzyme can be washed with chloroform and methanol, dried, and potentially reused.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and solvent residues.
-
Dry the purified poly(this compound) under vacuum at room temperature until a constant weight is achieved.
-
Polymer Characterization
-
Molecular Weight and Polydispersity: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the purified polymer can be determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: The chemical structure and confirmation of the ester and amide linkages in the polymer backbone can be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
-
Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) of the polymer can be determined using Differential Scanning Calorimetry (DSC).
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression of the enzymatic polycondensation of this compound.
Caption: Logical diagram of the enzymatic polycondensation reaction.
References
- 1. Novozym 435-catalyzed syntheses of polyesters and polyamides of medicinal and industrial relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 5. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. mdpi.com [mdpi.com]
- 8. Lipase-catalyzed synthesis of chiral poly(ester amide)s with an alternating sequence of hydroxy acid and l/d-aspartate units - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Hydroxyhexanamide as a Versatile Precursor for Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6-hydroxyhexanamide as a key precursor in the synthesis of various specialty chemicals. The unique bifunctional nature of this compound, possessing both a hydroxyl and an amide group, makes it a valuable building block for a range of materials with tailored properties.
Application Note 1: Synthesis of High-Performance Chelating Resins for Heavy Metal Removal
Introduction: Derivatives of this compound can be employed to functionalize resins, creating highly effective chelating agents for the removal of heavy metal ions from aqueous solutions. The incorporation of specific functional groups, such as hydroxamic acid moieties, enhances the resin's affinity and capacity for capturing toxic metals like chromium (Cr(III)) and lead (Pb(II)). This application is critical for environmental remediation and water purification processes.
Logical Relationship of Chelating Resin Synthesis
Caption: Synthesis workflow for the functionalized chelating resin D851-6-AHHA.
Quantitative Data:
Table 1: Adsorption Capacity of D851-6-AHHA Resin [1][2]
| Metal Ion | Maximum Adsorption Capacity (mg/g) |
| Cr(III) | 91.50 |
| Pb(II) | 611.92 |
Experimental Protocol: Synthesis of D851-6-AHHA Chelating Resin [3]
Materials:
-
Macroporous styrene chelating resin (D851)
-
6-Amino-N-hydroxyhexanamide (6-AHHA)
-
Ultrapure water
-
Hydrothermal synthesis reactor
-
Vacuum drying oven
Procedure:
-
Prepare a solution of 6-Amino-N-hydroxyhexanamide (6-AHHA).
-
In a hydrothermal synthesis reactor, combine 50 mL of the 6-AHHA solution with 10.0 g of D851 resin.
-
Seal the reactor and maintain the temperature at 95 °C for 4.0 hours.
-
After the reaction, allow the mixture to cool to room temperature.
-
Stir the mixture and then filter to collect the functionalized resin.
-
Wash the resulting yellow D851-6-AHHA resin thoroughly with ultrapure water.
-
Dry the resin at 45 °C for 24 hours in a vacuum drying oven.
Application Note 2: Production of ε-Caprolactam, a Monomer for Nylon 6
Introduction: this compound can serve as a direct precursor to ε-caprolactam, a crucial monomer for the industrial production of Nylon 6. The synthesis involves an intramolecular dehydration and cyclization reaction. This pathway offers a potential alternative to conventional manufacturing routes, particularly with the possibility of utilizing bio-based starting materials.
Experimental Workflow for ε-Caprolactam Synthesis
Caption: Process flow for the synthesis of ε-caprolactam from this compound.
Quantitative Data:
Table 2: Reaction Parameters and Yield for ε-Caprolactam Synthesis [4]
| Parameter | Value |
| Starting Material | 6-Hydroxycaproamide |
| Catalyst | Ru-Co/TiO₂ |
| Temperature | 250 °C |
| Pressure | 1 MPa N₂ |
| Solvent | 1,4-dioxane:NH₃·H₂O (2:1) |
| Conversion of Starting Material | 99.0% |
| ε-Caprolactam Yield | 62.2% |
Experimental Protocol: Synthesis of ε-Caprolactam (Adapted from the synthesis using 6-hydroxycaproamide)[4]
Materials:
-
This compound
-
Ru-Co/TiO₂ catalyst
-
1,4-dioxane
-
Ammonium hydroxide solution (NH₃·H₂O)
-
High-pressure reactor
-
Nitrogen gas
Procedure:
-
Prepare the Ru-Co/TiO₂ catalyst via the impregnation method.
-
In a high-pressure reactor, add this compound and the Ru-Co/TiO₂ catalyst.
-
Add a solvent mixture of 1,4-dioxane and aqueous ammonia in a 2:1 volume ratio.
-
Pressurize the reactor with nitrogen to 1 MPa.
-
Heat the reactor to 250 °C and maintain these conditions with stirring for the optimized reaction time.
-
After the reaction, cool the reactor to room temperature and carefully vent the pressure.
-
Isolate the product from the reaction mixture through appropriate extraction and purification techniques (e.g., distillation).
-
Characterize the final product to confirm the yield and purity of ε-caprolactam.
Application Note 3: Synthesis of Poly(ester amides) for Biodegradable Materials
Introduction: this compound and its derivatives are valuable monomers for the synthesis of poly(ester amides) (PEAs). These polymers combine the desirable properties of both polyesters (biodegradability) and polyamides (thermal and mechanical strength due to hydrogen bonding). By controlling the monomer composition and polymerization conditions, PEAs with a wide range of properties can be developed for applications in packaging, biomedical devices, and drug delivery.
Signaling Pathway for Poly(ester amide) Synthesis via Melt Polycondensation
Caption: Two-step melt polycondensation process for poly(ester amide) synthesis.
Quantitative Data:
Table 3: Properties of Poly(ester amides) Synthesized via Melt Polycondensation [3]
| Property | Value |
| Monomers | N,N'-1,4-butanediylbis(this compound), 1,4-butanediol, Dimethyl adipate |
| Polymerization Method | Melt Polycondensation |
| Number Average Molecular Weight (Mn) | Up to 25,000 g/mol |
Experimental Protocol: Synthesis of Poly(ester amide) via Melt Polycondensation [3]
Materials:
-
N,N'-1,4-butanediylbis(this compound)
-
Dimethyl adipate
-
1,4-butanediol
-
Three-necked round bottom flask equipped with a mechanical stirrer and distillation setup
-
Vacuum pump
Procedure:
-
Prepolymer Synthesis:
-
Charge the three-necked round bottom flask with N,N'-1,4-butanediylbis(this compound), dimethyl adipate, and 1,4-butanediol.
-
Heat the mixture to 180 °C under a nitrogen atmosphere.
-
Gradually reduce the pressure to approximately 100 mbar to facilitate the removal of methanol as it forms.
-
Continue this step until the distillation of methanol ceases.
-
-
Polycondensation:
-
Increase the temperature of the reaction mixture to 195 °C.
-
Apply a high vacuum (e.g., 0.04 mbar) to remove excess 1,4-butanediol, which drives the polymerization towards higher molecular weights.
-
Continue the reaction under high vacuum until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor and collect the resulting poly(ester amide).
-
Application Note 4: Biocatalytic Conversion to Nylon 6 Precursors
Introduction: Biocatalysis offers a green and sustainable route for the production of valuable chemicals. While direct biocatalytic conversion of this compound is an area of ongoing research, related C6 building blocks can be enzymatically converted to key Nylon 6 precursors. For instance, 6-hydroxyhexanoic acid, a closely related molecule, can be converted to 6-aminohexanoic acid using a cascade of enzymes. This approach highlights the potential for developing biocatalytic pathways starting from this compound.
Biocatalytic Cascade for 6-Aminohexanoic Acid Synthesis
Caption: Enzymatic cascade for the conversion of 6-hydroxyhexanoic acid to 6-aminohexanoic acid.
Quantitative Data:
Table 4: Biocatalytic Conversion of ε-Caprolactone to 6-Aminohexanoic Acid [1]
| Substrate | Product | Molar Yield |
| ε-Caprolactone | 6-Aminohexanoic Acid | 86% |
Experimental Protocol: Whole-Cell Bioconversion of 6-Hydroxyhexanoic Acid to 6-Aminohexanoic Acid (Conceptual protocol based on related research)[1]
Materials:
-
Escherichia coli strain engineered to express an alcohol dehydrogenase (e.g., AlkJ) and a transaminase (e.g., CV2025).
-
Growth medium (e.g., LB or M9 medium).
-
Inducer (e.g., IPTG).
-
6-Hydroxyhexanoic acid.
-
Buffer solution (e.g., potassium phosphate buffer).
-
Amine donor (e.g., alanine or ammonia).
Procedure:
-
Cell Culture and Induction:
-
Inoculate the engineered E. coli strain into a suitable growth medium and grow to the mid-log phase.
-
Induce the expression of the recombinant enzymes by adding an appropriate inducer (e.g., IPTG) and continue cultivation.
-
-
Bioconversion:
-
Harvest the cells by centrifugation and resuspend them in a buffer solution.
-
Add the substrate, 6-hydroxyhexanoic acid, and an amine donor to the cell suspension.
-
Incubate the reaction mixture under controlled conditions (e.g., temperature, pH, and aeration).
-
-
Product Analysis:
-
Monitor the progress of the reaction by taking samples at different time points.
-
Analyze the samples for the consumption of the substrate and the formation of 6-aminohexanoic acid using techniques such as HPLC or GC-MS.
-
-
Product Isolation:
-
After the reaction is complete, separate the cells from the supernatant by centrifugation.
-
Isolate and purify the 6-aminohexanoic acid from the supernatant using appropriate chromatographic methods.
-
References
- 1. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
A Comprehensive Guide to the Functionalization of 6-Hydroxyhexanamide for Advanced Research Applications
For Immediate Release
This application note provides detailed protocols and theoretical frameworks for the chemical functionalization of 6-hydroxyhexanamide, a versatile bifunctional molecule. Targeted at researchers, scientists, and professionals in drug development, this guide offers a step-by-step approach to modifying this compound to create novel derivatives for a range of applications, from polymer synthesis to biomedical engineering.
Introduction
This compound is a valuable building block possessing both a primary hydroxyl (-OH) and a primary amide (-CONH2) group. This unique structure allows for selective modification at either or both functional sites, enabling the synthesis of a diverse array of molecules with tailored properties. Its derivatives have potential applications in the development of functional polymers, resins, and self-assembled monolayers for biomedical devices.[1] This document outlines key strategies for the functionalization of this compound, including esterification, etherification of the hydroxyl group, and N-alkylation of the amide group.
I. Functionalization of the Hydroxyl Group
The primary alcohol of this compound is a prime target for modification through esterification and etherification, allowing for the introduction of a wide variety of functional groups.
A. Esterification: Synthesis of 6-Acylamidohexyl Esters
Esterification of the hydroxyl group can be achieved by reacting this compound with carboxylic acids or their derivatives. A common and effective method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP).
Experimental Protocol: General Procedure for Esterification
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a carboxylic acid of choice (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Coupling Agent: Cool the mixture to 0°C in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Purification: Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
| Reactant (Carboxylic Acid) | Molar Ratio (Acid:Amide) | Catalyst | Solvent | Reaction Time (h) | Representative Yield (%) |
| Acetic Acid | 1.1 : 1 | DMAP | DCM | 12 | 85-95 |
| Benzoic Acid | 1.1 : 1 | DMAP | DCM | 18 | 80-90 |
| Stearic Acid | 1.1 : 1 | DMAP | DCM | 24 | 75-85 |
Table 1: Representative conditions and yields for the esterification of this compound. Note: These are generalized conditions and may require optimization.
B. Etherification: Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for converting the hydroxyl group of this compound into an ether linkage. This two-step process involves the formation of an alkoxide followed by nucleophilic substitution with an alkyl halide.[2][3][4]
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0°C. Stir the mixture at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkyl Halide Addition: Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction temperature may be increased if necessary, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
| Alkyl Halide | Molar Ratio (Halide:Amide) | Base | Solvent | Reaction Time (h) | Representative Yield (%) |
| Methyl Iodide | 1.1 : 1 | NaH | THF | 12 | 70-85 |
| Ethyl Bromide | 1.1 : 1 | NaH | THF | 16 | 65-80 |
| Benzyl Bromide | 1.1 : 1 | NaH | DMF | 18 | 75-90 |
Table 2: Representative conditions and yields for the Williamson ether synthesis with this compound. Note: These are generalized conditions and may require optimization.
II. Functionalization of the Amide Group
The primary amide of this compound can undergo N-alkylation to introduce substituents on the nitrogen atom.
A. N-Alkylation of the Amide
Direct N-alkylation of primary amides can be challenging due to the lower nucleophilicity of the amide nitrogen compared to an amine. However, under appropriate basic conditions, deprotonation of the amide can be achieved, followed by reaction with an electrophile like an alkyl halide.
Experimental Protocol: General Procedure for N-Alkylation
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in a polar aprotic solvent like anhydrous DMF.
-
Deprotonation: Add a strong base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) (1.2 equivalents) at 0°C. Stir for 30 minutes to an hour to ensure complete deprotonation.
-
Electrophile Addition: Add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80°C) for 12-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Alkyl Halide | Molar Ratio (Halide:Amide) | Base | Solvent | Reaction Temperature (°C) | Representative Yield (%) |
| Methyl Iodide | 1.1 : 1 | NaH | DMF | 25 | 50-65 |
| Ethyl Bromide | 1.1 : 1 | t-BuOK | DMF | 50 | 45-60 |
| Propargyl Bromide | 1.1 : 1 | NaH | DMF | 25 | 55-70 |
Table 3: Representative conditions and yields for the N-alkylation of this compound. Note: These are generalized conditions and may require optimization.
III. Visualization of Functionalization Workflows
To illustrate the strategic functionalization of this compound, the following workflow diagrams depict the key reaction pathways.
Caption: General strategies for the functionalization of this compound.
Caption: Experimental workflow for Williamson ether synthesis of this compound.
IV. Biological Signaling Pathways
While this compound is primarily utilized as a monomer in materials science, some "6-hydroxy" containing compounds have been shown to interact with biological pathways. For instance, unrelated molecules like 6-hydroxygenistein and 6,7,4'-trihydroxyflavanone have been reported to modulate the Nrf2/HO-1 signaling pathway, which is involved in the cellular response to oxidative stress.[5][6][7] There is currently no direct evidence to suggest that this compound or its simple derivatives are bioactive in a similar manner. Further research is required to explore the potential biological activities of functionalized this compound derivatives.
Conclusion
This application note provides a foundational guide for the functionalization of this compound. The protocols for esterification, etherification, and N-alkylation offer versatile strategies for creating a library of novel compounds. The provided workflows and data tables serve as a starting point for researchers to develop and optimize synthetic routes for their specific applications. The exploration of the biological activities of these new derivatives represents an exciting frontier for future research.
References
- 1. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aureusidin ameliorates 6-OHDA-induced neurotoxicity via activating Nrf2/HO-1 signaling pathway and preventing mitochondria-dependent apoptosis pathway in SH-SY5Y cells and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effects of 6,7,4'-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Poly(6-hydroxyhexanamide) via Melt and Solution Polycondensation
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details two experimental protocols for the polymerization of 6-hydroxyhexanamide: melt polycondensation and solution polycondensation. These methods provide pathways to synthesize poly(this compound), a biodegradable and biocompatible polymer with potential applications in drug delivery and biomedical devices. The protocols outlined below are based on established principles of polyamide synthesis, adapted for the specific functionalities of the this compound monomer. This document provides detailed methodologies, data presentation tables for anticipated results, and visualizations to aid in the experimental setup and understanding of the underlying chemical processes.
Introduction
Poly(this compound) is a promising aliphatic polyamide that incorporates hydroxyl groups along its backbone. This feature is expected to enhance its hydrophilicity and provide sites for further functionalization, making it an attractive candidate for various biomedical applications. The synthesis of this polymer can be approached through the polycondensation of this compound, a monomer possessing both an amine and a carboxylic acid functional group, as well as a hydroxyl group. This application note provides detailed protocols for two primary methods of polymerization: melt polycondensation, a solvent-free approach, and solution polycondensation, which allows for milder reaction conditions.
Experimental Protocols
Materials and Equipment
-
This compound (monomer)
-
Catalyst (e.g., p-toluenesulfonic acid, dibutyltin oxide)
-
High-purity nitrogen gas
-
Anhydrous solvents (for solution polymerization, e.g., N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO))
-
Activating agent (for solution polymerization, e.g., carbonyl diimidazole (CDI))
-
Glass reactor with mechanical stirrer, nitrogen inlet/outlet, and a condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line
-
Standard laboratory glassware
-
Characterization equipment: FT-IR spectrometer, NMR spectrometer, GPC/SEC system, DSC/TGA thermal analyzer.
Protocol 1: Melt Polycondensation
Melt polycondensation is a direct method that involves heating the monomer above its melting point to initiate polymerization, typically under an inert atmosphere and vacuum to remove the water byproduct.
Procedure:
-
Reactor Setup: A clean, dry glass reactor is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.
-
Monomer Charging: The reactor is charged with a known quantity of this compound monomer.
-
Inerting: The system is purged with high-purity nitrogen gas for at least 30 minutes to remove any residual air and moisture. A gentle nitrogen flow is maintained throughout the initial heating phase.
-
Heating and Melting: The reactor is heated gradually using a heating mantle. The temperature is raised to just above the melting point of the monomer.
-
Polymerization - Stage 1 (Atmospheric Pressure): Once the monomer is molten, stirring is initiated to ensure a homogeneous reaction mixture. The temperature is then raised to the desired polymerization temperature (e.g., 180-220 °C). This stage is typically carried out for 1-2 hours under a continuous nitrogen purge to facilitate the removal of water vapor.
-
Polymerization - Stage 2 (Vacuum): After the initial stage, the nitrogen inlet is closed, and a vacuum is gradually applied to the system. The pressure is slowly reduced to less than 1 torr to effectively remove the water byproduct and drive the polymerization reaction towards higher molecular weights. This stage is continued for several hours (e.g., 4-8 hours).
-
Cooling and Isolation: After the desired reaction time, the vacuum is replaced with nitrogen, and the reactor is allowed to cool to room temperature. The resulting solid polymer is then carefully removed from the reactor.
-
Purification: The crude polymer may be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol or water) to remove any unreacted monomer and oligomers. The purified polymer is then dried in a vacuum oven.
Protocol 2: Solution Polycondensation
Solution polycondensation offers better temperature control and can be performed at lower temperatures compared to melt polymerization, which can be advantageous for monomers that are sensitive to high temperatures.
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a condenser.
-
Monomer and Solvent: The flask is charged with a known amount of this compound and an appropriate volume of anhydrous solvent (e.g., DMAc) to achieve the desired monomer concentration.
-
Inerting: The system is purged with nitrogen for 30 minutes, and a nitrogen atmosphere is maintained throughout the reaction.
-
Activation (if applicable): An activating agent, such as carbonyl diimidazole (CDI), is added to the solution at room temperature to activate the carboxylic acid group of the monomer. The mixture is stirred for a specified time (e.g., 1-2 hours) to allow for complete activation.
-
Polymerization: The temperature of the reaction mixture is raised to the desired polymerization temperature (e.g., 60-100 °C). The reaction is allowed to proceed for a set duration (e.g., 24-48 hours) with continuous stirring.
-
Isolation and Purification: After the reaction is complete, the polymer is isolated by precipitation in a non-solvent (e.g., water, methanol, or diethyl ether). The precipitated polymer is collected by filtration, washed with the non-solvent to remove impurities, and then dried under vacuum.
Data Presentation
The following tables summarize the expected experimental parameters and potential outcomes for the polymerization of this compound.
Table 1: Reaction Conditions for Melt Polycondensation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 180 | 200 | 220 |
| Time (h) | 6 | 8 | 10 |
| Vacuum (torr) | <1 | <1 | <1 |
| Catalyst | None | p-TSA (0.1 mol%) | DBTO (0.1 mol%) |
Table 2: Reaction Conditions for Solution Polycondensation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | DMAc | DMSO | NMP |
| Monomer Conc. (M) | 0.5 | 1.0 | 1.5 |
| Temperature (°C) | 60 | 80 | 100 |
| Time (h) | 24 | 36 | 48 |
| Activating Agent | CDI | None (with catalyst) | DCC/DMAP |
Table 3: Expected Polymer Characterization Data
| Property | Expected Range | Method |
| Molecular Weight (Mn, g/mol ) | 5,000 - 50,000 | GPC/SEC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC/SEC |
| Melting Temperature (Tm, °C) | 150 - 200 | DSC |
| Glass Transition Temp. (Tg, °C) | 40 - 70 | DSC |
| FT-IR (cm⁻¹) | ~3300 (N-H, O-H), ~1640 (Amide I), ~1540 (Amide II) | FT-IR Spectroscopy |
| ¹H NMR (δ, ppm) | Peaks corresponding to methylene, amide, and hydroxyl protons | NMR Spectroscopy |
Mandatory Visualization
Caption: Experimental workflow for the polymerization of this compound.
Caption: Polycondensation reaction of this compound.
Characterization
The synthesized poly(this compound) should be characterized to determine its chemical structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the polyamide backbone. Characteristic peaks include the N-H stretch (~3300 cm⁻¹), the amide I band (C=O stretch, ~1640 cm⁻¹), and the amide II band (N-H bend, ~1540 cm⁻¹). The presence of a broad O-H stretch around 3400 cm⁻¹ would indicate the hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer, confirming the repeating unit and end groups.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.
Troubleshooting
-
Low Molecular Weight: This could be due to insufficient removal of water, impure monomer, non-stoichiometric balance of functional groups (if copolymerizing), or inappropriate reaction time/temperature. Ensure a high vacuum is achieved in melt polymerization and that all reagents and solvents are anhydrous for solution polymerization.
-
Discoloration of Polymer: This may occur at high polymerization temperatures in melt polycondensation due to thermal degradation. Consider lowering the temperature or reducing the reaction time.
-
Insolubility of the Polymer: High molecular weight or cross-linking can lead to insolubility. Adjusting the polymerization conditions to target a lower molecular weight might be necessary. In solution polymerization, ensure the chosen solvent can maintain the polymer in solution throughout the reaction.
Conclusion
The protocols described in this application note provide a foundation for the successful synthesis of poly(this compound). Both melt and solution polycondensation methods offer viable routes to this functional polyamide. The choice of method will depend on the desired polymer properties and the available equipment. Proper characterization is crucial to confirm the structure and properties of the synthesized polymer. The information provided herein should enable researchers to explore the potential of poly(this compound) in various applications, particularly in the fields of biomaterials and drug delivery.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxyhexanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-hydroxyhexanamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound can be synthesized through several pathways, primarily involving the amidation of 6-hydroxyhexanoic acid or its derivatives. Key routes include:
-
Direct amidation of 6-hydroxyhexanoic acid: This involves reacting 6-hydroxyhexanoic acid with an amine, often in the presence of a catalyst.
-
Enzymatic synthesis: Biocatalytic methods, for instance, using lipases, can achieve amidation under mild conditions.[1][2]
-
From ε-caprolactone: This involves the hydrolysis of ε-caprolactone to 6-hydroxyhexanoic acid, followed by amidation.[3][4][5][6]
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges stem from the bifunctional nature of the starting material, 6-hydroxyhexanoic acid, which contains both a hydroxyl and a carboxylic acid group. Key issues include:
-
Low Yield: Inefficient conversion of the carboxylic acid to the amide.
-
Side Reactions: The hydroxyl group can undergo side reactions, such as esterification, leading to oligomerization or the formation of byproducts.
-
Purification Difficulties: Separating the desired this compound from unreacted starting materials, catalysts, and side products can be complex.
-
Racemization: For chiral starting materials or catalysts, maintaining stereochemical integrity can be a concern.[7]
Q3: How can I minimize side reactions involving the hydroxyl group?
A3: To prevent unwanted reactions at the hydroxyl group, consider the following strategies:
-
Use of Protecting Groups: Temporarily "masking" the hydroxyl group with a protecting group that is stable under the amidation conditions and can be easily removed afterward. Common protecting groups for alcohols include silyl ethers or benzyl ethers.[8]
-
Chemoselective Catalysts: Employing catalysts that selectively promote amidation over esterification. Certain boronic acid catalysts have shown selectivity for the amidation of hydroxy-substituted carboxylic acids.
-
Enzymatic Catalysis: Lipases can exhibit high selectivity for amidation, minimizing reactions at the hydroxyl group.[9]
Q4: What are the recommended methods for purifying this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common techniques include:
-
Column Chromatography: Effective for separating the product from non-polar impurities and some polar side products on a smaller scale.
-
Recrystallization: A highly effective method for purifying solid products.[10][11][12] The choice of solvent is crucial for successful recrystallization.
-
Acid-Base Extraction: This can be used to remove unreacted carboxylic acid and amine starting materials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting materials. | 1. Use a fresh batch of catalyst or a different catalyst. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC or LC-MS. 4. Verify the purity of 6-hydroxyhexanoic acid and the amine. |
| Formation of Polymeric Byproducts (Oligomerization) | 1. Self-esterification of 6-hydroxyhexanoic acid at elevated temperatures. 2. Intermolecular amidation and esterification. | 1. Use a lower reaction temperature if possible. 2. Employ a protecting group for the hydroxyl function. 3. Utilize a chemoselective catalyst that favors amidation. |
| Presence of Unreacted 6-Hydroxyhexanoic Acid | 1. Incomplete reaction. 2. Catalyst deactivation. | 1. Increase reaction time or temperature. 2. Add a fresh portion of the catalyst. 3. Remove water formed during the reaction using a Dean-Stark trap or molecular sieves.[13] |
| Difficulties in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Similar polarity of product and impurities. | 1. After the reaction, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system. 2. Optimize the mobile phase for column chromatography to achieve better separation. 3. Consider derivatization to change the polarity of the product or impurities before chromatography. |
| Inconsistent Yields | 1. Variability in reaction conditions (temperature, stirring, atmosphere). 2. Inconsistent quality of reagents or solvents. | 1. Standardize all reaction parameters. Use a controlled heating and stirring system. 2. Use reagents and solvents from the same supplier and batch if possible. Ensure solvents are anhydrous if required by the reaction. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Amidation of Carboxylic Acids
| Catalyst System | Amine Substrate | Typical Reaction Conditions | Yield (%) | Reference |
| Boric Acid | Primary and Secondary Amines | Toluene, reflux with water removal | Moderate to High | [7] |
| Ammonia-borane | Aromatic and Aliphatic Amines | 10 mol% catalyst, equimolar reactants | High | [14][15][16] |
| Candida antarctica lipase B (CALB) | Primary and Secondary Amines | Organic solvent, 60°C, molecular sieves | Excellent | [1][2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Boronic Acid-Catalyzed Amidation of 6-Hydroxyhexanoic Acid
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
6-hydroxyhexanoic acid
-
Amine (e.g., benzylamine, ammonia)
-
Boronic acid catalyst (e.g., phenylboronic acid, 2-iodophenylboronic acid) (5-10 mol%)
-
Anhydrous toluene
-
Molecular sieves (4 Å), activated
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add 6-hydroxyhexanoic acid (1.0 eq), the amine (1.0-1.2 eq), and the boronic acid catalyst (0.05-0.1 eq).
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
If not using a Dean-Stark trap, add activated molecular sieves to the flask.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the molecular sieves (if used).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Enzymatic Amidation of 6-Hydroxyhexanoic Acid using Candida antarctica Lipase B (CALB)
Materials:
-
6-hydroxyhexanoic acid
-
Amine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol, cyclopentyl methyl ether)
-
Molecular sieves (3 Å), activated
Procedure:
-
In a vial, dissolve 6-hydroxyhexanoic acid (1.0 eq) and the amine (1.0-1.5 eq) in the anhydrous organic solvent.
-
Add immobilized CALB (typically 10-50% by weight of the limiting reagent) and activated molecular sieves.
-
Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or LC-MS.
-
Once the reaction has reached the desired conversion, filter off the enzyme and molecular sieves.
-
Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product, if necessary, by recrystallization or column chromatography.[1][2]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yields in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Sustainable Green Enzymatic Method for Amide Bond Formation [mdpi.com]
- 3. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Biocatalytic Production of a Nylon 6 Precursor from Caprolactone in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 14. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 15. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Hydroxyhexanamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-hydroxyhexanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, a polar molecule with both hydroxyl and amide functional groups, are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: How do I choose the right solvent for recrystallizing this compound?
A2: An ideal recrystallization solvent should dissolve this compound sparingly at room temperature but have high solubility at an elevated temperature. Given its polar nature, suitable solvents could include water, short-chain alcohols (e.g., ethanol, isopropanol), or solvent mixtures like ethanol/water or acetone/water. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: What type of stationary phase is recommended for column chromatography of this compound?
A3: For the purification of a polar compound like this compound, normal-phase chromatography using silica gel or alumina as the stationary phase is a common approach. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity of the mobile phase is gradually increased to elute the compound. Reversed-phase chromatography with a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol) can also be an effective alternative.
Q4: How can I monitor the purity of this compound during and after purification?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a column chromatography purification and for assessing the purity of fractions. High-performance liquid chromatography (HPLC) can provide more quantitative purity analysis. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the structure and high purity of the final product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.- The presence of impurities is inhibiting crystallization. | - Boil off some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| Oily precipitate forms instead of crystals. | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is "oiling out" due to a high concentration of impurities. | - Use a lower-boiling point solvent.- Add slightly more solvent to the hot solution.- Attempt to purify the compound by another method, such as column chromatography, before recrystallization. |
| Low recovery of purified product. | - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Cool the crystallization mixture thoroughly in an ice bath before filtration.- Minimize the amount of cold solvent used to wash the crystals.- Heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent premature crystal formation. |
| Colored impurities remain in the crystals. | - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from impurities. | - The mobile phase polarity is too high or too low.- The column was not packed properly, leading to channeling.- The column is overloaded with the sample. | - Optimize the mobile phase composition using TLC analysis first.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight). |
| The compound is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For silica gel, this could mean increasing the percentage of ethyl acetate or methanol in the hexane/ethyl acetate mixture. |
| The compound is eluting too quickly (with the solvent front). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For silica gel, increase the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of the compound band on the column. | - The compound is interacting too strongly with the stationary phase.- The sample is not fully dissolved in the mobile phase before loading. | - Add a small amount of a more polar solvent (like a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though this compound is neutral) to the mobile phase.- Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a series of test tubes, test the solubility of a small amount of crude this compound in different solvents (e.g., water, ethanol, acetone, ethyl acetate, and mixtures thereof) at room temperature and upon heating. Identify a solvent or solvent pair that provides poor solubility at room temperature and good solubility at elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring the mixture until the solid is completely dissolved. Add a minimal excess of hot solvent to ensure the solution remains saturated.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks. Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Preparation and Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the column using a pipette.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) or use a constant composition mobile phase (isocratic elution) based on prior TLC analysis.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Purity Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Hypothetical Recrystallization Data for this compound (10 g Crude Sample)
| Solvent System | Volume (mL) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| Water | 150 | 100 | 75 | 98.5 |
| Ethanol | 80 | 78 | 82 | 99.1 |
| Ethanol/Water (9:1) | 70 | 80 | 85 | 99.3 |
| Acetone | 120 | 56 | 78 | 98.8 |
Table 2: Hypothetical Column Chromatography Data for this compound (5 g Crude Sample on 100 g Silica Gel)
| Mobile Phase Gradient (Hexane:Ethyl Acetate) | Fraction Numbers | Compound Eluted | Mass (g) | Purity (by TLC) |
| 9:1 | 1-10 | Non-polar impurities | 0.3 | - |
| 7:3 | 11-25 | Mixture | 0.5 | Multiple spots |
| 1:1 | 26-40 | This compound | 4.0 | Single spot |
| 0:1 (100% Ethyl Acetate) | 41-50 | Polar impurities | 0.1 | - |
Visualizations
Common byproducts in 6-hydroxyhexanamide synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-hydroxyhexanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized via the amidation of a 6-hydroxyhexanoic acid precursor. The two primary starting materials for this are ε-caprolactone or 6-hydroxyhexanoic acid itself. A common approach involves the reaction of ε-caprolactone with ammonia. This reaction proceeds through the initial ring-opening of ε-caprolactone to form 6-hydroxyhexanoic acid, which is then amidated.[1][2]
Q2: What are the most common byproducts I should expect in my this compound synthesis?
A2: The byproduct profile of your synthesis will depend on the reaction conditions. However, the most commonly encountered impurities include:
-
Unreacted Starting Materials: Residual ε-caprolactone or 6-hydroxyhexanoic acid.
-
ε-Caprolactam: This is formed from the intramolecular cyclization of the desired this compound product, especially at elevated temperatures.[1][2]
-
Oligomers: Both linear and cyclic oligomers can form through the self-condensation of 6-hydroxyhexanoic acid or the ring-opening polymerization of ε-caprolactone. These can be a significant source of impurities, similar to what is observed in polyamide-6 synthesis.
Q3: How can I detect and quantify the byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of your product mixture. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying this compound and its common byproducts. Size-Exclusion Chromatography (SEC) can be particularly useful for analyzing the oligomeric impurities. For structural confirmation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing a low yield of the desired product, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Incomplete reaction | - Increase reaction time.- Increase reaction temperature cautiously, as this can promote byproduct formation.- Ensure efficient mixing. |
| Formation of ε-caprolactam | - Lower the reaction temperature to disfavor intramolecular cyclization.- Reduce the reaction time.- If using a catalyst, screen for one that favors amidation over cyclization. |
| Formation of oligomers | - Use a higher concentration of the aminating agent (e.g., ammonia) to favor the formation of the amide over self-condensation.- Control the reaction temperature to minimize polymerization. |
| Product degradation | - Ensure the reaction is performed under an inert atmosphere if the product is sensitive to oxidation.- Minimize exposure to high temperatures for extended periods. |
Issue 2: Presence of Significant Amounts of ε-Caprolactam in the Product
The presence of ε-caprolactam indicates that the intramolecular cyclization of this compound is a competing reaction.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: The rate of cyclization is highly dependent on temperature. Reducing the reaction temperature can significantly decrease the formation of ε-caprolactam.
-
Optimize Reaction Time: Shorter reaction times may be sufficient for the formation of this compound while minimizing its subsequent conversion to ε-caprolactam.
-
Catalyst Selection: If a catalyst is being used, consider screening for alternatives that have a lower propensity to catalyze the cyclization reaction.
-
Issue 3: High Levels of Oligomeric Byproducts
Oligomer formation is a common issue, particularly when starting from ε-caprolactone or 6-hydroxyhexanoic acid.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a sufficient excess of the aminating agent to drive the reaction towards the formation of the monomeric amide and suppress polymerization.
-
Reaction Concentration: Adjusting the concentration of the starting materials may influence the rate of polymerization relative to amidation.
-
Purification: Implement a robust purification strategy to remove oligomers from the final product.
-
Byproduct Removal Protocols
The removal of byproducts is crucial for obtaining pure this compound. A multi-step approach is often necessary.
Protocol 1: Liquid-Liquid Extraction for Removal of Unreacted Starting Materials
This protocol is designed to remove unreacted, less polar starting materials like ε-caprolactone from the more polar this compound product.
-
Dissolve the crude reaction mixture in a suitable polar solvent in which this compound is soluble (e.g., water or a short-chain alcohol).
-
Extract the aqueous solution with a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).
-
The less polar byproducts will preferentially partition into the organic phase, while the more polar this compound will remain in the aqueous phase.
-
Repeat the extraction multiple times to ensure complete removal.
-
The aqueous phase can then be concentrated to recover the partially purified product.
Protocol 2: Crystallization for Purification of this compound
Crystallization is an effective method for purifying solid compounds.
-
Dissolve the crude or partially purified this compound in a minimum amount of a suitable hot solvent or solvent mixture.
-
Slowly cool the solution to induce crystallization of the desired product.
-
The impurities will ideally remain in the mother liquor.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
The purity of the crystals can be assessed by HPLC. If necessary, a second recrystallization can be performed.
Protocol 3: Chromatographic Separation of Oligomers
For the removal of structurally similar oligomers, column chromatography is often the most effective method.
-
Column Selection: Choose a suitable stationary phase. Reversed-phase silica gel (e.g., C18) is a good starting point for separating compounds with varying polarity.
-
Mobile Phase Selection: Develop a mobile phase system that provides good separation of this compound from its oligomers. This can be achieved by running analytical HPLC to screen different solvent systems (e.g., gradients of water and acetonitrile or methanol).
-
Column Packing and Loading: Pack a column with the selected stationary phase and equilibrate it with the mobile phase. Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.
-
Product Recovery: Combine the pure fractions and remove the solvent to obtain the purified product.
Visualizing Reaction Pathways and Troubleshooting
Caption: Synthetic pathway of this compound and formation of common byproducts.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Hydroxyhexanamide Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of 6-hydroxyhexanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing this compound?
A1: this compound can be polymerized through two primary methods:
-
Melt Polycondensation: This is a common method where the monomer is heated above its melting point, typically under a vacuum or an inert atmosphere, to drive the removal of water as a byproduct of the esterification and amidation reactions.
-
Ring-Opening Polymerization (ROP): While less direct for the linear monomer, cyclic derivatives of this compound could potentially be synthesized and then polymerized via ROP. However, self-condensation of the linear monomer is more straightforward.
Q2: What catalysts are typically used for this type of polymerization?
A2: A variety of catalysts can be used to accelerate the polymerization of this compound. Common choices for poly(ester amide) synthesis include:
-
Tin-based catalysts: Such as tin(II) octoate (Sn(Oct)₂) and dibutyltin oxide.
-
Titanium-based catalysts: Such as titanium(IV) butoxide (Ti(OBu)₄).[1]
-
Acid catalysts: p-Toluenesulfonic acid (pTSA) can be used, particularly in solution polymerization.
-
Enzymes: Lipases can be employed for a more green and selective polymerization process.[2]
Q3: What is the typical molecular weight range achievable for poly(this compound)?
A3: The achievable molecular weight for poly(ester amide)s, including poly(this compound), can vary significantly depending on the polymerization method and conditions. Molecular weights (Mn) can range from a few thousand g/mol to over 30,000 g/mol .[1] Achieving high molecular weight often requires meticulous control over reaction conditions to minimize side reactions and ensure efficient removal of byproducts.[1]
Q4: How can I characterize the resulting poly(this compound)?
A4: Standard polymer characterization techniques are applicable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the polymer structure, identifying end-groups, and determining monomer conversion.[3]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups in the polymer, such as the ester (C=O stretch), amide (N-H and C=O stretches), and hydroxyl (-OH) groups.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Solutions |
| Low Polymer Molecular Weight | 1. Inefficient removal of water byproduct: Water is a byproduct of the condensation reaction and its presence can limit chain growth by favoring the reverse reaction (hydrolysis). 2. Reaction temperature is too low or too high: Low temperatures lead to slow reaction rates, while excessively high temperatures can cause thermal degradation of the polymer and side reactions.[1] 3. Impurities in the monomer: Impurities can act as chain terminators. 4. Inappropriate catalyst concentration: Too little catalyst results in slow polymerization, while too much can sometimes lead to side reactions or degradation. 5. Reaction time is too short: The polymerization may not have proceeded to completion. | 1. Improve vacuum: Use a high-vacuum system (<1 torr) and ensure all connections are properly sealed. 2. Inert gas sparging: Bubble a dry, inert gas (e.g., nitrogen or argon) through the reaction mixture to help carry away water vapor. 3. Optimize temperature profile: Start at a lower temperature to initiate polymerization and gradually increase it to drive the reaction to completion while minimizing degradation. A typical range for melt polycondensation of similar monomers is 160-200°C. 4. Purify the monomer: Recrystallize or distill the this compound monomer before use. 5. Optimize catalyst concentration: Perform a series of small-scale reactions with varying catalyst concentrations to find the optimal level. A typical starting point is 0.1-0.5 mol% relative to the monomer. 6. Increase reaction time: Monitor the reaction progress (e.g., by measuring the amount of water collected or by taking samples for viscosity or molecular weight analysis) to determine the optimal reaction time. |
| Polymer Discoloration (Yellowing/Browning) | 1. Thermal degradation: The polymer is being exposed to excessively high temperatures or for too long. 2. Presence of oxygen: Oxidation at high temperatures can lead to the formation of chromophores. 3. Impurities in the monomer or catalyst: Certain impurities can catalyze degradation and discoloration reactions. | 1. Lower the reaction temperature: Find the minimum temperature required for efficient polymerization. 2. Reduce reaction time: Determine the shortest time needed to achieve the desired molecular weight. 3. Ensure an inert atmosphere: Thoroughly degas the monomer and reactor, and maintain a positive pressure of a high-purity inert gas (e.g., argon or nitrogen) throughout the reaction. 4. Use high-purity monomer and catalyst: Ensure all reagents are of high purity. |
| Gel Formation or Cross-linking | 1. Side reactions at high temperatures: Undesirable side reactions, such as those involving the amide or hydroxyl groups, can lead to branching and cross-linking. 2. Presence of multifunctional impurities: Impurities with more than two reactive groups can act as cross-linking agents. | 1. Optimize reaction temperature and time: Use the mildest conditions possible that still afford the desired polymer. 2. Purify the monomer: Remove any impurities that could lead to cross-linking. 3. Use a chain terminator: In some cases, adding a monofunctional compound can help control the molecular weight and prevent gelation. |
| Low Monomer Conversion | 1. Insufficient catalyst activity or concentration. 2. Reaction temperature is too low. 3. Poor mixing: In a viscous melt, inefficient mixing can lead to localized areas of low reactivity. 4. Reaction has not reached equilibrium or completion. | 1. Select a more active catalyst or increase its concentration. 2. Increase the reaction temperature , being mindful of the potential for degradation. 3. Use a mechanical stirrer that can handle viscous melts to ensure thorough mixing. 4. Increase the reaction time and monitor conversion. |
Data Presentation
Table 1: Effect of Reaction Conditions on Poly(ester amide) Properties (General Trends)
| Parameter | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) | Notes |
| Increasing Temperature | Increases up to an optimal point, then decreases due to degradation. | May increase at very high temperatures due to side reactions. | Finding the optimal temperature is critical to balance reaction rate and degradation. |
| Increasing Catalyst Conc. | Increases up to an optimal point, then may decrease or have no further effect. | Can sometimes broaden with very high catalyst loading. | The type of catalyst has a significant impact on the optimal concentration.[5] |
| Increasing Reaction Time | Generally increases until a plateau is reached. | May increase over very long reaction times due to degradation or side reactions. | It is important to determine when the polymerization has reached completion. |
| Monomer Purity | Higher purity generally leads to higher molecular weight. | Impurities can broaden the PDI by introducing chain termination or transfer reactions. | Monomer purification is a crucial step for achieving high-quality polymers. |
| Efficiency of Water Removal | Crucial for achieving high molecular weight. | Inefficient removal can lead to a broader PDI. | High vacuum and/or inert gas sparging are essential. |
Experimental Protocols
Melt Polycondensation of this compound
This protocol is a general guideline and may require optimization.
1. Materials:
-
This compound (high purity)
-
Catalyst (e.g., tin(II) octoate, 0.1-0.5 mol%)
-
Dry, inert gas (Argon or Nitrogen)
2. Equipment:
-
Glass reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone).
3. Procedure:
-
Monomer Preparation: Dry the this compound monomer under vacuum at a temperature below its melting point for several hours to remove any residual moisture.
-
Reactor Setup: Assemble the reactor and flame-dry all glassware under vacuum to remove adsorbed water. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Charging the Reactor: Introduce the dried this compound monomer and the catalyst into the reactor.
-
Inerting the System: Evacuate the reactor and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Polymerization - Stage 1 (Low Temperature):
-
Begin stirring the reaction mixture.
-
Slowly heat the reactor to a temperature just above the melting point of the monomer (e.g., 140-160°C).
-
Maintain these conditions for 1-2 hours under a slow stream of inert gas to facilitate the initial oligomerization and removal of the bulk of the water byproduct.
-
-
Polymerization - Stage 2 (High Temperature and Vacuum):
-
Gradually increase the temperature to the desired polymerization temperature (e.g., 180-200°C).
-
Slowly apply a high vacuum (<1 torr) to the system. Ensure a cold trap is in place to protect the vacuum pump.
-
Continue the polymerization under these conditions for several hours (e.g., 4-8 hours). The viscosity of the reaction mixture will increase significantly.
-
-
Cooling and Isolation:
-
Remove the heat and allow the reactor to cool to room temperature under an inert atmosphere.
-
Once cooled, the polymer can be removed from the reactor. Depending on the reactor design, this may involve carefully breaking the glass or using a reactor with a removable bottom.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol or m-cresol) and precipitating it into a non-solvent (e.g., methanol or ethanol).
-
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Visualizations
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]
- 3. research.tus.ie [research.tus.ie]
- 4. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 5. scispace.com [scispace.com]
Troubleshooting low molecular weight in 6-hydroxyhexanamide polymers
Welcome to the technical support center for the synthesis of 6-hydroxyhexanamide polymers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during polymerization, with a specific focus on achieving the desired molecular weight.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind the polymerization of this compound?
The polymerization of this compound is a step-growth polycondensation reaction. The monomer possesses both a hydroxyl (-OH) and an amide (-CONH2) functional group. The primary reaction involves the formation of ester linkages between the hydroxyl group of one monomer and the carboxylic acid group (formed from the hydrolysis of the amide) of another, eliminating water as a byproduct. This process results in a polyesteramide.
Q2: What are the critical factors influencing the molecular weight of poly(this compound)?
Several factors are crucial for obtaining high molecular weight polymers:
-
Monomer Purity: Impurities can terminate chain growth or lead to undesirable side reactions.
-
Stoichiometric Balance: While this compound is a self-condensing monomer, any degradation or side reactions can disrupt the 1:1 ratio of reactive groups.
-
Reaction Temperature: The temperature must be high enough to drive the reaction and remove water, but not so high as to cause thermal degradation of the monomer or polymer.
-
Reaction Time: Sufficient time is required for the polymer chains to build up to a high molecular weight.
-
Efficient Water Removal: As a condensation polymerization, the continuous and efficient removal of the water byproduct is essential to shift the equilibrium towards polymer formation.
-
Catalyst: The choice and concentration of a catalyst can significantly impact the reaction rate and the final molecular weight.
Q3: What types of catalysts are typically used for this polymerization?
Commonly used catalysts for polyesterification and polyamidation reactions are suitable. These can include:
-
Titanium-based catalysts: Such as titanium isopropoxide (TIPT).
-
Tin-based catalysts: Such as dibutyltin oxide (DBTO).
-
The selection of the catalyst should be optimized for the specific reaction conditions.
Troubleshooting Guide: Low Molecular Weight
This guide addresses the common problem of obtaining poly(this compound) with a lower than expected molecular weight.
Issue 1: Polymerization fails to initiate or stops at a low conversion.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Monomer Impurity | Purify the this compound monomer through recrystallization or another suitable technique to remove impurities that may inhibit the catalyst or terminate chain growth. |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure the catalyst is properly stored to prevent deactivation. Consider increasing the catalyst concentration, though excessive amounts can sometimes lead to side reactions. |
| Incorrect Reaction Temperature | Ensure the reaction temperature is high enough to initiate polymerization but below the decomposition temperature of the monomer and polymer. A typical starting point for melt polycondensation is often above the melting point of the monomer and is gradually increased. |
Issue 2: The molecular weight of the polymer is consistently low.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Water Removal | Improve the vacuum applied to the reaction system to facilitate the removal of water. Ensure the nitrogen purge, if used, is dry and efficient. In a laboratory setting, ensure all glassware is thoroughly dried before use. |
| Side Reactions | Side reactions such as decarboxylation or deamination can lead to chain termination.[1] Optimize the reaction temperature and time to minimize these reactions. A lower temperature for a longer duration might be beneficial. |
| Sub-optimal Reaction Time | Increase the polymerization time to allow for the slower build-up of high molecular weight chains in the later stages of polycondensation. |
| Imbalance of Functional Groups | Although using a single monomer, degradation can lead to an imbalance. Ensure the monomer is of high purity and the reaction is carried out under an inert atmosphere to prevent oxidative degradation. |
| Incorrect Catalyst Concentration | The catalyst concentration can significantly impact the final molecular weight. It is recommended to perform a series of experiments with varying catalyst concentrations to find the optimal loading. |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound
This protocol describes a general procedure for the melt polycondensation of this compound.
Materials:
-
This compound monomer
-
Catalyst (e.g., titanium isopropoxide)
-
High-vacuum pump
-
Schlenk line or similar inert atmosphere setup
-
Reaction vessel with a mechanical stirrer and a distillation outlet
Procedure:
-
Monomer and Catalyst Charging: Add the purified this compound monomer and the catalyst to the reaction vessel.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen and moisture.
-
First Stage (Pre-polymerization):
-
Heat the reactor to a temperature just above the melting point of the monomer under a slow stream of inert gas.
-
Stir the molten monomer for 1-2 hours to form low molecular weight oligomers. Water will start to distill off.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature (e.g., in steps of 10-20°C).
-
Simultaneously, slowly apply a high vacuum (e.g., <1 mmHg) to facilitate the removal of water and drive the polymerization towards higher molecular weight.
-
Continue the reaction for several hours until the desired viscosity is achieved, which is indicative of high molecular weight.
-
-
Cooling and Polymer Recovery:
-
Cool the reactor to room temperature under an inert atmosphere.
-
The resulting polymer can be removed from the reactor. Depending on its properties, it may be a solid that needs to be broken up or a viscous liquid.
-
Visualizations
Caption: Experimental workflow for the synthesis of poly(this compound).
Caption: Troubleshooting logic for low molecular weight in poly(this compound).
References
Preventing degradation of 6-hydroxyhexanamide during polymerization
Welcome to the technical support center for the polymerization of 6-hydroxyhexanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent degradation during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the resulting polymer discolored (e.g., yellowing)?
Answer: Discoloration, particularly yellowing, of polyamides is often a result of thermo-oxidative degradation.[1] This process can lead to the formation of chromophoric (color-producing) groups, such as α-ketoamides, through the oxidation of the methylene group adjacent to the carbonyl of the amide.[1] Additionally, the reaction of aldehyde and ketocarbonyl groups with amino end groups can form azomethine groups (Schiff's bases), which can then undergo aldol-type condensation to produce conjugated unsaturated oligoenimine structures that absorb in the UV/VIS range, contributing to discoloration.[2]
Potential Solutions:
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidant Stabilizers: Incorporate antioxidants to inhibit the oxidation process. Hindered phenols are effective as they can inhibit the formation of carbonyl groups.[2] A blend of phenolic antioxidants and phosphites can also be used to prevent discoloration.[3]
-
Temperature Control: Avoid excessively high polymerization temperatures, as this accelerates thermo-oxidative degradation.[4]
Question 2: The molecular weight of my polymer is lower than expected. What are the likely causes?
Answer: A lower than expected molecular weight in polyamide synthesis can be a significant challenge and is often attributed to side reactions that either terminate the growing polymer chains or compete with the main polymerization reaction.[5] Key side reactions include decarboxylation and deamination, which can limit the growth of the polymer chain.[5] Hydrolysis, the degradation of the polymer by water, can also lead to chain scission and a reduction in molecular weight.[6][7]
Troubleshooting Steps:
-
Moisture Control: Ensure all reactants and the reaction setup are thoroughly dried, as water can lead to hydrolytic degradation.[6][7] Anhydrous reaction conditions are crucial for successful ring-opening polymerization.[8]
-
Monomer Purity: Use high-purity this compound. Impurities can interfere with the polymerization process.
-
Catalyst and Activator Concentration: Vary the concentrations of the initiator and activator to control the final molecular weight.[8]
-
Reaction Temperature and Time: Optimize the polymerization temperature and time. Insufficient time may lead to incomplete polymerization, while excessive time or temperature can promote degradation reactions.
Question 3: I am observing gel formation in my reaction. What is the cause and how can I prevent it?
Answer: Gel formation is indicative of cross-linking reactions occurring during polymerization. In the context of polyamides, side reactions like deamination can lead to the formation of secondary amines, which can then react with other polymer chains, causing cross-linking and gelation.[5] At high temperatures, slow pyrolysis of polyamides can also form products with terminal isocyanate groups, which can lead to cross-linking reactions.[9]
Preventative Measures:
-
Temperature Management: Carefully control the polymerization temperature to minimize side reactions that lead to cross-linking.
-
Monomer-to-Initiator Ratio: Adjust the ratio of monomer to initiator, as this can influence the reaction kinetics and the prevalence of side reactions.
-
Use of Chain Terminators: In some cases, the addition of a monofunctional reactant can act as a chain terminator to control the molecular weight and prevent excessive cross-linking.
Question 4: My polymerization reaction is very slow or does not proceed to completion. What are the potential issues?
Answer: A slow or incomplete polymerization can be frustrating and may be caused by several factors related to the catalyst, monomer, or reaction conditions.
Possible Causes and Solutions:
-
Catalyst Inactivity: The catalyst may be sensitive to air and moisture.[8] Ensure proper handling and storage of the catalyst. Some catalysts, like N-heterocyclic carbenes (NHCs), require heating to a certain temperature (e.g., 90 °C) to become active.[8]
-
Impurities: Impurities in the monomer or solvent can poison the catalyst or inhibit the polymerization reaction.
-
Insufficient Temperature: The reaction temperature may be too low for the chosen catalyst system to be effective. For instance, in the anionic ring-opening polymerization of ε-caprolactam, lower temperatures (120-140 °C) can lead to simultaneous crystallization and polymerization, potentially trapping the monomer inside crystals before it can polymerize.[10]
-
Incorrect Catalyst/Initiator System: The chosen catalyst or initiator may not be suitable for the polymerization of this compound. For example, while acid-catalyzed cationic ring-opening polymerization is a method, it has been found to be ineffective in preparing high-molecular-weight polymers from certain lactams.[8]
Frequently Asked Questions (FAQs)
What are the primary degradation mechanisms for this compound during polymerization?
During polymerization, this compound can undergo several degradation reactions, primarily:
-
Thermo-oxidative degradation: This occurs in the presence of oxygen, especially at elevated temperatures, and leads to the formation of hydroperoxides, ketones, and carboxylic groups.[1] This can cause chain scission and discoloration.[1]
-
Hydrolysis: The presence of water can cause the breakdown of the amide bonds in the polymer chain, leading to a decrease in molecular weight.[6][7]
-
Side Reactions: Other side reactions such as deamination and decarboxylation can occur, which limit the growth of the polymer chains.[5]
How does temperature affect the polymerization and degradation of this compound?
Temperature is a critical parameter. While higher temperatures can increase the rate of polymerization, they also accelerate degradation reactions like thermo-oxidation and side reactions.[4] For the anionic ring-opening polymerization of ε-caprolactam (a related monomer), a molding temperature of 140 °C was found to result in higher polymerization and better mechanical properties compared to both lower (120 °C) and higher (160-200 °C) temperatures.[10][11] At lower temperatures, crystallization can compete with polymerization, while at higher temperatures, degradation becomes more significant.[10]
What types of stabilizers can be used to prevent the degradation of this compound?
Various stabilizers can be employed to mitigate degradation:
-
Antioxidants: Hindered phenols and phosphites are effective in preventing thermo-oxidative degradation and discoloration.[2][3]
-
Hydrolysis Stabilizers: Additives like those in the Staboxol® portfolio can be used to improve the hydrolysis resistance of polycondensates.[6]
-
Amine Stabilizers: In certain polymerization systems, amine-based stabilizers can prevent antagonistic effects between inhibitors and retarders, leading to greater antipolymerant activity.[12]
Data Presentation
Table 1: Effect of Molding Temperature on the Mechanical Properties of Polyamide-6 Composites
| Molding Temperature (°C) | Bending Strength (MPa) | Impact Strength (kJ/m²) |
| 120 | ~450 | ~60 |
| 140 | ~550 | ~75 |
| 160 | ~500 | ~80 (pure PA6) |
| 180 | ~480 | ~70 |
| 200 | ~420 | ~65 |
Note: This data is for carbon fiber reinforced polyamide-6 composites and pure PA6, which is structurally similar to polymerized this compound. The trend suggests an optimal temperature for achieving desirable mechanical properties, balancing polymerization and degradation. Data adapted from[10].
Experimental Protocols
Protocol: In Situ Anionic Ring-Opening Polymerization of ε-Caprolactam (as a model for this compound)
This protocol is based on the fabrication of polyamide-6 composites and can be adapted for the polymerization of this compound.
Materials:
-
ε-caprolactam (or this compound)
-
Catalyst (e.g., sodium caprolactamate)
-
Activator (e.g., an isocyanate)
-
Inert gas (Nitrogen or Argon)
-
Vacuum assisted resin transfer molding (VARTM) setup
Procedure:
-
Thoroughly dry the ε-caprolactam monomer to remove any moisture.
-
Melt the monomer under a nitrogen atmosphere.
-
Add the catalyst and activator to the molten monomer and mix thoroughly.
-
Use a VARTM setup to infuse the monomer mixture into a preheated mold.
-
Conduct the polymerization at a controlled molding temperature (e.g., 140 °C, based on studies with ε-caprolactam).[10][11]
-
Maintain the temperature for a sufficient time to ensure complete polymerization.
-
After polymerization, cool the mold and demold the resulting polymer.
Visualizations
Diagram 1: Simplified Thermo-oxidative Degradation Pathway of Polyamide
Caption: Simplified pathway of thermo-oxidative degradation in polyamides.
Diagram 2: Logical Workflow for Troubleshooting Low Molecular Weight Polymer
Caption: Troubleshooting workflow for low molecular weight polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlled polymerization and side reaction mechanism of bio-sourced pentanediamine-derived semi-aromatic copolyamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ▷ Hydrolysis Stabilizers | Polymer Additives | LANXESS [lanxess.com]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TW202005938A - Polymerization inhibitor and retarder compositions with amine stabilizer - Google Patents [patents.google.com]
Technical Support Center: HPLC Purity Assessment of 6-Hydroxyhexanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 6-hydroxyhexanamide, a polar compound that can present unique challenges during chromatographic assessment.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to analyze using standard reversed-phase HPLC methods?
A1: this compound is a highly polar molecule due to the presence of both a hydroxyl (-OH) and an amide (-CONH2) group.[1] Standard reversed-phase columns, such as C18, have a non-polar stationary phase.[2][3] Polar analytes have limited interaction with non-polar stationary phases, leading to poor retention and elution near the solvent front, making accurate quantification and separation from polar impurities challenging.
Q2: What are the recommended HPLC methods for analyzing this compound?
A2: For polar compounds like this compound, two primary HPLC techniques are recommended:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][5] This allows for the retention of polar analytes.
-
Reversed-Phase HPLC with Polar-Embedded Columns: These columns have a traditional non-polar stationary phase (like C18 or C8) but incorporate a polar group (e.g., amide, carbamate) near the silica surface.[6][7][8] This polar group helps to retain a layer of water on the stationary phase, which facilitates the retention of polar analytes even with highly aqueous mobile phases.
Q3: What are the potential impurities I should look for in a this compound sample?
A3: Potential impurities can originate from the synthesis process or degradation. Based on the structure of this compound, likely impurities include:
-
6-hydroxyhexanoic acid: The corresponding carboxylic acid formed by hydrolysis of the amide group.
-
Caprolactam: A potential starting material or cyclic byproduct.
-
Adipic acid: A potential starting material for the synthesis of precursors.
-
Dimers or oligomers: Formed through intermolecular reactions.
Q4: How can I confirm the identity of the main peak as this compound and identify impurity peaks?
A4: Peak identification can be achieved by:
-
Comparison with a reference standard: Injecting a certified reference standard of this compound under the same chromatographic conditions.
-
Mass Spectrometry (MS) detection: Coupling the HPLC system to a mass spectrometer will provide mass-to-charge ratio information for each peak, allowing for the confirmation of the molecular weight of this compound and the tentative identification of impurities.
-
Spiking experiments: Injecting the sample spiked with a known potential impurity to see if the peak area of a suspected impurity peak increases.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for this compound | Secondary interactions with the stationary phase: Residual silanols on a silica-based column can interact with the polar groups of the analyte. | - Use a highly deactivated, end-capped column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (if using a non-MS detector). - Adjust the mobile phase pH to suppress the ionization of the analyte or silanols. |
| Sample solvent mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase.[9] | - Dissolve the sample in the initial mobile phase or a weaker solvent. For HILIC, this would be a solvent with a higher organic content. | |
| No or poor retention of this compound | Inappropriate column choice: Using a standard C18 column with a highly aqueous mobile phase can lead to "phase collapse" or dewetting. | - Switch to a HILIC column. - Use a reversed-phase column with a polar-embedded or polar-endcapped stationary phase that is stable in 100% aqueous mobile phases.[7] |
| Mobile phase is too strong: For HILIC, a high percentage of water in the mobile phase will decrease retention. For reversed-phase, a high percentage of organic solvent will decrease retention. | - For HILIC, increase the percentage of organic solvent (e.g., acetonitrile). - For reversed-phase, decrease the percentage of organic solvent. | |
| Shifting retention times | Inadequate column equilibration: The column has not reached equilibrium with the mobile phase between injections, which is a common issue in HILIC.[10] | - Increase the equilibration time between gradient runs. A general rule is to use at least 10 column volumes. |
| Mobile phase composition changes: Evaporation of the organic component or inconsistent mixing. | - Prepare fresh mobile phase daily. - Ensure the mobile phase is well-mixed and degassed. | |
| Temperature fluctuations: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a consistent temperature. | |
| Ghost peaks appearing in the chromatogram | Contamination in the system or sample: Impurities from the sample, solvent, or carryover from a previous injection. | - Run a blank injection of the mobile phase to identify system-related peaks. - Ensure high-purity solvents and sample diluents. - Implement a needle wash step in the autosampler method. |
| High backpressure | Column frit blockage: Particulate matter from the sample or mobile phase has clogged the column inlet frit. | - Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. - Use a guard column to protect the analytical column. - If the pressure is still high, try back-flushing the column (check the manufacturer's instructions first). |
Experimental Protocols
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is suitable for achieving good retention of this compound and separating it from other polar impurities.
| Parameter | Condition |
| Column | Zwitterionic HILIC column (e.g., ZIC-HILIC), 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 95% B and equilibrate for 8 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Sample Preparation | Dissolve 1 mg/mL of this compound in 90:10 (v/v) Acetonitrile:Water. |
Method 2: Reversed-Phase HPLC with a Polar-Embedded Column
This method offers an alternative to HILIC and can be more robust for some applications.
| Parameter | Condition |
| Column | Polar-Embedded C18 (e.g., Acclaim PolarAdvantage II), 150 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes, hold at 40% B for 3 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Mass Spectrometer (MS) |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Water. |
Data Presentation
Table 1: Example Chromatographic Data for HILIC Method
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) | Purity (% Area) |
| 6-hydroxyhexanoic acid | 4.2 | 0.65 | - | 0.5 |
| This compound | 6.5 | 1.00 | 5.1 | 99.2 |
| Impurity 1 | 7.8 | 1.20 | 3.2 | 0.2 |
| Impurity 2 | 8.5 | 1.31 | 1.8 | 0.1 |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | HILIC Method | Reversed-Phase Method |
| Linearity (r²) | 0.9995 | 0.9998 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.06 µg/mL |
| Precision (%RSD, n=6) | < 1.5% | < 1.2% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 100.8% |
Visualizations
Caption: Troubleshooting workflow for HPLC analysis of this compound.
References
- 1. 6-Hydroxycaproamide | C6H13NO2 | CID 11815390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. hawach.com [hawach.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polar Embedded Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. Reversed Phase HPLC Columns | Thermo Fisher Scientific - LT [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Challenges in the Scale-Up of 6-Hydroxyhexanamide Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the challenges encountered during the scale-up of 6-hydroxyhexanamide production. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
This guide addresses common problems that may arise during the scale-up of this compound synthesis, covering both biocatalytic and chemical production routes.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| BIO-01 | Low yield of this compound in the bioreactor. | Sub-optimal fermentation conditions (pH, temperature, aeration).[1] Nutrient limitation in the culture medium.[1] Product inhibition or toxicity to the microbial host.[2] | Optimize fermentation parameters using a design of experiments (DoE) approach. Implement a fed-batch or continuous culture strategy to maintain optimal nutrient levels.[1] Employ in-situ product removal (ISPR) techniques such as liquid-liquid extraction or adsorption to minimize product accumulation in the bioreactor.[3][4][5] |
| BIO-02 | Inconsistent product quality between batches. | Variability in raw material quality. Fluctuations in process parameters during scale-up.[6] Genetic instability of the production strain. | Implement stringent quality control for all incoming raw materials. Utilize process analytical technology (PAT) to monitor and control critical process parameters in real-time. Perform regular cell bank maintenance and characterization to ensure strain stability. |
| BIO-03 | Enzyme activity decreases significantly over time. | Enzyme denaturation due to non-optimal pH or temperature.[7] Presence of inhibitors in the fermentation broth.[7] Proteolytic degradation of the enzyme. | Optimize reaction conditions to match the enzyme's stability profile.[8] Pre-treat the substrate stream to remove potential inhibitors. Consider enzyme immobilization to enhance stability and allow for easier reuse.[9][10] |
| CHEM-01 | Side reactions leading to impurity formation. | Non-selective reagents or catalysts.[11] High reaction temperature promoting side product formation. Improper stoichiometry of reactants. | Screen for more selective catalysts or reagents. Optimize the reaction temperature to favor the desired reaction pathway.[12] Carefully control the addition of reactants to maintain optimal molar ratios. |
| CHEM-02 | Difficulty in separating the product from the reaction mixture. | Formation of a complex mixture of products and byproducts.[13] Product solubility in the reaction solvent, making extraction difficult. | Employ orthogonal purification techniques such as chromatography (ion-exchange, reverse phase) and crystallization.[14][15] Perform solvent screening to identify a suitable extraction solvent with high selectivity for this compound. Consider reactive extraction or precipitation to facilitate separation.[16] |
| DSP-01 | Membrane fouling during filtration of the fermentation broth. | High concentration of cells, cell debris, and proteins in the broth.[12][14] Inappropriate membrane pore size or material. | Pre-treat the broth using centrifugation or microfiltration to remove larger particles.[17] Optimize the transmembrane pressure and cross-flow velocity. Select membranes with appropriate pore sizes and surface chemistries to minimize fouling.[12] |
| DSP-02 | Low recovery of this compound during purification. | Product loss during multiple purification steps.[14] Co-elution of the product with impurities during chromatography. Degradation of the product under purification conditions. | Minimize the number of purification steps through process intensification.[4][10] Optimize chromatographic conditions (e.g., gradient, pH, resin type) for better separation.[13] Ensure that pH and temperature conditions during purification are within the stability range of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the biocatalytic production of this compound?
A1: The primary challenges include maintaining optimal and homogenous reaction conditions (e.g., pH, temperature, dissolved oxygen) in a larger bioreactor, overcoming substrate and product inhibition/toxicity, ensuring adequate mass transfer of nutrients and gases, and managing the complexities of downstream processing to isolate and purify the product from a complex fermentation broth.[1][18]
Q2: How can I improve the efficiency of the downstream purification process for this compound?
A2: To improve purification efficiency, a multi-step approach is often necessary. This typically starts with the removal of insolubles like cells and debris through centrifugation or filtration.[19] Subsequent steps may include liquid-liquid extraction to isolate the product from the aqueous phase, followed by chromatographic techniques like ion-exchange or reverse-phase chromatography for high-purity polishing.[14][20] Process intensification strategies, which combine multiple purification steps into a single unit operation, can also enhance efficiency.[4][10]
Q3: What are the key considerations for choosing a microbial host for this compound production?
A3: Key considerations include the host's natural ability to produce precursors, its tolerance to the substrate and final product, its genetic tractability for pathway engineering, its growth characteristics in large-scale fermenters, and the absence of byproducts that complicate purification.
Q4: Are there any safety concerns to be aware of during the scale-up of chemical synthesis of this compound?
A4: Yes, safety is a critical consideration. Potential hazards include the use of hazardous reagents and solvents, exothermic reactions that could lead to thermal runaways if not properly controlled, and the potential for pressure build-up. A thorough process safety assessment should be conducted before scaling up any chemical synthesis.
Q5: How can enzyme immobilization benefit the scale-up of this compound production?
A5: Enzyme immobilization can offer several advantages at scale. It can improve enzyme stability and reusability, which is a significant cost factor in industrial processes.[8][9] Immobilized enzymes are also easier to separate from the reaction mixture, simplifying downstream processing.[21] Furthermore, it can allow for the use of continuous reactor configurations, such as packed-bed reactors, which can lead to higher productivity.[22]
Experimental Protocols
Protocol 1: Scale-Up of Whole-Cell Biocatalysis for this compound Production
This protocol outlines a general procedure for scaling up the production of this compound using a whole-cell biocatalyst in a fermenter.
1. Pre-culture Preparation:
- Inoculate a single colony of the recombinant strain into a sterile seed culture medium.
- Incubate at the optimal temperature and shaking speed until the culture reaches the mid-exponential growth phase.
2. Fermenter Inoculation and Cultivation:
- Aseptically transfer the seed culture to a sterilized fermenter containing the production medium. The inoculation volume should typically be 5-10% of the fermenter working volume.
- Control the fermentation parameters (pH, temperature, dissolved oxygen) at their pre-determined optimal setpoints.
- Implement a feeding strategy (e.g., fed-batch) for the precursor (e.g., cyclohexane or a related compound) and other key nutrients to maintain optimal production rates and avoid substrate toxicity.[2]
3. Biotransformation:
- Once the desired cell density is reached, induce the expression of the biocatalytic pathway if using an inducible promoter.
- Monitor the conversion of the precursor to this compound using analytical techniques such as HPLC or GC-MS.
4. Harvest and Downstream Processing:
- Once the maximum product titer is achieved, harvest the fermentation broth.
- Separate the biomass from the broth by centrifugation or microfiltration.[17]
- Proceed with the purification of this compound from the clarified broth as outlined in Protocol 2.
Protocol 2: Downstream Purification of this compound from Fermentation Broth
This protocol provides a general workflow for the purification of this compound from a clarified fermentation broth.
1. Broth Clarification:
- Centrifuge the fermentation broth to pellet the microbial cells.
- Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
2. Liquid-Liquid Extraction:
- Adjust the pH of the clarified broth to optimize the partitioning of this compound into an organic solvent.
- Perform extraction with a suitable water-immiscible organic solvent (e.g., ethyl acetate).[16]
- Separate the organic phase containing the product. Repeat the extraction on the aqueous phase to maximize recovery.
3. Solvent Evaporation:
- Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator.
4. Chromatographic Purification:
- Dissolve the crude product in a suitable mobile phase.
- Load the solution onto a chromatography column (e.g., ion-exchange or reverse-phase).
- Elute the product using an appropriate gradient of the mobile phase.
- Collect the fractions containing the purified this compound.
5. Final Product Formulation:
- Pool the pure fractions and remove the solvent.
- The final product can be obtained as a solid after drying or crystallized from a suitable solvent to achieve higher purity.[15]
Visualizations
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Bioreactors for succinic acid production processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.au.dk [pure.au.dk]
- 5. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
- 6. Enzyme Scale-Up Production - CD Biosynsis [biosynsis.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Process intensification using immobilized enzymes for the development of white biotechnology - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jps.usm.my [jps.usm.my]
- 13. biotage.com [biotage.com]
- 14. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 15. researchgate.net [researchgate.net]
- 16. halo.science [halo.science]
- 17. cetjournal.it [cetjournal.it]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. BIOCATALYSIS – SOLVING SCALE-UP ISSUES WITH BIOCATALYSED REACTIONS [rsc.org]
- 22. omicsonline.org [omicsonline.org]
Technical Support Center: Crystallinity Control of 6-Hydroxyhexanamide-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the crystallinity of 6-hydroxyhexanamide-based polymers.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the crystallinity of this compound-based polymers?
A1: The degree of crystallinity in these polymers is primarily influenced by:
-
Cooling Rate: Slower cooling from the melt allows more time for polymer chains to organize into crystalline structures, generally leading to higher crystallinity. Rapid quenching can result in a more amorphous material.
-
Solvent System: The choice of solvent and the rate of solvent evaporation during film casting or precipitation can significantly impact crystal formation.
-
Hydrogen Bonding: The presence of both hydroxyl (-OH) and amide (-NHCO-) groups allows for extensive hydrogen bonding, which plays a crucial role in the formation and stability of crystalline domains.
-
Molecular Weight: Higher molecular weight polymers may exhibit slower crystallization kinetics due to increased chain entanglement.
-
Copolymer Composition: The introduction of comonomers can disrupt the regularity of the polymer chain, leading to a decrease in crystallinity.
Q2: How can I determine the degree of crystallinity of my polymer sample?
A2: The most common techniques for determining polymer crystallinity are:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions. The degree of crystallinity can be calculated from the melting enthalpy of the sample compared to the theoretical melting enthalpy of a 100% crystalline material.
-
X-ray Diffraction (XRD): XRD analysis can distinguish between ordered crystalline regions and disordered amorphous regions in the polymer. The degree of crystallinity is determined by separating the areas of crystalline peaks from the amorphous halo in the diffraction pattern.
Q3: My polymer is completely amorphous after synthesis. How can I induce crystallization?
A3: To induce crystallization in an amorphous polymer, you can try the following:
-
Annealing: Heat the polymer to a temperature between its glass transition temperature (Tg) and melting temperature (Tm) and hold it for a period of time. This allows for molecular rearrangement and crystal growth.
-
Solvent-Induced Crystallization: Exposing the amorphous polymer to a suitable solvent or vapor can plasticize the material, increase chain mobility, and promote crystallization.
-
Mechanical Stretching: Orienting the polymer chains by stretching can facilitate their alignment into a crystalline lattice.
Troubleshooting Guides
This section addresses common issues encountered during the crystallization of this compound-based polymers.
Issue 1: Low or No Crystallinity Observed in DSC/XRD
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid Cooling/Quenching: The polymer was cooled too quickly from the melt or during precipitation. | 1. Implement a controlled, slow cooling ramp in your process. 2. Anneal the sample post-synthesis (see annealing protocol below). | Increased peak intensity and area in XRD, and a more prominent melting endotherm in DSC. |
| Solvent Trapping: Residual solvent is plasticizing the polymer and hindering crystal formation. | 1. Dry the sample under vacuum at an elevated temperature (below Tg) for an extended period. 2. Choose a solvent with a lower boiling point for easier removal. | Sharper thermal transitions in DSC and potential appearance of crystalline peaks in XRD. |
| Low Molecular Weight: The polymer chains are too short to form stable crystalline lattices. | 1. Adjust synthesis conditions to target a higher molecular weight. 2. Consider post-polymerization chain extension reactions. | Improved mechanical properties and potentially higher crystallinity. |
| Irregular Polymer Structure: The presence of branching or random copolymerization is disrupting chain packing. | 1. Review and optimize the polymerization reaction to minimize side reactions. 2. If using a copolymer, consider a block copolymer structure to allow for crystallization of the this compound segments. | A more regular polymer structure leading to a higher potential for crystallization. |
Issue 2: "Oiling Out" Instead of Precipitating as a Crystalline Solid
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Solvent/Antisolvent System: The polymer is not readily crystallizing upon addition of the antisolvent. | 1. Experiment with different solvent/antisolvent pairs. A good system will show the solution becoming cloudy before precipitation. 2. Slowly add the antisolvent to the polymer solution with vigorous stirring. 3. Cool the solution during precipitation. | Formation of a fine, crystalline powder instead of an oily phase. |
| Supersaturation is too high: The polymer concentration is too high, leading to rapid phase separation rather than controlled crystallization. | 1. Use a more dilute polymer solution. 2. Add the polymer solution dropwise to the antisolvent. | Controlled precipitation of crystalline material. |
Quantitative Data Summary
The following tables summarize typical thermal properties for poly(ester amide)s, which are structurally related to this compound-based polymers. Note: Specific values for poly(this compound) may vary based on molecular weight and processing conditions.
Table 1: Influence of Hard Segment Content on Thermal Properties of Segmented Poly(ester amide)s
| Hard Segment Content (mol%) | Glass Transition Temperature (Tg, °C) | High Melt Transition (Tm, °C) |
| 10 | -45 | 83 |
| 85 | -5 | 140 |
| Data adapted from related poly(ester amide) systems and illustrates general trends.[1] |
Table 2: Thermal Properties of a Semicrystalline Poly(ester amide)
| Property | Value |
| Melting Temperature (Tm) | 160 °C |
| Degree of Crystallinity (Xc) | ~40% |
| Data for a poly(ester amide) derived from sebacic acid, 1,4-butanediol, and glycine units. |
Experimental Protocols
Protocol 1: Determination of Crystallinity by Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
Prepare an empty, crimped aluminum pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from room temperature to a temperature approximately 30 °C above its expected melting point at a heating rate of 10 °C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.
-
Hold the sample at this temperature for 3-5 minutes.
-
Cool the sample to a temperature well below its crystallization temperature (e.g., -20 °C) at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again to above its melting point at 10 °C/min. This second heating scan is used for analysis.
-
-
Data Analysis:
-
Determine the melting temperature (Tm) from the peak of the melting endotherm on the second heating scan.
-
Calculate the enthalpy of fusion (ΔHm) by integrating the area of the melting peak.
-
Calculate the percent crystallinity (%Xc) using the following equation: %Xc = (ΔHm / ΔHm°) * 100 where ΔHm° is the theoretical enthalpy of fusion for a 100% crystalline sample of the polymer.
-
Protocol 2: Determination of Crystalline Structure by X-ray Diffraction (XRD)
-
Sample Preparation:
-
Prepare a flat sample of the polymer, either as a thin film or a pressed powder pellet. The surface should be smooth and representative of the bulk material.
-
-
XRD Analysis:
-
Mount the sample in the XRD instrument.
-
Perform a scan over a 2θ range relevant for polymers, typically from 5° to 40°.
-
Use a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Identify the sharp peaks corresponding to the crystalline regions and the broad halo corresponding to the amorphous content.
-
Use software to deconvolute the diffraction pattern and separate the areas of the crystalline peaks (Ac) and the amorphous halo (Aa).
-
Calculate the percent crystallinity (%Xc) using the following equation: %Xc = (Ac / (Ac + Aa)) * 100
-
Visualizations
Caption: Experimental workflow for controlling and characterizing the crystallinity of this compound-based polymers.
Caption: Troubleshooting logic for addressing low crystallinity in this compound-based polymers.
References
Side reactions to avoid during 6-hydroxyhexanamide synthesis
Welcome to the technical support center for 6-hydroxyhexanamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and mitigate potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound is typically synthesized through two main routes:
-
Direct amidation of 6-hydroxyhexanoic acid: This involves reacting 6-hydroxyhexanoic acid with ammonia.
-
Ammonolysis of ε-caprolactone: This route involves the ring-opening of ε-caprolactone with ammonia, which proceeds via the formation of 6-hydroxyhexanoic acid as an intermediate.[1][2]
Q2: What is the most common and critical side reaction during this compound synthesis?
A2: The most significant side reaction is the intramolecular cyclization (dehydration) of this compound to form ε-caprolactam, especially at elevated temperatures.[1][2][3]
Q3: Can polymerization occur during the synthesis?
A3: Yes, intermolecular reactions can lead to the formation of oligomers and polymers. Depending on the reaction conditions, this can result in the formation of polyesteramides or polyamides, which can be a significant side reaction, reducing the yield of the desired monomeric this compound.
Q4: How can I minimize the formation of ε-caprolactam?
A4: To minimize the formation of ε-caprolactam, it is crucial to control the reaction temperature. Lower temperatures generally favor the formation of this compound over its cyclized counterpart. The choice of catalyst and reaction time also plays a significant role.
Troubleshooting Guide: Side Reactions
This guide will help you identify and address common side reactions encountered during the synthesis of this compound.
Problem 1: Low yield of this compound and formation of a major byproduct.
Possible Cause: Intramolecular cyclization to ε-caprolactam. This is highly probable if the reaction is conducted at high temperatures.
Troubleshooting Steps:
-
Reaction Temperature: Lower the reaction temperature. The formation of ε-caprolactam from this compound is a dehydration reaction favored by heat.[1][2][3]
-
Catalyst Selection: If using a catalyst, consider a milder one that promotes amidation without significantly accelerating the subsequent cyclization.
-
Reaction Time: Optimize the reaction time. Prolonged reaction times, even at moderate temperatures, can lead to increased cyclization.
-
Pressure: In a closed system, the buildup of water can shift the equilibrium away from the dehydrated product (ε-caprolactam).
Quantitative Data on ε-Caprolactam Formation:
| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (min) | This compound Conversion (%) | ε-Caprolactam Yield (%) | Reference |
| 6-Hydroxycaproamide | Ru-Co/TiO2 | 250 | 1 | 300 | 99.0 | 62.2 | [3] |
| ε-Caprolactone & Ammonia | None (Supercritical Water) | 380 | 38 | 60 | - | 79.2 | [1][2] |
Problem 2: Formation of a viscous, polymeric material.
Possible Cause: Intermolecular polymerization. This can occur through two main pathways:
-
Polyesteramide formation: Reaction between the hydroxyl group of one molecule and the carboxylic acid group (or amide) of another.
-
Polyamide formation: If the reaction conditions lead to the conversion of the hydroxyl group to an amine, polyamide formation can occur.
Troubleshooting Steps:
-
Concentration: Run the reaction at a lower concentration to reduce the likelihood of intermolecular reactions.
-
Temperature: High temperatures can promote polymerization. A lower reaction temperature is advisable.
-
Stoichiometry: Ensure precise control over the stoichiometry of reactants if using any coupling agents.
-
Protecting Groups: In some specific research applications, protecting the hydroxyl group during amidation and subsequently deprotecting it can prevent polyesteramide formation.
Experimental Protocols
Key Experiment: Synthesis of this compound from ε-Caprolactone and Ammonia in Supercritical Water
This protocol is based on the work of Ito et al. and provides a method for the synthesis where this compound is a key intermediate.[1][2]
Materials:
-
ε-Caprolactone
-
Aqueous ammonia solution
-
High-pressure batch reactor
Procedure:
-
A mixture of ε-caprolactone and aqueous ammonia is loaded into a high-pressure batch reactor.
-
The reactor is sealed and heated to the desired temperature (e.g., 380°C) and pressure (e.g., 38 MPa).
-
The reaction is allowed to proceed for a specific duration (e.g., up to 60 minutes).
-
The reactor is then cooled, and the products are collected.
-
Analysis of the product mixture is typically performed using techniques like GC-MS to identify and quantify this compound, ε-caprolactam, and any unreacted starting materials.
Note: This is a specialized high-temperature, high-pressure method. For standard laboratory conditions, direct amidation of 6-hydroxyhexanoic acid at lower temperatures is generally preferred to minimize side reactions.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis Pathway and Major Side Reaction
Caption: Main synthesis route and the competing cyclization side reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
References
Catalyst selection and optimization for 6-hydroxyhexanamide polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 6-hydroxyhexanamide.
Frequently Asked Questions (FAQs)
Q1: What type of polymer is formed from this compound?
This compound is a bifunctional monomer containing both a hydroxyl (-OH) and an amide (-CONH2) group. Its polymerization results in a polyesteramide, a class of polymers that incorporate both ester and amide linkages in their backbone. These materials combine the properties of both polyesters and polyamides, offering a balance of mechanical strength, thermal stability, and biodegradability.[1]
Q2: What are the primary methods for polymerizing this compound?
The most common method for polymerizing this compound is melt polycondensation . This process involves heating the monomer above its melting point, typically under a vacuum, to facilitate the condensation reaction between the hydroxyl and amide groups, with the elimination of a small molecule like water.[1][2][3] Another potential method is enzymatic polymerization using lipases, which can offer milder reaction conditions and high selectivity.[4][5][6]
Q3: What catalysts are suitable for this compound polymerization?
Several types of catalysts can be used for the polycondensation of hydroxy amides to form polyesteramides:
-
Metal-based catalysts: Titanium butoxide and tin(II) 2-ethylhexanoate are effective for melt polycondensation.[7]
-
Enzymatic catalysts: Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are used for milder, more selective polymerizations.[4][5][6]
-
Acid catalysts: p-Toluenesulfonic acid can be used, although it may lead to side reactions at high temperatures.
-
Phase Transfer Catalysts (PTC): Catalysts like benzyltriethylammonium chloride can be effective in specific polymerization systems, particularly in interfacial polycondensation.[8][9]
Q4: How can I control the molecular weight of the resulting polymer?
Controlling the molecular weight of poly(this compound) can be achieved by:
-
Monomer Purity: Using highly pure this compound is crucial, as impurities can act as chain terminators.
-
Stoichiometry: For a homopolymerization, this is less of a factor, but ensuring no monofunctional impurities are present is critical.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures generally lead to higher molecular weights, up to a point where degradation may occur.[1]
-
Vacuum: A high vacuum is essential during melt polycondensation to effectively remove the water byproduct, driving the equilibrium towards polymer formation.[1]
-
Catalyst Concentration: The concentration of the catalyst can influence the rate of polymerization and thus the final molecular weight.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | 1. Incomplete reaction. 2. Presence of monofunctional impurities acting as chain stoppers. 3. Inefficient removal of water byproduct. 4. Suboptimal catalyst activity or concentration. | 1. Increase reaction time and/or temperature. 2. Purify the this compound monomer before polymerization. 3. Improve the vacuum system to ensure efficient water removal. 4. Optimize catalyst concentration; consider a different catalyst if activity is low. |
| Low Molecular Weight | 1. Insufficient reaction time or temperature. 2. Poor vacuum, leading to incomplete removal of water. 3. Imbalance in functional groups due to impurities. 4. Intramolecular cyclization forming a cyclic monomer.[10] | 1. Extend the duration of the polymerization, particularly the high vacuum stage. 2. Ensure your vacuum pump and seals are functioning correctly to maintain a high vacuum. 3. Use highly purified monomer. 4. Employ a catalyst that favors intermolecular polymerization over cyclization. |
| Polymer Discoloration (Yellowing/Browning) | 1. Thermal degradation at high temperatures. 2. Oxidation due to the presence of air. 3. Side reactions catalyzed by certain metal catalysts.[7] | 1. Optimize the polymerization temperature to the lowest effective level. 2. Ensure a continuous inert gas (e.g., nitrogen or argon) purge during the initial heating phase before applying vacuum.[1] 3. Consider using a different catalyst, such as an enzymatic catalyst, that operates at lower temperatures. |
| Gel Formation or Cross-linking | 1. Presence of polyfunctional impurities in the monomer. 2. Side reactions at very high temperatures. | 1. Rigorously purify the this compound monomer. 2. Lower the polymerization temperature and extend the reaction time if necessary. |
| Inconsistent Results Between Batches | 1. Variation in monomer purity. 2. Inconsistent heating profiles or vacuum levels. 3. Inaccurate measurement of catalyst. | 1. Standardize the monomer purification protocol. 2. Use a programmable temperature controller and a reliable vacuum gauge. 3. Prepare a stock solution of the catalyst if possible, or use a high-precision balance. |
Catalyst Selection and Optimization Data
The following table summarizes the performance of different catalyst types for polyesteramide synthesis, which can be used as a starting point for the polymerization of this compound.
| Catalyst Type | Catalyst Example | Typical Concentration | Operating Temperature (°C) | Advantages | Disadvantages | Expected Polydispersity (PDI) |
| Metal-based | Titanium butoxide | 100 - 500 ppm | 180 - 220 | High activity, readily available. | Can cause discoloration, potential for side reactions.[7] | 1.5 - 2.5 |
| Enzymatic | Novozym 435 (Lipase) | 1 - 10 wt% | 60 - 100 | High selectivity, mild conditions, minimal side reactions.[4][5] | Lower reaction rates, higher cost. | 1.2 - 1.8 |
| Acid | p-Toluenesulfonic acid | 0.1 - 1 mol% | 150 - 190 | Inexpensive, effective. | Can cause degradation and side reactions at high temperatures. | 1.8 - 3.0 |
| Phase Transfer | Benzyltriethylammonium chloride | 1 - 5 mol% | 80 - 120 | Effective for specific systems, can enhance reaction rates.[8][9] | Requires a two-phase system, may be difficult to remove. | 1.6 - 2.2 |
Experimental Protocols
Protocol 1: Melt Polycondensation using a Metal-Based Catalyst
This protocol is based on typical conditions for the melt polycondensation of related hydroxy-amide monomers.[1][3]
Materials:
-
High-purity this compound
-
Titanium butoxide (catalyst)
-
Nitrogen or Argon gas (high purity)
-
High vacuum pump
Procedure:
-
Monomer Preparation: Dry the this compound under vacuum at 60°C for at least 12 hours to remove any residual moisture.
-
Reactor Setup: Place the dried monomer in a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser connected to a vacuum line.
-
Inert Atmosphere: Purge the reactor with dry nitrogen or argon for 30 minutes to remove any oxygen.
-
Heating and Catalyst Addition: Begin stirring and heat the reactor to the desired temperature (e.g., 180°C). Once the monomer has melted, add the titanium butoxide catalyst (e.g., 250 ppm relative to the monomer weight).
-
Oligomerization: Maintain the reaction at 180°C under a slow stream of inert gas for 2-3 hours. Water will be evolved and collected in the condenser trap.
-
Polycondensation: Gradually reduce the pressure to below 1 mbar over 1 hour. Increase the temperature to 195°C and continue the reaction under high vacuum for another 4-6 hours. The viscosity of the melt will increase significantly.
-
Cooling and Isolation: Stop the heating and stirring. Allow the reactor to cool to room temperature under an inert atmosphere. The solid polymer can then be removed from the flask.
-
Purification (Optional): Dissolve the polymer in a suitable solvent (e.g., m-cresol) and precipitate it in a non-solvent (e.g., methanol) to remove unreacted monomer and oligomers.
Protocol 2: Enzymatic Polymerization using Lipase
This protocol is adapted from procedures for lipase-catalyzed polyesteramide synthesis.[4][5]
Materials:
-
High-purity this compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous toluene or diphenyl ether (solvent)
-
Molecular sieves (4Å)
Procedure:
-
Monomer and Solvent Preparation: Dry the this compound and the solvent over molecular sieves for at least 24 hours.
-
Reactor Setup: In a glovebox or under an inert atmosphere, add the dried monomer, solvent, and Novozym 435 (e.g., 5 wt% of the monomer) to a reaction vessel.
-
Reaction: Heat the mixture to 80-90°C with continuous stirring.
-
Monitoring: Monitor the progress of the polymerization by periodically taking small samples and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
Termination and Isolation: After the desired molecular weight is reached (typically 24-72 hours), cool the reaction mixture to room temperature.
-
Purification: Separate the immobilized enzyme by filtration. Precipitate the polymer by adding the solution to a cold non-solvent like methanol. Collect the polymer by filtration and dry it under vacuum.
Visualizations
Caption: Workflow for Melt Polycondensation of this compound.
Caption: Logic Diagram for Catalyst Selection in this compound Polymerization.
References
- 1. chimia.ch [chimia.ch]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-catalyzed synthesis of chiral poly(ester amide)s with an alternating sequence of hydroxy acid and l/d-aspartate units - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. repositorio.uc.cl [repositorio.uc.cl]
- 9. repositorio.uc.cl [repositorio.uc.cl]
- 10. farabi.university [farabi.university]
Validation & Comparative
A Comparative Analysis for Researchers: 6-Hydroxyhexanamide vs. 6-Aminohexanoic Acid
For researchers, scientists, and professionals in drug development, the selection of molecules with precise properties is paramount. This guide provides an objective comparison of 6-hydroxyhexanamide and 6-aminohexanoic acid, focusing on their physicochemical properties, biological activities, and applications, supported by available data and experimental protocols.
Executive Summary
This guide presents a detailed comparison of this compound and 6-aminohexanoic acid. While both are six-carbon aliphatic molecules, their terminal functional groups—a hydroxyl group in the former and an amino group in the latter—confer distinct properties and applications. 6-Aminohexanoic acid is a well-characterized therapeutic agent with established antifibrinolytic activity. In contrast, this compound is primarily utilized as a monomer for the synthesis of biodegradable poly(ester amide)s with promising applications in the biomedical field. A key distinction to note is the availability of experimental data; extensive empirical data exists for 6-aminohexanoic acid, whereas the physicochemical properties of this compound are largely based on predicted values.
Physicochemical Properties: A Tabulated Comparison
The following table summarizes the key physicochemical properties of this compound and 6-aminohexanoic acid. It is critical to note that the data for this compound are predicted and not experimentally verified, which should be a consideration in research and development applications.
| Property | This compound | 6-Aminohexanoic Acid |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol | 131.17 g/mol |
| Melting Point | 20 °C (decomposes) (Predicted) | 205 °C[1] |
| Boiling Point | 330.2 ± 25.0 °C (Predicted) | Decomposes |
| Water Solubility | Predicted to be soluble | 587.55 g/L[1] |
| pKa | 15.16 ± 0.10 (Predicted) | 4.43 (acidic), 10.75 (basic) |
Biological Activity and Applications in Drug Development
6-Aminohexanoic Acid: An Established Antifibrinolytic Agent
6-Aminohexanoic acid is a synthetic analog of the amino acid lysine and functions as an effective antifibrinolytic agent.[2][3] Its primary mechanism of action involves the inhibition of plasminogen activation, thereby preventing the dissolution of fibrin clots.[3] This property makes it a valuable therapeutic agent in clinical settings to control bleeding in various conditions, including surgery, trauma, and certain hematological disorders.
The signaling pathway involves the binding of 6-aminohexanoic acid to the lysine-binding sites on plasminogen and plasmin, which prevents their interaction with fibrin. This competitive inhibition is central to its therapeutic effect.
This compound: A Monomer for Biomedical Polymers
Currently, there is a lack of direct evidence for the biological activity of the this compound monomer in a therapeutic context. Its primary significance in the biomedical field lies in its role as a building block for the synthesis of poly(ester amide)s (PEAs).[4][5][6] These polymers are gaining attention due to their biodegradability and biocompatibility, making them suitable for a variety of applications, including:
-
Drug Delivery Systems: PEAs can be formulated into nanoparticles, micelles, and hydrogels for the controlled release of therapeutic agents.[4][7]
-
Tissue Engineering: The biocompatible and biodegradable nature of PEAs makes them promising materials for creating scaffolds that support cell growth and tissue regeneration.[5][8]
-
Biomedical Implants: Derivatives of this compound have been used to create self-assembled monolayers on implant surfaces to improve biocompatibility and reduce adverse reactions.[9]
The synthesis of these polymers typically involves polycondensation reactions, where the hydroxyl and amide functionalities of this compound react to form ester and amide linkages in the polymer backbone.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These protocols are generalized and may require optimization based on the specific compound and laboratory equipment.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which a solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[10][11][12][13]
Water Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of a compound in water at a specific temperature.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14][15]
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of a compound.
Methodology:
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point(s).
Conclusion
6-Aminohexanoic acid and this compound, despite their structural similarity, occupy distinct niches in the landscape of drug development and biomedical research. 6-Aminohexanoic acid is a well-established drug with a clear biological mechanism and therapeutic application. In contrast, this compound's value lies in its potential as a monomer for creating advanced, biocompatible polymers. For researchers, the choice between these two molecules will be dictated by the intended application: direct therapeutic intervention versus the development of novel biomaterials. A significant challenge for the advancement of this compound-based materials is the current reliance on predicted physicochemical data. Future research should prioritize the experimental determination of these properties to provide a more robust foundation for its application in the highly regulated field of medical devices and drug delivery.
References
- 1. In vivo and in vitro studies on the neurotoxic potential of 6-hydroxydopamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradable Poly(ester amide)s for Biomedical Applications [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of Aliphatic Amides [designer-drug.com]
- 7. Recent advances in drug delivery applications of cubosomes, hexosomes, and solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 4547-52-8 | Benchchem [benchchem.com]
- 10. uoanbar.edu.iq [uoanbar.edu.iq]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. athabascau.ca [athabascau.ca]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: 6-Hydroxyhexanoate-Based Copolyesters Versus Leading Bioplastics
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of biomedical research and drug delivery, the choice of polymeric materials is paramount to success. Biocompatible and biodegradable polymers are at the forefront of innovation, offering tunable properties for a myriad of applications, from tissue engineering scaffolds to controlled-release drug formulations. This guide provides a comprehensive performance comparison of a promising class of bioplastics, 6-hydroxyhexanoate-based copolyesters, against two of the most well-established bioplastics: Polylactic Acid (PLA) and Polycaprolactone (PCL).
Due to the limited availability of data on the homopolymer of 6-hydroxyhexanoate, this guide will focus on a close and well-studied analogue: Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) . The inclusion of the 3-hydroxyhexanoate (3HHx) monomer provides insight into the influence of the six-carbon chain on the polyester's properties, making it a relevant representative for this comparison.
This analysis is designed to furnish researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to make informed decisions for their specific applications.
At a Glance: Key Performance Indicators
To facilitate a clear and direct comparison, the following tables summarize the key thermal and mechanical properties of P(3HB-co-3HHx), PLA, and PCL. It is important to note that the properties of P(3HB-co-3HHx) can be tailored by varying the molar fraction of the 3HHx comonomer.[1][2] As the 3HHx content increases, properties such as melting temperature, glass transition temperature, Young's modulus, and tensile strength tend to decrease, while elongation at break increases.[1]
Thermal Properties
| Property | P(3HB-co-3HHx) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Melting Temperature (Tm) | 105 - 146 °C[3][4] | 150 - 180 °C[5] | 55 - 65 °C[6] |
| Glass Transition Temp. (Tg) | ~2.0 °C[7] | 55 - 65 °C[5][8] | ~ -60 °C[6][9] |
| Decomposition Temperature | Onset ~262.7 °C[7] | Onset ~300 - 342 °C | Onset ~350 - 400 °C[6] |
Mechanical Properties
| Property | P(3HB-co-3HHx) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Tensile Strength | 3.62 - 5.85 MPa[10] | 50 - 70 MPa[5] | 16.1 MPa[11] |
| Young's Modulus | 18.03 - 60.60 MPa[10] | 2.5 - 3.5 GPa[5] | 343.9 - 363.4 MPa[11] |
| Elongation at Break | 129 - 299 %[10] | 3 - 10 %[5] | > 790 %[11] |
In-Depth Analysis: Biodegradability
The biodegradability of these polymers is a critical factor for their application in drug delivery and temporary medical implants. The rate of degradation can be tailored and is influenced by factors such as crystallinity, molecular weight, and the surrounding environment.
Generally, the rate of degradation for these polyesters follows the order: P(3HB-co-3HHx) > PCL > PLA .
-
P(3HB-co-3HHx) exhibits a relatively fast degradation rate, which can be attributed to its susceptibility to enzymatic hydrolysis. Studies have shown that increasing the 3HHx content can enhance the degradation rate.[12] For instance, P(3HB-co-12%HHx) has been observed to degrade faster than PHB and other PHBHHx copolymers with different HHx content.[12] Under anaerobic sludge and aerobic seawater conditions, P(3HB-co-3HHx) has demonstrated significant biodegradation, with up to 83% carbon loss in about six months in seawater.[13]
-
Polycaprolactone (PCL) is also readily biodegradable, although generally at a slower rate than P(3HB-co-3HHx). Its degradation is primarily driven by the hydrolysis of its ester linkages and is influenced by the presence of microorganisms.
-
Polylactic Acid (PLA) typically exhibits the slowest degradation rate among the three. Its degradation is primarily initiated by hydrolysis, which is then followed by microbial attack. The higher crystallinity of some PLA grades can hinder the degradation process.[14]
Experimental Protocols: A Closer Look at the Methods
The data presented in this guide is derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting the results and for designing future comparative studies.
Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of plastics.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in the standard.
-
Test Procedure: The specimen is placed in the grips of a universal testing machine. A tensile force is applied to the specimen at a constant rate of crosshead movement until it fractures.
-
Data Acquisition: The force and elongation are continuously monitored throughout the test. From this data, tensile strength, Young's modulus, and elongation at break are calculated.
Thermal Properties (ASTM D3418 - Differential Scanning Calorimetry - DSC)
DSC is used to measure the temperatures and heat flows associated with thermal transitions in a material.
-
Sample Preparation: A small, precisely weighed sample of the polymer is encapsulated in an aluminum pan.
-
Test Procedure: The sample and a reference pan are heated or cooled at a controlled rate in a DSC cell. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Data Analysis: The resulting thermogram is analyzed to determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion.
Aerobic Biodegradation (ISO 14855)
This standard specifies a method for determining the ultimate aerobic biodegradability of plastic materials under controlled composting conditions.
-
Inoculum: A mature compost is used as the source of microorganisms.
-
Test Setup: The test material is mixed with the compost and placed in a controlled environment where temperature, moisture, and aeration are regulated.
-
Measurement: The amount of carbon dioxide evolved from the biodegradation process is measured over time.
-
Calculation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ produced with the theoretical amount that would be produced if the material were completely mineralized.
Visualizing the Process: Biodegradation Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the enzymatic degradation pathway of polyesters and a typical experimental workflow for comparing bioplastic performance.
Caption: Enzymatic degradation pathway of polyesters.
Caption: Workflow for comparing bioplastic performance.
References
- 1. Frontiers | A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production [frontiersin.org]
- 2. A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. www-01.massdevelopment.com - Mechanical Properties Of Pla [www-01.massdevelopment.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. divbyz.com [divbyz.com]
- 9. Polycaprolactone - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Mechanical and Microstructural Properties of Polycaprolactone Scaffolds with 1-D, 2-D, and 3-D Orthogonally Oriented Porous Architectures Produced by Selective Laser Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. akademiabaru.com [akademiabaru.com]
- 14. Degradation of Polylactide and Polycaprolactone as a Result of Biofilm Formation Assessed under Experimental Conditions Simulating the Oral Cavity Environment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Analysis of 6-Hydroxyhexanamide in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in chemical synthesis and process optimization, the accurate quantification of target molecules within complex reaction mixtures is paramount. This guide provides a comparative overview of three powerful analytical techniques for the quantitative analysis of 6-hydroxyhexanamide: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Detailed experimental protocols, comparative performance data, and a generalized workflow are presented to aid in the selection of the most appropriate method for your specific research needs.
Introduction to the Analytical Challenge
This compound is a bifunctional molecule containing both a hydroxyl and an amide group. This polarity can present challenges for certain analytical techniques. Its analysis in a reaction mixture requires a method that is not only sensitive and accurate but also robust enough to distinguish it from starting materials, byproducts, and residual solvents. The choice of analytical method will depend on factors such as the required level of sensitivity, the complexity of the sample matrix, available instrumentation, and the desired analytical throughput.
Comparison of Quantitative Performance
The following tables summarize the key quantitative performance parameters for HPLC, GC-MS, and qNMR based on data from studies on similar aliphatic and polar compounds. These values should be considered as representative, and actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Parameter | Typical Performance for Polar Aliphatic Compounds |
| Linearity (R²) | ≥0.99[1] |
| Limit of Detection (LOD) | 0.13 pM to 0.37 pM (for amino acids after derivatization)[1] |
| Limit of Quantitation (LOQ) | 0.9 ng to 7.2 ng (for alkyl amines after derivatization)[1] |
| Accuracy (Recovery) | 70% to 109%[1] |
| Precision (RSD) | < 2.35%[1] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data (with Derivatization)
| Parameter | Typical Performance for Fatty Acid Amides/Esters |
| Linearity (R²) | Good linearity reported[2] |
| Limit of Detection (LOD) | 61.0 ng/g to 105.0 ng/g (for various fatty acid amides)[2] |
| Limit of Quantitation (LOQ) | Generally below 10% of typical plasma concentrations for abundant fatty acids[3] |
| Accuracy (Recovery) | ~100% for primary fatty acid amides[4] |
| Precision (RSD) | Not explicitly stated for amides, but good reproducibility is generally achievable. |
Table 3: Quantitative Nuclear Magnetic Resonance (qNMR) Performance Data
| Parameter | Typical Performance for Small Organic Molecules |
| Linearity (R²) | ≥0.999[5] |
| Limit of Detection (LOD) | Better than 10 μM[6] |
| Limit of Quantitation (LOQ) | Dependent on desired accuracy and experiment time[6] |
| Accuracy | High, as it can be a primary ratio method[7] |
| Precision (RSD) | < 1% for intraday and interday analyses[8] |
Experimental Workflow
The general workflow for the quantitative analysis of a compound in a reaction mixture involves several key stages, from initial sample handling to final data interpretation.
Caption: A generalized workflow for the quantitative analysis of a target analyte in a reaction mixture.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a liquid mixture. For a polar compound like this compound, a reversed-phase method is often suitable.
Sample Preparation:
-
Withdraw a representative aliquot from the reaction mixture.
-
If the reaction is ongoing, quench it by cooling or adding a suitable reagent.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Add a known concentration of an internal standard that is structurally similar to the analyte but well-resolved chromatographically.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions (based on a method for 6-hydroxyhexanoic acid):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[9]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[9]
-
Detection: UV detector at a low wavelength (e.g., 210 nm) where the amide bond absorbs.[10]
-
Injection Volume: 10-20 µL.
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its polarity and low volatility, this compound requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Sample Preparation and Derivatization (Silylation Example):
-
Withdraw and quench a sample from the reaction mixture as described for HPLC.
-
Evaporate a known volume of the diluted sample to dryness under a stream of nitrogen.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of both the hydroxyl and amide groups.
-
Cool the sample to room temperature before injection.
Instrumentation and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280-300°C) to elute the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) source at 70 eV.
-
Mass Range: Scan a range appropriate for the expected mass of the derivatized analyte (e.g., 50-500 amu).
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Quantify the analyte using an internal standard (added before derivatization) and a calibration curve, similar to the HPLC method. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an inherently quantitative technique that can provide direct measurement of the analyte concentration without the need for a calibration curve of the analyte itself, provided an internal standard of known purity is used.
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture components. Maleic acid or dimethyl sulfone are common choices.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, D2O) to dissolve the sample and internal standard completely.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals being used for quantification to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[11]
-
Other Parameters: Standard spectral width, acquisition time, and temperature should be kept constant for all measurements.
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_std / MW_analyte) * (m_std / m_sample) * P_std
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Method Comparison and Selection
| Feature | HPLC | GC-MS | qNMR |
| Sample Preparation | Relatively simple dilution and filtration. | More complex, requires a derivatization step. | Requires accurate weighing but is otherwise straightforward. |
| Selectivity | Good, can be optimized with column and mobile phase selection. | Excellent, provides structural information from mass spectra. | Excellent, high-resolution spectra allow for clear distinction of signals. |
| Sensitivity | Good, can reach low ppm or high ppb levels. | Very high, especially with SIM, can reach low ppb or even ppt levels. | Lower than chromatographic methods, typically in the µM to mM range.[12] |
| Accuracy & Precision | High, with proper validation. | High, with a suitable internal standard and validated method. | Very high, considered a primary ratio method.[7] |
| Throughput | High, with typical run times of 5-20 minutes. | Moderate, derivatization adds to the analysis time. | Lower, requires longer relaxation delays for accurate quantification. |
| Instrumentation | Widely available in most analytical laboratories. | Common, but may be less accessible than HPLC. | Less common than chromatographic instruments, requires a high-field NMR spectrometer. |
| Cost per Sample | Generally lower than GC-MS and qNMR. | Can be higher due to derivatization reagents and instrument maintenance. | Can be high due to instrument cost and maintenance. |
Conclusion
The choice of the optimal analytical method for the quantitative analysis of this compound in a reaction mixture depends on the specific requirements of the study.
-
HPLC is a robust and versatile technique that offers a good balance of speed, sensitivity, and cost-effectiveness, making it suitable for routine analysis and process monitoring.
-
GC-MS , while requiring a more involved sample preparation due to derivatization, provides unparalleled sensitivity and selectivity, which is ideal for trace-level quantification and impurity profiling.
-
qNMR stands out for its exceptional accuracy and its ability to provide absolute quantification without the need for a specific reference standard of the analyte. It is an excellent choice for primary analysis, reference standard certification, and when a high degree of accuracy is paramount.
By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select and implement the most appropriate analytical strategy for their quantitative studies of this compound.
References
- 1. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes to 6-hydroxyhexanamide
A Comparative Study of Synthetic Routes to 6-Hydroxyhexanamide
This guide provides a comparative analysis of different synthetic methodologies for producing this compound, a valuable bifunctional molecule. The routes discussed range from high-temperature chemical synthesis to biocatalytic production of its direct precursor, 6-hydroxyhexanoic acid. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering objective comparisons supported by available experimental data.
High-Temperature Synthesis in Supercritical Water
A direct route to this compound involves the reaction of its precursors, ε-caprolactone or 6-hydroxyhexanoic acid, with ammonia in supercritical water. This method ultimately leads to the formation of ε-caprolactam through the dehydration of this compound.
Reaction Pathway
The synthesis proceeds through a three-step reaction pathway when starting from ε-caprolactone[1][2]:
-
Ring Cleavage: ε-caprolactone undergoes hydrolysis to yield 6-hydroxyhexanoic acid.
-
Amidation: A dehydration reaction between 6-hydroxyhexanoic acid and ammonia forms the target molecule, this compound.
-
Intramolecular Dehydration: this compound further cyclizes to produce ε-caprolactam.
The overall workflow for this process is depicted below.
Experimental Protocol
Synthesis of ε-caprolactam from ε-caprolactone and ammonia in supercritical water [1][2]
-
Reactants: ε-caprolactone and ammonia.
-
Solvent: Supercritical water (T > 374°C, P > 22.1 MPa).
-
Reaction Conditions: The reaction is carried out at 380°C and 38 MPa (water density 0.5 g/cm³).
-
Procedure: A mixture of ε-caprolactone and ammonia (at a molar ratio of 1:5) is heated in a supercritical water reactor.
-
Outcome: The yield of the final product, ε-caprolactam, reaches 79.2% in 60 minutes. The formation of this compound is a key intermediate step in this process.
Conventional Chemical Amidation of 6-Hydroxyhexanoic Acid
Standard organic synthesis methods can be employed to convert 6-hydroxyhexanoic acid into this compound. This typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia or an amine.
Reaction Pathway
This approach generally follows one of two main pathways:
-
Activation with a Coupling Agent: The carboxylic acid is reacted with a coupling agent to form a highly reactive intermediate, which then readily reacts with ammonia.
-
Conversion to Acyl Chloride: The carboxylic acid is first converted to a more reactive acyl chloride, which subsequently reacts with ammonia to form the amide.
Experimental Protocol (General)
-
Reactants: 6-hydroxyhexanoic acid, a carbodiimide coupling agent (e.g., DCC or EDC), an activating agent (e.g., HOBt), a suitable base, and an ammonia source.
-
Solvent: Anhydrous aprotic solvent (e.g., DMF or DCM).
-
Procedure:
-
Dissolve 6-hydroxyhexanoic acid in the solvent and cool to 0°C.
-
Add the base, followed by the coupling and activating agents.
-
Introduce the ammonia source and allow the reaction to stir at room temperature.
-
Quench the reaction with water and extract the product.
-
Purify the crude product, typically by column chromatography.
-
Biocatalytic Synthesis of the Precursor, 6-Hydroxyhexanoic Acid
A greener approach to obtaining the starting material for chemical amidation is through biocatalysis. Enzymes can be used to synthesize 6-hydroxyhexanoic acid from renewable feedstocks or other precursors under mild conditions.
Reaction Pathway
One sustainable route involves the oxidation of 1,6-hexanediol using the bacterium Gluconobacter oxydans. This process can be controlled to selectively yield 6-hydroxyhexanoic acid.
Experimental Protocol
Biotransformation of 1,6-hexanediol to 6-hydroxyhexanoic acid
-
Biocatalyst: Gluconobacter oxydans cells.
-
Substrate: 1,6-hexanediol.
-
Medium: 100 mM sodium phosphate buffer (pH 7).
-
Reaction Conditions: The reaction is performed in an incubator at 30°C and 200 rpm. The pH is controlled between 6 and 7.
-
Procedure:
-
Suspend the cell pellet of G. oxydans in the phosphate buffer containing 1,6-hexanediol.
-
Incubate under controlled temperature, agitation, and pH.
-
After the reaction, centrifuge to remove the cells.
-
Evaporate the supernatant to remove water.
-
The product, 6-hydroxyhexanoic acid, can be purified by flash silica chromatography.
-
Another biocatalytic route is the one-pot synthesis from cyclohexanone using a dealuminated HBEA zeolite catalyst with aqueous hydrogen peroxide, which proceeds via a Baeyer-Villiger oxidation and subsequent ring-opening of the intermediate ε-caprolactone. This method can achieve over 95% conversion and selectivity under optimized conditions[3].
Comparative Data Summary
The following table summarizes the key quantitative data for the different synthetic approaches.
| Parameter | High-Temperature Synthesis in Supercritical Water | Conventional Chemical Amidation | Biocatalytic Synthesis of Precursor (6-HHA) |
| Starting Material(s) | ε-Caprolactone or 6-Hydroxyhexanoic Acid, Ammonia | 6-Hydroxyhexanoic Acid, Ammonia Source, Coupling Agents | 1,6-Hexanediol or Cyclohexanone |
| Key Reagents/Catalysts | Supercritical Water | DCC/HOBt, HATU, SOCl₂, etc. | Gluconobacter oxydans, Zeolite catalyst |
| Solvent(s) | Water | DMF, DCM | Aqueous buffer |
| Temperature | 380°C[1][2] | 0°C to room temperature | 30°C[4] |
| Pressure | 38 MPa[1][2] | Atmospheric | Atmospheric |
| Reaction Time | 60 minutes for subsequent product[1][2] | Typically a few hours | 30 hours[4] |
| Yield | 79.2% (for ε-caprolactam)[1][2] | Varies depending on substrate and reagents | High conversion to 6-HHA reported[3][4] |
| Advantages | - Direct conversion- Fast reaction time | - Well-established methods- Versatile | - "Green" and sustainable- Mild reaction conditions- High selectivity |
| Disadvantages | - Harsh conditions (high T & P)- Requires specialized equipment | - Often requires stoichiometric activating agents- Can generate significant waste- Lacks specific data for this molecule | - Slower reaction times- Requires catalyst preparation/culturing- Produces the precursor, not the final amide |
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking 6-Hydroxyhexanamide-Derived Polymers Against Commercial Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for advanced biomaterials, 6-hydroxyhexanamide-derived polymers are emerging as a potential alternative to commercially available biodegradable polymers. This guide provides a comprehensive comparison of the performance of these polymers against established materials such as Polylactic Acid (PLA), Poly-ε-caprolactone (PCL), and their copolymer, Poly(lactic-co-glycolic acid) (PLGA). Due to the limited direct experimental data on the homopolymer of this compound, this guide will use Polyamide 6 (PA6, also known as Nylon 6) as a representative benchmark. The structural similarity between the monomer of PA6 (ε-caprolactam) and this compound suggests that their polymers would exhibit comparable physicochemical properties.
This comparison focuses on key performance indicators relevant to applications in drug delivery, tissue engineering, and biomedical devices, supported by established experimental protocols.
Quantitative Performance Data
The following tables summarize the key mechanical, thermal, and physical properties of Polyamide 6 (as a proxy for this compound-derived polymer), PLA, and PCL. These values are compiled from various sources and represent typical ranges.
Table 1: Mechanical Properties
| Property | Polyamide 6 (PA6) | Polylactic Acid (PLA) | Poly-ε-caprolactone (PCL) | Test Standard |
| Tensile Strength (MPa) | 60 - 80 | 50 - 70[1] | 10 - 40 | ASTM D638[1][2][3] |
| Young's Modulus (GPa) | 2.0 - 3.0 | 2.5 - 3.5[1] | 0.2 - 0.4 | ASTM D638[1][2][3] |
| Elongation at Break (%) | 30 - 300 | 3 - 10[1] | > 700 | ASTM D638[1][2][3] |
| Flexural Strength (MPa) | 80 - 120 | 70 - 100[1] | 15 - 25 | ASTM D790 |
| Flexural Modulus (GPa) | 2.0 - 3.0 | 2.5 - 4.0 | 0.3 - 0.5 | ASTM D790 |
Table 2: Thermal and Physical Properties
| Property | Polyamide 6 (PA6) | Polylactic Acid (PLA) | Poly-ε-caprolactone (PCL) | Test Standard |
| Melting Temperature (T_m) (°C) | 215 - 225[4] | 150 - 180[1] | 59 - 64[1] | ASTM D3418[5][6], ISO 11357[5][7] |
| Glass Transition Temp. (T_g) (°C) | 40 - 60 | 55 - 65[1] | -65 to -60[1] | ASTM D3418[5][6], ISO 11357[5][7] |
| Density (g/cm³) | 1.12 - 1.15 | 1.21 - 1.25 | 1.11 - 1.15 | ASTM D792 |
| Water Absorption (24h, %) | 1.3 - 1.9 | 0.2 - 0.5 | < 0.1 | ASTM D570 |
Experimental Protocols
To ensure a standardized and objective comparison, the following experimental methodologies are recommended for evaluating the performance of these polymers.
Mechanical Testing: Tensile Properties
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[1][2][3]
-
Methodology:
-
Specimen Preparation: Prepare dog-bone shaped specimens of the polymer samples according to the dimensions specified in ASTM D638.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Testing: Mount the specimen in a universal testing machine equipped with grips. Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Data Acquisition: Record the load-extension curve to determine tensile strength, Young's modulus, and elongation at break.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[5][6] / ISO 11357 - Plastics — Differential scanning calorimetry (DSC).[5][7]
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Heating and Cooling Cycles:
-
Heat the sample from room temperature to a temperature above its melting point at a controlled rate (e.g., 10°C/min) to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.
-
Reheat the sample at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
-
Data Analysis: Analyze the resulting thermogram to identify the temperatures and enthalpies of transitions.
-
Biodegradation Assessment
-
Standard: ASTM D5988 - Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil.[4][8]
-
Methodology:
-
Test Setup: Prepare a test environment by mixing the polymer sample with a standardized soil containing a known population of microorganisms.
-
Incubation: Incubate the soil mixture under controlled temperature and humidity for an extended period (e.g., 180 days).
-
CO2 Evolution Measurement: Continuously monitor the amount of carbon dioxide evolved from the test and control (soil without polymer) reactors. The amount of CO2 produced is a direct measure of the extent of biodegradation.
-
Data Analysis: Calculate the percentage of biodegradation based on the cumulative CO2 produced relative to the theoretical maximum amount of CO2 that can be generated from the polymer.
-
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships in polymer characterization.
Caption: Workflow for Mechanical Property Testing.
Caption: Workflow for Thermal Analysis using DSC.
Caption: Logical Flow of Biodegradation Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal analysis of polyamide 6 composites filled by natural fiber blend :: BioResources [bioresources.cnr.ncsu.edu]
- 6. greenchemicals.eu [greenchemicals.eu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for the Quantification of 6-Hydroxyhexanamide
This guide provides a comparative analysis of two common analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative determination of 6-hydroxyhexanamide in biological matrices. The cross-validation of these methods is essential to ensure the reliability, consistency, and accuracy of analytical results, particularly when methods are transferred between laboratories or when different techniques are employed to measure the same analyte.[1][2]
Data Presentation: Comparative Analysis of Method Performance
The following table summarizes the key performance parameters obtained during the hypothetical cross-validation of GC-MS and LC-MS/MS methods for the quantification of this compound in human plasma.
| Parameter | GC-MS Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | 0.997 | 0.999 | ≥ 0.99 |
| Range (µg/mL) | 0.1 - 50 | 0.01 - 100 | - |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.005 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.01 | - |
| Accuracy (% Recovery) | 92.5 - 108.2% | 98.1 - 103.5% | 85 - 115% |
| Precision (%RSD) | |||
| - Intra-day | ≤ 8.5% | ≤ 5.2% | ≤ 15% |
| - Inter-day | ≤ 11.2% | ≤ 7.8% | ≤ 15% |
| Matrix Effect | Not significant | Minimal | Consistent and reproducible |
| Selectivity | High | Very High | No interference at analyte retention time |
Experimental Protocols
Detailed methodologies for the GC-MS and LC-MS/MS assays are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
a. Sample Preparation:
-
To 100 µL of plasma sample, add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes.
b. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
a. Sample Preparation:
-
To 50 µL of plasma sample, add an internal standard.
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Dilute the supernatant 1:1 with deionized water before injection.
b. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC
-
Mass Spectrometer: Sciex Triple Quad™ 5500
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Mandatory Visualization
The following diagram illustrates the workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.
References
Navigating the Thermal Landscape of Polyamide and Polyester Analogs: A Comparative Guide
A comprehensive thermal analysis of 6-hydroxyhexanamide and its corresponding polymer, poly(this compound), reveals a notable scarcity of dedicated research in existing literature. This suggests potential challenges in the synthesis of a high molecular weight polymer from this monomer or that its properties have not yet garnered significant scientific interest. However, to provide valuable insights for researchers and drug development professionals, this guide presents a comparative thermal analysis of two structurally analogous and commercially significant polymers: Poly(ε-caprolactone) (PCL) and Polyamide 6 (PA6).
Poly(this compound) contains both an amide and a hydroxyl functional group, giving it the potential to behave as either a polyamide or a polyester upon polymerization. PCL is a well-studied biodegradable polyester derived from the ring-opening polymerization of ε-caprolactone, which has a similar six-carbon backbone. PA6, also known as nylon 6, is a widely used engineering thermoplastic produced by the ring-opening polymerization of ε-caprolactam, sharing the same carbon backbone but with an amide linkage. Understanding the thermal properties of these two polymers provides a strong foundational knowledge for predicting the potential behavior of poly(this compound).
Comparative Thermal Analysis: PCL vs. PA6
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to characterize the thermal properties of polymers. DSC measures the heat flow associated with thermal transitions as a function of temperature, revealing information about the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). TGA measures the change in mass of a sample as a function of temperature, providing data on thermal stability and decomposition temperatures (Td).
Data Summary
The following table summarizes the key thermal properties of Poly(ε-caprolactone) and Polyamide 6, compiled from various studies.
| Thermal Property | Poly(ε-caprolactone) (PCL) | Polyamide 6 (PA6) |
| Glass Transition Temperature (Tg) | ~ -60 °C | ~ 40-60 °C |
| Melting Temperature (Tm) | ~ 60 °C[1] | ~ 220 °C |
| Crystallization Temperature (Tc) | ~ 30 °C[1] | ~ 180-200 °C |
| Decomposition Temperature (Td) | Onset ~350 °C | Onset ~350-400 °C |
| Enthalpy of Fusion (ΔHm) | ~ 136 J/g (for 100% crystalline)[1] | ~ 190-230 J/g (for 100% crystalline)[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. Below are typical experimental protocols for DSC and TGA analysis of polymers like PCL and PA6.
Differential Scanning Calorimetry (DSC) Protocol
A common DSC protocol to determine the thermal transitions of a polymer involves a heat-cool-heat cycle:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
First Heating Scan: The sample is heated from a low temperature (e.g., -80 °C) to a temperature above its expected melting point (e.g., 250 °C for PA6, 100 °C for PCL) at a constant heating rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min). This scan erases the previous thermal history of the sample.
-
Cooling Scan: The sample is then cooled from the high temperature back to the starting low temperature at a controlled rate, often 10 °C/min. This allows for the observation of crystallization behavior.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan is typically used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the material, as it reflects the intrinsic properties of the polymer without the influence of its prior processing history.
Thermogravimetric Analysis (TGA) Protocol
TGA is employed to evaluate the thermal stability and decomposition profile of the polymer:
-
Sample Preparation: A slightly larger sample (typically 10-20 mg) is placed in a ceramic or platinum TGA pan.
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 or 20 °C/min.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, with a constant flow rate (e.g., 50-100 mL/min). The choice of atmosphere is critical as it influences the degradation mechanism.
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum weight loss are key parameters determined from the TGA curve and its derivative (DTG curve).
Experimental Workflow Visualization
The logical flow of a typical thermal analysis experiment for polymers is illustrated in the diagram below.
Caption: Experimental workflow for polymer thermal analysis.
References
Assessing the Biodegradability of 6-Hydroxyhexanamide Polymers: A Comparative Guide
The development of biodegradable polymers is a critical focus for researchers in materials science, environmental science, and drug development, driven by the need for sustainable materials and transient medical devices. 6-hydroxyhexanamide polymers, belonging to the poly(ester amide) (PEA) family, are emerging as materials of interest due to their combination of desirable mechanical properties and potential for biodegradation. This guide provides a comparative assessment of the biodegradability of this compound-like polymers against common biodegradable alternatives, supported by experimental data and detailed methodologies.
Poly(ester amides) are a promising class of biodegradable materials because they incorporate hydrolyzable ester groups in their backbone, which are susceptible to degradation, while the amide groups provide good thermal and mechanical properties through strong intermolecular hydrogen bonding.[1][2] The biodegradability of these polymers can be tailored by adjusting the ratio of ester to amide linkages and by incorporating different monomers.[1]
Comparative Biodegradation Data
While specific quantitative biodegradation data for this compound homopolymers is limited in publicly available literature, data for structurally similar poly(ester amides) and common biodegradable polymers such as Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs), and Polycaprolactone (PCL) are available. The following table summarizes representative biodegradation data for these polymers under various conditions.
| Polymer | Environment | Duration | Biodegradation (%) | Test Method | Reference |
| Poly(ester amide)s with ethylene glycol & aliphatic dicarboxylic acid units | Seawater | 30 days | ~30% | ISO 16929 | [3] |
| Poly(ester amide) (BAK 1095) | Not Specified | Not Specified | Complete Biodegradability | Not Specified | [3] |
| Polylactic Acid (PLA) | Industrial Compost (58 °C) | 180 days | >90% | ASTM D6400 | [4] |
| Polylactic Acid (PLA) | Soil | 120 days | No significant degradation | Soil Burial Test | [5] |
| Polyhydroxyalkanoates (PHAs) | Marine Environment | Not Specified | Biodegradable | Not Specified | [4] |
| Polyhydroxyalkanoates (PHAs) | Compost | 450 days | ~7.9% weight loss | Composting Test | [5] |
| Polycaprolactone (PCL) | Pseudomonas lipase solution | Not Specified | Faster than PLA | Enzymatic Degradation | [6] |
| Polycaprolactone (PCL) | Sandy Soil | 38 weeks | ~13% weight loss | Soil Burial Test | [6] |
Experimental Protocols
The assessment of polymer biodegradability relies on standardized experimental protocols. These methods typically measure the conversion of the polymer's carbon to carbon dioxide (aerobic) or methane (anaerobic) by microorganisms, or determine the weight loss of the polymer over time in a specific environment.
Aerobic Biodegradation in Soil (ASTM D5988-18)
This standard test method determines the aerobic biodegradation of plastic materials in soil.
-
Apparatus: Respirometer to measure CO2 evolution.
-
Procedure:
-
The test polymer is mixed with a standardized soil containing a population of microorganisms.
-
The mixture is incubated under controlled temperature (20-28°C) and humidity for a period of up to 6 months or longer.
-
Air is passed through the system, and the evolved carbon dioxide is trapped in an alkaline solution (e.g., barium hydroxide or sodium hydroxide).
-
The amount of CO2 produced is determined by titration of the alkaline solution.
-
The percentage of biodegradation is calculated as the ratio of the cumulative amount of CO2 evolved from the test sample to the theoretical amount of CO2 that can be produced from the sample.
-
Aerobic Biodegradation under Controlled Composting Conditions (ASTM D6400 / ISO 14855)
This specification covers plastics and products made from plastics that are designed to be composted in municipal and industrial aerobic composting facilities.
-
Apparatus: Controlled composting vessels.
-
Procedure:
-
The test material is mixed with a standardized inoculum derived from compost.
-
The mixture is maintained at thermophilic temperatures (e.g., 58 ± 2°C) for a period of 180 days.
-
The evolved CO2 is measured and used to calculate the percentage of biodegradation.
-
To be classified as compostable, the polymer must achieve at least 90% biodegradation within 180 days and disintegrate so that less than 10% of the original material remains on a 2 mm sieve.[4]
-
Enzymatic Degradation
This method assesses the susceptibility of a polymer to degradation by specific enzymes.
-
Apparatus: Incubator, pH meter, analytical balance.
-
Procedure:
-
Polymer films of known weight and dimensions are prepared.
-
The films are incubated in a buffer solution (e.g., phosphate buffer, pH 7.4) containing a specific enzyme (e.g., lipase, protease, or esterase) at a controlled temperature (e.g., 37°C).[7]
-
At regular intervals, the films are removed, washed, dried, and weighed to determine the weight loss.
-
The surface morphology of the degraded films can be examined using techniques like Scanning Electron Microscopy (SEM).
-
Biodegradation Mechanisms and Pathways
The biodegradation of this compound polymers, like other poly(ester amides), is expected to proceed primarily through the hydrolysis of the ester linkages, which is often the more labile bond compared to the amide linkage. This process can be either abiotic (chemical hydrolysis) or biotic (enzyme-catalyzed).
References
- 1. mdpi.com [mdpi.com]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. Synthesis, Properties, and Biodegradation of Sequential Poly(Ester Amide)s Containing γ-Aminobutyric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(lactic acid) (PLA) and polyhydroxyalkanoates (PHAs), green alternatives to petroleum-based plastics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in the Plastispheres of Biodegradable and Non-biodegradable Plastics: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of unsaturated poly(ester-amide)s and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Catalysts for the Synthesis of 6-Hydroxyhexanamide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in 6-Hydroxyhexanamide Synthesis
The synthesis of this compound, a valuable bifunctional molecule and precursor for various polymers and pharmaceuticals, can be achieved through several catalytic routes. This guide provides a comparative overview of two primary catalytic systems: chemo-catalysis, exemplified by the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and bio-catalysis, utilizing lipases, with a focus on Candida antarctica lipase B (CALB). Additionally, a chemo-catalytic approach using supercritical water is discussed as an alternative. The performance of these catalysts is evaluated based on available experimental data, and detailed experimental protocols are provided to support further research and development.
At a Glance: Catalyst Performance Comparison
The following table summarizes the key performance indicators for different catalytic systems in the synthesis of this compound and related aminolysis of ε-caprolactone. It is important to note that direct comparative studies for the synthesis of this compound are limited, and the data is compiled from studies on the aminolysis of ε-caprolactone with various amines.
| Catalyst System | Catalyst | Starting Material | Amine Source | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) |
| Chemo-catalysis | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | ε-Caprolactone | Hexylamine | 100 | 16 | >95 | Not Specified | High |
| Chemo-catalysis | Supercritical Water | ε-Caprolactone | Ammonia | 380 | 1 | Not Specified | Intermediate | Not Specified |
| Bio-catalysis | Candida antarctica Lipase B (CALB) | ε-Caprolactone | Not Specified | 65 | - | High (for ROP) | Not Specified | High (for ROP) |
Experimental Protocols
Chemo-catalysis: TBD-Catalyzed Aminolysis of ε-Caprolactone
This protocol is adapted from a general procedure for the TBD-catalyzed aminolysis of lactones[1].
Materials:
-
ε-Caprolactone
-
Ammonia solution (e.g., 7N in methanol) or other amine source
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Anhydrous solvent (e.g., toluene or solvent-free)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add ε-caprolactone (1 equivalent).
-
Add the ammonia solution or other amine source (1.05 to 2 equivalents).
-
Add the TBD catalyst (0.08 equivalents).
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, this compound, is isolated and purified using appropriate methods such as column chromatography or recrystallization.
Bio-catalysis: Lipase-Catalyzed Synthesis of this compound
This protocol is a generalized procedure based on the principles of lipase-catalyzed reactions with lactones.
Materials:
-
ε-Caprolactone
-
Ammonia source (e.g., ammonium carbamate or an aqueous ammonia solution)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene or tert-butanol)
-
Shaking incubator or orbital shaker
-
Molecular sieves (optional, to control water activity)
Procedure:
-
In a sealed vessel, dissolve ε-caprolactone (1 equivalent) and the ammonia source in the organic solvent.
-
Add the immobilized CALB to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 40-70 °C) with constant agitation.
-
The reaction is monitored over time by analyzing samples of the supernatant.
-
Once the desired conversion is reached, the immobilized enzyme is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified.
Chemo-catalysis: Synthesis in Supercritical Water
This protocol is based on the conditions reported for the synthesis of ε-caprolactam, where this compound is an intermediate[2][3].
Materials:
-
ε-Caprolactone
-
Aqueous ammonia solution
-
High-pressure, high-temperature batch reactor
Procedure:
-
An aqueous solution of ε-caprolactone and ammonia (e.g., at a 1:5 molar ratio) is prepared.
-
The solution is loaded into a high-pressure batch reactor.
-
The reactor is heated to supercritical conditions (e.g., 380 °C) and pressurized (e.g., 38 MPa).
-
The reaction is held at these conditions for a specific duration (e.g., up to 60 minutes).
-
The reactor is then rapidly cooled to quench the reaction.
-
The product mixture is collected, and this compound would need to be separated from the final product, ε-caprolactam, and any unreacted starting materials.
Reaction Mechanisms and Pathways
TBD-Catalyzed Aminolysis of ε-Caprolactone
The TBD-catalyzed aminolysis of lactones is proposed to proceed through a nucleophilic catalysis pathway. TBD acts as a potent nucleophile, attacking the carbonyl group of ε-caprolactone to form a reactive acyl-TBD intermediate. This intermediate is then readily attacked by the amine (ammonia), leading to the formation of the desired this compound and regeneration of the TBD catalyst.
Caption: TBD-catalyzed aminolysis of ε-caprolactone.
Lipase-Catalyzed Synthesis of this compound
The enzymatic synthesis of this compound from ε-caprolactone is hypothesized to follow a two-step pathway. First, the lipase catalyzes the hydrolysis of ε-caprolactone to form 6-hydroxyhexanoic acid. Subsequently, the same lipase enzyme catalyzes the amidation of the newly formed carboxylic acid with ammonia to yield the final product, this compound.
Caption: Lipase-catalyzed two-step synthesis.
Conclusion
Both chemo-catalytic and bio-catalytic methods present viable pathways for the synthesis of this compound. TBD emerges as a highly efficient organocatalyst for the aminolysis of lactones under relatively mild conditions. While specific data for its use in this compound synthesis is needed, the existing literature on lactone aminolysis suggests its high potential. Lipases, particularly CALB, are well-established for the ring-opening polymerization of ε-caprolactone, indicating their ability to activate the lactone ring. Further research is required to optimize the direct aminolysis reaction using lipases and to obtain detailed quantitative performance data. The supercritical water method offers a rapid, catalyst-free alternative, although it is conducted under harsh conditions and may favor the formation of the cyclized product, ε-caprolactam. The choice of catalyst will ultimately depend on the desired process conditions, selectivity, and economic feasibility. This guide provides a foundation for researchers to explore and optimize the synthesis of this compound for their specific applications.
References
A Comparative Kinetic Analysis of 6-Hydroxyhexanamide and Caprolactam Polymerization
An in-depth guide for researchers and professionals in polymer chemistry, comparing the polymerization kinetics of 6-hydroxyhexanamide and its cyclic counterpart, caprolactam. This guide provides a detailed overview of their respective polymerization mechanisms, supported by available experimental data for caprolactam and a theoretical framework for the less-studied this compound.
The synthesis of polyamides is a cornerstone of the polymer industry, with nylon-6, derived from caprolactam, being a prominent example. The quest for alternative monomers and polymerization routes has led to interest in acyclic precursors like this compound. This guide offers a comparative look at the polymerization kinetics of these two monomers, providing valuable insights for material development and process optimization. While extensive kinetic data is available for caprolactam, the study of this compound polymerization is less mature. This guide compiles the known kinetics of caprolactam and provides a theoretical kinetic profile for this compound based on fundamental principles of step-growth polymerization.
Polymerization of Caprolactam: A Well-Established Process
Caprolactam is primarily polymerized through two main mechanisms: hydrolytic and anionic ring-opening polymerization (ROP). Each method exhibits distinct kinetic profiles and is suited for different applications.
Hydrolytic Polymerization of Caprolactam
This process involves the use of water to initiate the ring-opening of caprolactam, followed by polycondensation. The reaction mechanism includes hydrolysis of the caprolactam, polycondensation, and polyaddition. The presence of carboxyl groups generated during hydrolysis can catalyze the reaction, leading to a complex kinetic profile that is often modeled as a third-order mechanism.[1] The rate of polymerization is influenced by the initial water concentration and temperature.
Anionic Ring-Opening Polymerization (AROP) of Caprolactam
Anionic ROP is a much faster process, characterized by the use of a strong base as a catalyst and an N-acyl lactam as an initiator (activator).[2][3] This method allows for rapid polymerization at lower temperatures compared to the hydrolytic process.[3] The kinetics of anionic ROP are significantly influenced by the concentrations of the catalyst and activator, as well as the presence of impurities like water, which can inhibit the reaction.[4][5] The activation energy for the anionic polymerization of caprolactam has been reported to be in the range of 67–79 kJ/mol, depending on the specific catalyst and activator system used.[4]
Kinetic Data for Caprolactam Polymerization
The following tables summarize key kinetic parameters for the polymerization of caprolactam under different conditions.
| Table 1: Kinetic Parameters for Anionic Polymerization of Caprolactam | |
| Parameter | Value |
| Activation Energy (Ea) | 67 - 79 kJ/mol[4] |
| Reaction Time | Can be as short as a few minutes[6] |
| Conversion | Can reach over 98%[7] |
| Factors Influencing Kinetics | Effect |
| Catalyst/Activator Concentration | Higher concentrations increase the polymerization rate[7] |
| Temperature | Higher temperatures increase the reaction rate |
| Water Content | Acts as an inhibitor, slowing down the reaction[4][5] |
| Table 2: Conditions for Hydrolytic Polymerization of Caprolactam | |
| Parameter | Typical Range |
| Temperature | 260 - 290 °C[5] |
| Initial Water Concentration | 5 - 10%[5] |
| Reaction Time | 10 - 20 hours[5] |
Polymerization of this compound: A Theoretical Perspective
The polymerization is anticipated to be a significantly slower process compared to the anionic ROP of caprolactam due to the higher activation energy generally associated with condensation polymerization. The reaction would likely require high temperatures and/or the use of a catalyst to achieve a high degree of polymerization. The removal of the condensation byproduct, such as water or ammonia, would also be crucial to drive the equilibrium towards polymer formation.
Experimental Protocols
Anionic Ring-Opening Polymerization of ε-Caprolactam
A typical experimental setup for the anionic ROP of caprolactam involves the following steps:
-
Monomer and Reagent Preparation: ε-caprolactam is dried under vacuum to remove moisture. The catalyst (e.g., sodium capolactamate) and activator (e.g., N-acetylcaprolactam) are prepared as solutions in molten caprolactam.
-
Polymerization: The catalyst and activator solutions are mixed in a reactor at a controlled temperature (e.g., 150-180°C).
-
Kinetic Monitoring: The progress of the polymerization can be monitored by various techniques, including dilatometry, spectroscopy (e.g., FT-IR to follow the disappearance of the lactam ring), or by measuring the temperature rise due to the exothermic nature of the reaction.[4] Samples can be taken at different time intervals to determine the monomer conversion and molecular weight of the polymer.
Hydrolytic Polymerization of ε-Caprolactam
The hydrolytic polymerization of caprolactam is typically carried out as follows:
-
Reactor Setup: A mixture of ε-caprolactam and a specific concentration of water is charged into a high-pressure reactor.[1]
-
Polymerization: The reactor is heated to a high temperature (e.g., 260-290°C) and pressurized.[5]
-
Sampling and Analysis: Samples are withdrawn periodically from the reactor and analyzed for monomer content (e.g., by gas chromatography) and polymer properties (e.g., molecular weight by viscometry or GPC).[1]
Visualizing the Polymerization Pathways
The following diagrams illustrate the distinct polymerization mechanisms of caprolactam and the proposed pathway for this compound.
Caption: Polymerization routes of caprolactam.
Caption: Proposed polymerization pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for 6-Hydroxyhexanamide
This document provides essential safety and logistical guidance for the proper disposal of 6-Hydroxyhexanamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with environmental regulations.
I. Safety and Hazard Summary
Before handling this compound, it is crucial to be aware of its potential hazards. Based on data from similar chemical compounds, this compound should be handled with care.
| Parameter | Detail | Reference |
| GHS Hazard Statements | H302+H312 (Harmful if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H402 (Harmful to aquatic life). | [1][2] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | [1][3][4][5] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (ensure chemical resistance), lab coat, and respiratory protection if dusts are generated. | [1][3] |
| Incompatible Materials | Strong oxidizing agents. | [3][4] |
| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place. Recommended to keep refrigerated. The material is hygroscopic. | [1][3][4] |
II. Step-by-Step Disposal Protocol
Disposal of this compound must adhere to federal, state, and local regulations. It is classified as chemical waste and potentially hazardous waste, requiring a "cradle-to-grave" management approach under the Resource Conservation and Recovery Act (RCRA).[6][7]
Step 1: Waste Characterization and Segregation
-
Identify: All waste containing this compound must be identified as chemical waste.
-
Segregate: Do not mix this compound waste with other waste streams. Specifically, keep it separate from incompatible materials like strong oxidizers.[8] It is also best practice to separate aqueous waste from solvent wastes.[8]
Step 2: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure, tightly fitting cap.[8][9]
-
Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6] Note the date when waste is first added to the container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from drains, and below eye level.[8] Ensure secondary containment is in place to capture any potential leaks.
Step 3: On-Site Neutralization (Not Recommended)
-
While some chemical waste can be neutralized in the lab, it is not recommended for this compound without a specific, validated protocol and appropriate safety measures. The hazards associated with skin and eye damage necessitate extreme caution.[1] Attempting neutralization without expertise could lead to unsafe reactions.
Step 4: Arranging for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Manifest: For shipments of hazardous waste, a manifest is required to track it from the generation site to the final disposal facility.[6][10] Your EH&S office will typically handle this documentation.
-
Transportation: Only licensed hazardous waste transporters should handle the removal of the waste from your facility.[11]
Step 5: Accidental Spill Cleanup
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from entering drains or waterways.[1] Cover drains if necessary.
-
Clean-up (Dry Spill): For solid material, carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[1]
-
Clean-up (Solution): For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the contaminated material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
III. Disposal Workflow
The following diagram illustrates the procedural workflow for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Hazardous Waste Regulations [rila.org]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Essential Safety and Operational Guide for Handling 6-Hydroxyhexanamide
This guide provides immediate, essential safety and logistical information for the handling of 6-Hydroxyhexanamide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Chemical Identifier and Properties
A summary of the key identifiers and physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 4547-52-8 |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| XLogP3-AA | -0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
Hazard Identification and Personal Protective Equipment (PPE)
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses that meet the ANSI Z.87.1 1989 standard. A face shield should be worn if there is a splash hazard.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use and dispose of them properly after handling. |
| Skin and Body Protection | A lab coat must be worn and buttoned. Long pants and closed-toe shoes are required to cover all exposed skin. |
| Respiratory Protection | Not generally required under normal laboratory use with adequate ventilation.[4] For large quantities or in case of aerosol generation, a NIOSH-approved respirator is recommended.[3] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
